(S)-(1,4-Dioxan-2-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S)-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPUAROFJSGJN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659048 | |
| Record name | [(2S)-1,4-Dioxan-2-yl]methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406913-93-7 | |
| Record name | (2S)-1,4-Dioxane-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406913-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2S)-1,4-Dioxan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(1,4-Dioxan-2-yl)methanol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to (S)-(1,4-Dioxan-2-yl)methanol: A Chiral Building Block for Pharmaceutical Synthesis
Abstract
(S)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block increasingly utilized by researchers, scientists, and drug development professionals. Its unique stereochemistry and functional groups make it an important intermediate in the asymmetric synthesis of complex molecules, particularly those with applications in medicinal chemistry. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed synthesis protocols, key reaction mechanisms, and its application in the synthesis of pharmaceutical agents. Furthermore, this document outlines essential safety, handling, and disposal procedures to ensure its responsible use in a laboratory setting.
Introduction
Chirality is a fundamental concept in drug design and development, as the enantiomeric forms of a molecule can exhibit significantly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, or "chiral building blocks," is a cornerstone of modern asymmetric synthesis, enabling the efficient and stereocontrolled construction of drug candidates. This compound, with its defined stereocenter and versatile hydroxymethyl group, serves as a prime example of such a building block. Its 1,4-dioxane core provides a flexible yet stable heterocyclic scaffold that is found in a number of biologically active compounds. This guide aims to provide a detailed technical resource for professionals engaged in the synthesis and application of this important chiral intermediate.
Physicochemical and Spectroscopic Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₃ | [2][3] |
| Molecular Weight | 118.13 g/mol | [2][3] |
| CAS Number | 406913-93-7 | [2][3] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | 208.2 ± 15.0 °C (Predicted) | [2][4] |
| Density | 1.102 g/cm³ (Predicted) | [2][4] |
| pKa | 14.24 ± 0.10 (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4][5] |
Spectroscopic Data (Predicted and Experimental)
-
¹H NMR (500 MHz, CDCl₃): A published ¹H NMR spectrum shows the following chemical shifts (δ) in ppm: 3.85-3.67 (m, 5H), 3.66-3.57 (m, 2H), 3.55 (dd, J = 11.7, 5.9 Hz, 1H), 3.46 (dd, J = 11.1, 10.0 Hz, 1H), 1.75 (s, 1H)[2][4]. The complex multiplets between 3.4 and 3.9 ppm are characteristic of the protons on the dioxane ring and the hydroxymethyl group.
-
¹³C NMR (Predicted): Based on computational models and data for analogous structures, the predicted ¹³C NMR chemical shifts are approximately:
-
~75-78 ppm (methine carbon of the dioxane ring, C2)
-
~66-70 ppm (methylene carbons of the dioxane ring, C3 and C5)
-
~63-66 ppm (methylene carbon of the hydroxymethyl group)
-
~60-63 ppm (methylene carbon of the dioxane ring, C6)
-
-
Infrared (IR) Spectroscopy (Liquid Film): The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and ether functional groups.[6]
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹
-
C-H stretch (aliphatic): Sharp peaks in the region of 2850-3000 cm⁻¹
-
C-O stretch (ether): Strong, characteristic bands in the region of 1070-1140 cm⁻¹[6]
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 118.[7] Common fragmentation patterns would involve the loss of the hydroxymethyl group (-CH₂OH, m/z = 31) and fragmentation of the dioxane ring.
Synthesis and Chiral Resolution
The enantioselective synthesis of this compound is critical to its utility as a chiral building block. Several synthetic strategies have been developed to access this compound in high enantiomeric purity.
Enantioselective Synthesis from a Chiral Precursor
One common and effective method involves the deprotection of a readily available chiral precursor. A representative procedure is the hydrogenolysis of (S)-2-((benzyloxy)methyl)-1,4-dioxane.
Experimental Protocol: Synthesis of this compound [2][4]
-
Reaction Setup: To a solution of (S)-2-((benzyloxy)methyl)-1,4-dioxane (1.25 g, 4.74 mmol) in ethanol (20 mL) in a suitable reaction vessel, add palladium on carbon (10% w/w, 192 mg).
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) for 18 hours at room temperature.
-
Work-up: Upon completion of the reaction (monitored by TLC or GC-MS), the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with ethyl acetate.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be purified by flash column chromatography on silica gel to afford this compound as a colorless to light yellow liquid (typical yield: 89%).[2][4]
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C) Catalyst: This is a standard and highly efficient catalyst for the hydrogenolysis of benzyl ethers. The solid catalyst is easily removed by filtration.
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively inert under these hydrogenation conditions.
-
Diatomaceous Earth: This is used as a filtration aid to ensure the complete removal of the fine palladium catalyst particles.
Figure 2: Mechanism of the Williamson ether synthesis with this compound.
Conversion to a Good Leaving Group
To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. [8][9][10]This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This transformation proceeds with retention of stereochemistry at the chiral center. The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. [8][9][10]
Applications in Medicinal Chemistry: Synthesis of (S,S)-Reboxetine
This compound is a precursor for the synthesis of chiral morpholine derivatives, which are prevalent scaffolds in many pharmaceutical compounds. A notable example is the antidepressant drug (S,S)-reboxetine. [11][12][13][14]While various synthetic routes to reboxetine exist, a plausible and efficient synthesis can be envisioned starting from this compound.
Proposed Synthetic Pathway to (S,S)-Reboxetine:
-
Activation of the Hydroxyl Group: this compound is first converted to its corresponding mesylate by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. This transforms the poorly leaving hydroxyl group into a good leaving group.
-
Ring Opening and Ether Formation: The mesylate is then reacted with the sodium salt of 2-ethoxyphenol. This proceeds via an Sₙ2 reaction where the phenoxide attacks the carbon bearing the mesylate, displacing it and simultaneously opening the dioxane ring to form an intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization to form the morpholine ring, yielding (S,S)-reboxetine.
This proposed pathway highlights how the stereochemistry of the starting material, this compound, directly dictates the stereochemistry of the final drug molecule.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The parent compound, 1,4-dioxane, is a known irritant, is flammable, and is classified as a likely human carcinogen. [15][16][17]While specific toxicological data for the S-enantiomer alcohol is limited, it should be handled with the same level of caution.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., butyl rubber) should be worn.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood. [15]* Avoid inhalation of vapors and contact with skin and eyes. [15]* Store in a tightly sealed container in a cool, dry place, away from sources of ignition. Recommended storage is at 2-8°C. [4][5]* Like other ethers, 1,4-dioxane derivatives can form explosive peroxides upon prolonged exposure to air and light. Containers should be dated upon opening and tested for peroxides periodically. [15] Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. [12][17]* Do not dispose of down the drain or in regular trash. * Due to the hazardous nature of dioxin-related compounds, it is crucial to keep this waste stream separate from others. [12][17]
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its well-defined stereochemistry and reactive hydroxyl group allow for a range of stereocontrolled transformations, making it an important tool for accessing enantiomerically pure pharmaceutical targets. A thorough understanding of its properties, synthesis, reactivity, and safe handling is essential for its effective and responsible application in the laboratory.
References
- Western Carolina University. Standard Operating Procedure for the use of 1,4-Dioxane.
- New Drug Approvals. Viloxazine.
- UNMC. Dioxin Disposal.
- University of California, Santa Barbara. 1,4-Dioxane - Standard Operating Procedure.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- PubMed. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine.
- ChemTalk. Williamson Ether Synthesis.
- Google Patents. CA2992219A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
- Wikipedia. Williamson ether synthesis.
- PubChem. This compound.
- BYJU'S. Williamson Ether Synthesis reaction.
- European Patent Office. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
- Organic Chemistry Portal. Morpholine synthesis.
- Agency for Toxic Substances and Disease Registry | ATSDR - CDC. Toxicological Profile for 1,4-Dioxane.
- ResearchGate. Reboxetine synthesis using the Pfizer process.
- ITRC. Toxicity and Risk Assessment 1,4-Dioxane.
- Googleapis.com. METHODS FOR PRODUCING VILOXAZINE SALTS AND NOVEL POLYMORPHS THEREOF - European Patent Office - EP 2558437 B1.
- ResearchGate. Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color).
- PubChemLite. (1,4-dioxan-2-yl)methanol (C5H10O3).
- Google Patents. CA2992219A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
- Google Patents. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubMed. [Toxicology of 1-4-dioxane].
- Google Patents. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
- Vanderbilt University Medical Center |. Laboratory Guide for Managing Chemical Waste.
- Master Organic Chemistry. Tosylates And Mesylates.
- Advanced Organic Chemistry. Infrared spectrum of 1,4-dioxane.
- Chemistry Steps. Mesylates and Tosylates with Practice Problems.
- Khan Academy. Preparation of mesylates and tosylates.
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A-Z Guide to (S)-(1,4-Dioxan-2-yl)methanol: A Chiral Building Block for Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (S)-(1,4-Dioxan-2-yl)methanol, a valuable chiral building block in organic synthesis. Its unique structural features—a hydrophilic dioxane ring and a stereodefined primary alcohol—make it a versatile synthon for constructing complex molecular architectures, particularly in the field of medicinal chemistry. This guide covers its structure, properties, a representative synthetic protocol, and key safety considerations.
Molecular Structure and Stereochemistry
This compound, with CAS number 406913-93-7, is a heterocyclic compound featuring a six-membered 1,4-dioxane ring.[1][2] The key feature of this molecule is the chiral center at the C2 position of the dioxane ring, which bears a hydroxymethyl substituent. The "(S)" designation specifies the absolute stereochemistry at this carbon, which is crucial for its application in asymmetric synthesis, where precise control of three-dimensional molecular geometry is paramount.
The presence of two ether functionalities and a primary alcohol group imparts a high degree of polarity and hydrophilicity to the molecule. The 1,4-dioxane ring itself is conformationally flexible, typically existing in a chair conformation.[3]
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to light yellow liquid under standard conditions.[1][4] Its properties make it suitable for a range of reaction conditions, and it is often stored at 2-8°C to ensure stability.[1][4][5]
Data Summary Table
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 406913-93-7 | [1][2] |
| Molecular Formula | C₅H₁₀O₃ | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 208.2 ± 15.0 °C (Predicted) | [1][4] |
| Density | 1.102 g/cm³ (Predicted) | [1][4] |
| pKa | 14.24 ± 0.10 (Predicted) | [1][4] |
| Storage Temperature | 2-8°C | [1][4][5] |
Spectroscopic Profile
Structural confirmation is typically achieved through standard spectroscopic methods.
-
¹H NMR (500 MHz, Chloroform-d): The proton NMR spectrum is characterized by a series of multiplets for the dioxane and hydroxymethyl protons. Key chemical shifts (δ, ppm) are observed around 3.85-3.46 (m, 8H) for the ring and CH₂OH protons, and a singlet around 1.75 (s, 1H) for the hydroxyl proton.[1] The complexity of the signals in the 3-4 ppm region arises from the overlapping signals of the diastereotopic protons of the dioxane ring.
-
¹³C NMR: The carbon spectrum will show distinct signals for the five carbon atoms of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching of the primary alcohol, along with C-O ether stretches around 1100 cm⁻¹.
Synthesis and Manufacturing
The synthesis of enantiomerically pure this compound requires a stereoselective approach. A common and effective strategy involves the deprotection of a protected precursor. One documented method is the hydrogenolysis of a benzyl-protected intermediate, which is a clean and high-yielding reaction.[1][6]
Synthetic Workflow Diagram
The following diagram illustrates a typical debenzylation route to afford the target molecule.
Caption: Workflow for synthesis via hydrogenolysis.
Experimental Protocol: Debenzylation of (S)-2-((Benzyloxy)methyl)-1,4-dioxane
This protocol describes a standard lab-scale procedure for preparing the title compound.[1][6]
Materials:
-
(S)-2-((Benzyloxy)methyl)-1,4-dioxane (precursor)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol, anhydrous
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Standard glassware for inert atmosphere reactions
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of (S)-2-((Benzyloxy)methyl)-1,4-dioxane (e.g., 1.25 g) in ethanol (20 mL), carefully add 10% Palladium on carbon (e.g., 192 mg) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas. The mixture is stirred vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) for approximately 18 hours at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed thoroughly with ethyl acetate to ensure complete recovery of the product.[1][6]
-
Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvents.
-
Purification & Characterization: The resulting crude product is often of high purity. If necessary, further purification can be achieved via column chromatography. The final product should be characterized by NMR to confirm its structure and purity.[1] A typical yield for this reaction is high, often around 89%.[1]
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block for several reasons:
-
Chiral Pool Synthesis: It provides a pre-defined stereocenter, which can be incorporated into a larger molecule, saving steps and avoiding complex asymmetric induction or resolution procedures.
-
Scaffold Component: The 1,4-dioxane moiety is a common structural motif in medicinal chemistry. It can act as a polar, metabolically stable surrogate for other groups and can engage in hydrogen bonding.
-
Functional Handle: The primary alcohol is a versatile functional group that can be easily converted into other functionalities such as aldehydes, carboxylic acids, esters, ethers, and halides, or used in coupling reactions.
Its utility is demonstrated in various patents related to the synthesis of novel therapeutic agents, highlighting its role in the development of complex, biologically active molecules.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][4] Some sources also indicate it may be a combustible liquid (H227) and harmful if swallowed (H302).[2][7]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area, preferably a fume hood.[8] Wear suitable protective clothing, including safety goggles, a lab coat, and chemical-resistant gloves.[4][8]
-
Handling: Avoid contact with skin and eyes.[8] Prevent the formation of aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8] Recommended storage is between 2-8°C.[1][4][5]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[4][9] If irritation persists, seek medical attention.[4][9]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[8][9]
References
- (S)-(1,4-Dioxan-2-yl)
- (1,4-Dioxan-2-yl)
- (1,4-dioxan-2-yl)methanol (C5H10O3) - PubChemLite. [Link]
- 1,4-Dioxane - Wikipedia. [Link]
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An In-Depth Technical Guide to (S)-(1,4-Dioxan-2-yl)methanol (CAS Number: 406913-93-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural features, combining a hydrophilic dioxane ring with a reactive primary alcohol and a defined stereocenter, make it an attractive synthon for introducing chirality and modulating physicochemical properties in target molecules. This guide provides a comprehensive overview of the synthesis, characterization, and applications of (S)-(1,d-Dioxan-2-yl)methanol, with a focus on practical, field-proven insights for its effective utilization in research and drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a colorless to light yellow liquid. Its chemical structure consists of a 1,4-dioxane ring substituted at the 2-position with a hydroxymethyl group, with the stereochemistry at the chiral center being (S).
| Property | Value | Source |
| CAS Number | 406913-93-7 | [1] |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 208.2 ± 15.0 °C (Predicted) | [1] |
| Density | 1.102 g/cm³ (Predicted) | [2] |
| pKa | 14.24 ± 0.10 (Predicted) | [1] |
| InChI Key | CMEPUAROFJSGJN-YFKPBYRVSA-N | [1] |
| SMILES | O1CCOC[C@@H]1CO | [2] |
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application as a chiral building block. Several synthetic strategies have been developed to access this compound in high enantiomeric purity.
Method 1: Catalytic Hydrogenation of a Chiral Precursor
A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of a protected chiral precursor. This method is often favored for its high yield and stereochemical fidelity.
Experimental Protocol:
-
Precursor Synthesis: The synthesis starts with a suitable chiral starting material, which is then converted to a protected (S)-1,4-dioxane derivative.
-
Hydrogenation: The protected precursor is dissolved in a suitable solvent, such as ethanol.
-
A palladium on carbon catalyst (10% w/w) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere for a sufficient period (typically 12-24 hours) to ensure complete deprotection.
-
Work-up and Purification: The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product in high purity.
Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.
Method 2: Intramolecular Cyclization of a Chiral Epoxide
An alternative enantioselective route involves the intramolecular cyclization of a chiral epoxide precursor. This method leverages the reactivity of epoxides to construct the 1,4-dioxane ring with stereocontrol. A key starting material for this approach is (R)-epichlorohydrin.
Conceptual Pathway:
This synthetic strategy typically involves the reaction of a chiral epoxide with a suitable nucleophile containing a hydroxyl group, followed by an intramolecular cyclization to form the dioxane ring. The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide.
Caption: Conceptual pathway for the synthesis of this compound via intramolecular cyclization.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplet signals in the range of 3.4-3.9 ppm corresponding to the dioxane and hydroxymethyl protons. The integration of these signals should be consistent with the 10 protons in the molecule. |
| ¹³C NMR | Expected signals for the five distinct carbon atoms in the molecule. The carbon bearing the hydroxyl group and the carbons of the dioxane ring will have characteristic chemical shifts. |
| FTIR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. C-O stretching vibrations for the ether and alcohol functionalities will be observed in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of 118.13 g/mol . |
| Chiral HPLC/GC | A single peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity of the compound. |
Detailed Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Record the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Applications in Drug Discovery and Organic Synthesis
This compound serves as a versatile chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. The 1,4-dioxane moiety is a common structural motif in a number of biologically active compounds, where it can act as a polar, hydrogen bond-accepting group, influencing solubility, metabolic stability, and receptor binding.
The primary alcohol functionality of this compound provides a handle for further chemical transformations, allowing for its incorporation into a larger molecular framework through reactions such as etherification, esterification, or conversion to other functional groups.
Illustrative Synthetic Application:
Sources
Chemical properties of (S)-2-(Hydroxymethyl)-1,4-dioxane
An In-depth Technical Guide to the Chemical Properties of (S)-2-(Hydroxymethyl)-1,4-dioxane
Executive Summary
(S)-2-(Hydroxymethyl)-1,4-dioxane is a chiral heterocyclic organic compound of significant interest in pharmaceutical and chemical synthesis. As a derivative of 1,4-dioxane, it possesses a unique combination of a stable ether scaffold and a reactive primary alcohol, conferring upon it valuable properties as a solvent and, more importantly, as a versatile chiral building block.[1][2] This guide provides a comprehensive overview of its physicochemical properties, stereoselective synthesis, analytical characterization, reactivity, and applications, with a focus on its utility for professionals in drug development and chemical research. Methodologies for its analysis and safe handling protocols are also detailed to provide a complete technical resource.
Introduction: The Significance of a Chiral Dioxane
The 1,4-dioxane moiety is a well-known structural motif, often utilized for its properties as a stable, polar aprotic solvent.[3] The introduction of a stereocenter, as in (S)-2-(Hydroxymethyl)-1,4-dioxane, transforms this simple heterocycle into a high-value chiral synthon. The defined three-dimensional arrangement of the hydroxymethyl group relative to the dioxane ring is critical in asymmetric synthesis, where precise control of stereochemistry is paramount for achieving desired biological activity in drug candidates. This molecule serves as a key intermediate, allowing for the introduction of the dioxane ring and a reactive handle for further molecular elaboration in the synthesis of complex, enantiomerically pure target molecules.[1][4]
Physicochemical Properties
The physical and chemical characteristics of (S)-2-(Hydroxymethyl)-1,4-dioxane are dictated by its molecular structure, which includes a polar dioxane ring, a hydrogen-bond-donating hydroxyl group, and a chiral center. These features influence its solubility, boiling point, and reactivity. The data presented below has been compiled for the racemic mixture, but the properties of individual enantiomers are expected to be identical, with the exception of optical rotation.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Data Not Available | [1] |
| Boiling Point | 208.2 °C at 760 mmHg | [1] |
| Density | 1.102 g/cm³ | [1] |
| Flash Point | 96.3 °C | [1] |
| Refractive Index | 1.433 | [1] |
| pKa | 14.24 ± 0.10 (Predicted) | [1] |
| Solubility | Miscible with water | [3] |
Synthesis and Stereochemical Control
The primary challenge in accessing enantiomerically pure (S)-2-(Hydroxymethyl)-1,4-dioxane lies in controlling the stereochemistry. The most common strategy involves the resolution of a racemic mixture, which provides access to both (S) and (R) enantiomers.
Chiral Resolution via Diastereomeric Salt Formation
A field-proven method for obtaining the individual enantiomers is through classical resolution.[4] This process leverages the formation of diastereomeric salts, which have different physical properties (e.g., solubility) and can therefore be separated.
-
Step 1: Derivatization: The racemic alcohol, (±)-2-(Hydroxymethyl)-1,4-dioxane, is first reacted with phthalic anhydride to form the corresponding hydrogen phthalate ester. This introduces a carboxylic acid group, which is necessary for the subsequent salt formation.
-
Step 2: Salt Formation: A chiral amine, such as (S)-1-phenylethylamine, is added to the racemic hydrogen phthalate. This acid-base reaction forms a mixture of two diastereomeric salts: [(S)-alcohol-(S)-amine] and [(R)-alcohol-(S)-amine].
-
Step 3: Fractional Crystallization: Due to their different spatial arrangements, these diastereomers exhibit different solubilities in a given solvent system. Through careful selection of solvent and temperature, one diastereomer can be selectively crystallized from the solution.
-
Step 4: Liberation of the Enantiomer: The isolated, pure diastereomeric salt is then treated with a base (saponification) to hydrolyze the ester and liberate the enantiomerically pure (S)-2-(Hydroxymethyl)-1,4-dioxane.[4] The chiral auxiliary (the amine) can then be recovered.
The diagram below illustrates this validated workflow.
Caption: Workflow for the chiral resolution of (±)-2-(Hydroxymethyl)-1,4-dioxane.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-2-(Hydroxymethyl)-1,4-dioxane.
Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dioxane ring protons and the hydroxymethyl group protons. The diastereotopic protons of the CH₂ group adjacent to the stereocenter will likely appear as a complex multiplet.
-
¹³C NMR: The carbon spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.
-
FT-IR: The infrared spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and strong C-O stretching bands for the ether linkages around 1100 cm⁻¹.
-
Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry can be used to confirm the molecular weight (118.13 g/mol ).[1]
Enantiomeric Purity Determination: Chiral HPLC
The most critical analytical task is to determine the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[4][5]
Protocol: Chiral HPLC Analysis
This protocol provides a self-validating system for the accurate determination of enantiomeric purity. The causality behind the choice of a chiral stationary phase is its ability to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Column Selection:
-
Action: Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating chiral alcohols.
-
Rationale: The chiral cavities and functional groups on the CSP create stereospecific interactions (e.g., hydrogen bonding, dipole-dipole) with the enantiomers, resulting in differential elution.
-
-
Mobile Phase Preparation:
-
Action: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). Filter and degas the mobile phase prior to use.
-
Rationale: Isopropanol acts as the polar modifier, influencing retention time and resolution. Its concentration must be optimized to achieve baseline separation (Resolution > 1.5) in a reasonable runtime.
-
-
Sample Preparation:
-
Action: Accurately prepare a solution of the (S)-2-(Hydroxymethyl)-1,4-dioxane sample in the mobile phase at a concentration of ~1 mg/mL. Prepare a corresponding solution of the racemic material to serve as a reference.
-
Rationale: Using the mobile phase as the sample solvent prevents peak distortion. The racemic standard is essential to identify the retention times of both the (S) and (R) enantiomers.
-
-
Instrumentation and Analysis:
-
Action:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).
-
Inject the racemic standard first to determine the retention times for both enantiomers.
-
Inject the sample solution.
-
-
Rationale: Consistent temperature and flow rate are critical for reproducible retention times.
-
-
Data Analysis:
-
Action: Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Rationale: This calculation provides a quantitative measure of the stereochemical purity of the sample.
-
Reactivity and Synthetic Applications
The synthetic utility of (S)-2-(Hydroxymethyl)-1,4-dioxane stems from the reactivity of its primary alcohol, while the dioxane ring generally remains inert under many reaction conditions. This allows it to serve as a robust chiral building block.[1]
Key Reactions of the Hydroxymethyl Group
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard reagents (e.g., PCC, Swern oxidation for the aldehyde; Jones reagent for the carboxylic acid).
-
Esterification/Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic acids (Fischer esterification) and etherification with alkyl halides under basic conditions (Williamson ether synthesis).
-
Nucleophilic Substitution: The alcohol can be converted into a good leaving group (e.g., tosylate, mesylate), which can then be displaced by a wide range of nucleophiles to introduce new functional groups at that position.
The diagram below outlines its role as a versatile synthetic intermediate.
Caption: Synthetic utility of (S)-2-(Hydroxymethyl)-1,4-dioxane as a chiral precursor.
Safety and Handling
While specific safety data for the (S)-enantiomer is not widely available, the handling precautions should be based on those for the parent compound, 1,4-dioxane, and other similar heterocyclic ethers.[6]
-
Hazards: 1,4-Dioxane is a highly flammable liquid and vapor. It is an irritant to the eyes and respiratory tract and is classified as a likely human carcinogen.[7][8][9] A significant and often overlooked hazard with ethers is the potential for the formation of explosive peroxides upon exposure to air and light.[7][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.[10] All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Containers should be dated upon opening and periodically tested for the presence of peroxides.[7] Recommended storage temperature is often between 2-8°C.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
(S)-2-(Hydroxymethyl)-1,4-dioxane is a valuable chiral building block with significant potential in modern organic synthesis, particularly within the pharmaceutical industry. Its well-defined stereochemistry, coupled with the reactivity of its primary alcohol and the stability of the dioxane core, makes it an attractive starting material for the synthesis of complex, enantiopure molecules. A thorough understanding of its physicochemical properties, methods of stereoselective preparation, and analytical characterization is crucial for its effective application. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this class of compounds. This guide provides the foundational technical knowledge required for researchers and scientists to confidently and safely utilize this important chiral synthon in their work.
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(S)-(1,4-Dioxan-2-yl)methanol molecular formula and weight
An In-Depth Technical Guide to (S)-(1,4-Dioxan-2-yl)methanol: Properties, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chiral building block in modern organic and medicinal chemistry. Its unique structural features, combining a hydrophilic dioxane ring with a reactive primary alcohol and a defined stereocenter, make it a valuable synthon for creating complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, established synthetic methodologies, and critical applications, particularly within the realm of drug discovery and development. We delve into the causality behind experimental choices in its synthesis and handling, offering field-proven insights for researchers leveraging this versatile compound.
Core Physicochemical Properties and Identifiers
This compound, also known by its IUPAC name [(2S)-1,4-dioxan-2-yl]methanol, is a colorless to light yellow liquid under standard conditions.[1] Its molecular structure is fundamental to its utility in stereoselective synthesis.
The key identification and physicochemical data are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₃ | [1][2][3][4][5] |
| Molecular Weight | 118.13 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 118.062994177 Da | [2] |
| CAS Number | 406913-93-7 | [1][2][3][6] |
| Appearance | Colorless to light yellow Liquid | [1] |
| Boiling Point | 208.2 ± 15.0 °C (Predicted) | [1] |
| Density | 1.102 g/cm³ | [1] |
| pKa | 14.24 ± 0.10 (Predicted) | [1] |
| SMILES | OC[C@H]1COCCO1 | [3] |
| InChIKey | CMEPUAROFJSGJN-YFKPBYRVSA-N | [1][2] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is critical for its application in pharmaceuticals, where stereochemistry dictates biological activity. Several strategies have been developed, often relying on intramolecular cyclization or the reduction of a protected precursor.
Catalytic Hydrogenation of a Benzyl-Protected Precursor
A prevalent and scalable method involves the deprotection of a benzyl-protected intermediate via catalytic hydrogenation. This approach is favored for its high yield and clean reaction profile. The benzyl group serves as an effective protecting group for the primary alcohol, which is stable under various reaction conditions and can be removed cleanly without affecting the chiral center.
The logical flow for this synthesis pathway is illustrated below.
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Intramolecular Cyclization Strategies
Alternative synthetic routes often employ intramolecular cyclization. For instance, the one-pot recyclization of (R)-2-[(2-chloroethoxy)methyl]oxirane can yield the target dioxane structure.[7] These methods leverage stereospecific ring-opening and closing reactions to establish the desired (S)-stereocenter. The choice of strategy often depends on the availability of starting materials and the desired scale of production.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol provides a step-by-step methodology for the synthesis of this compound, adapted from established procedures.[1][4]
Objective: To synthesize this compound from its benzyl-protected precursor.
Materials:
-
(S)-2-((Benzyloxy)methyl)-1,4-dioxane (1.25 g, 4.74 mmol)
-
10% Palladium on Carbon (Pd/C) (192 mg)
-
Ethanol (20 mL)
-
Ethyl Acetate
-
Diatomaceous earth (Celite)
-
Hydrogen (H₂) gas supply
-
Round-bottom flask and standard glassware
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Add (S)-2-((Benzyloxy)methyl)-1,4-dioxane (1.25 g) and ethanol (20 mL) to a suitable round-bottom flask.
-
Inerting: Carefully add 10% Pd/C (192 mg) to the solution. The choice of a heterogeneous catalyst like Pd/C is crucial for operational simplicity, as it can be easily removed by filtration post-reaction.
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a controlled inlet).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 18 hours. The extended reaction time ensures the complete cleavage of the benzyl ether.
-
Catalyst Removal: Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. This step is self-validating; a clear, particle-free filtrate indicates successful catalyst removal.
-
Washing: Wash the filter cake thoroughly with ethyl acetate to ensure all product is recovered from the catalyst and filter medium.
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will remove the ethanol and ethyl acetate, yielding the crude product.
-
Purification & Characterization: The resulting product, this compound, is often obtained in high purity (~89% yield) and can be used directly or further purified by chromatography if necessary.[1] Characterization should be performed using ¹H NMR spectroscopy to confirm the structure.[1]
Applications in Drug Development
The 1,4-dioxane motif is a privileged structure in medicinal chemistry. It is often employed as a bioisostere for other cyclic ethers or as a constrained scaffold to orient substituents in a specific vector, enhancing binding affinity to biological targets. The (S)-stereochemistry and the hydroxymethyl group of this compound provide a precise three-dimensional starting point for building pharmacologically active molecules.
While specific, publicly disclosed drug molecules containing this exact fragment are part of proprietary development, its structural class is integral to research in areas such as:
-
Kinase Inhibitors: Scaffolds to present binding groups into the ATP pocket.
-
GPCR Modulators: Constrained linkers to optimize ligand-receptor interactions.
-
Antiviral Agents: As building blocks for nucleoside and non-nucleoside analogues.
The utility of chiral building blocks like this is a cornerstone of modern asymmetric synthesis in the pharmaceutical industry.[8]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
GHS Hazard Information:
-
Pictogram: Warning[2]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves, eye protection, and face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, with recommended storage temperatures between 2-8°C.[1][6]
Conclusion
This compound stands out as a high-value chiral intermediate for the synthesis of complex organic molecules. Its defined stereochemistry and versatile functional group make it indispensable for drug discovery professionals and research scientists aiming to construct novel compounds with precise three-dimensional architecture. The synthetic routes are well-established, offering reliable access to this key building block. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is paramount to unlocking its full potential in the laboratory and beyond.
References
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- (1,4-Dioxan-2-yl)methanol.
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A Comprehensive Technical Guide to the Physical Properties of (S)-(1,4-Dioxan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(1,4-Dioxan-2-yl)methanol (CAS No. 406913-93-7) is a heterocyclic organic compound featuring a 1,4-dioxane ring with a chiral hydroxymethyl substituent.[1] Its stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective use in process development, reaction optimization, and formulation.
This guide will provide a detailed overview of the boiling point and density of this compound, grounded in available data and established analytical methodologies.
Core Physical Properties
A summary of the key physical properties for this compound is presented below. It is important to note that some of the available data are predicted values, which provide a useful estimation but should be confirmed by experimental measurement for critical applications.
| Property | Value | Source Type |
| Boiling Point | 208.2 ± 15.0 °C | Predicted[1][2] |
| Density | 1.102 g/cm³ | Not specified (likely predicted)[1][2] |
| Molecular Formula | C₅H₁₀O₃ | [2][3][4] |
| Molecular Weight | 118.13 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Storage | 2-8°C, sealed in a dry environment | [2][5] |
Methodology for Experimental Determination
To ensure the accuracy and reliability of physical property data, standardized experimental procedures are crucial. The following sections detail the established methodologies for determining the boiling point and density of liquid organic compounds like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] For pure compounds, this is a sharp, characteristic temperature. The capillary method, often employing a Thiele tube or an aluminum block for uniform heating, is a common and reliable technique.[7]
Experimental Workflow: Capillary Method
Caption: Workflow for Boiling Point Determination via the Capillary Method.
Causality Behind Experimental Choices:
-
Slow and Uniform Heating: This is critical to ensure that the temperature of the liquid and the vapor are in equilibrium, providing an accurate boiling point reading.[7]
-
Sealed Capillary Tube: The trapped air in the capillary tube expands upon heating, and its escape as bubbles indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.[7]
-
Recording Temperature on Cooling: The temperature at which the liquid re-enters the capillary tube upon cooling represents the point where the vapor pressure is equal to the atmospheric pressure, providing a more accurate measure of the true boiling point.
Density is defined as the mass of a substance per unit volume.[8] For liquids, it is typically measured using a pycnometer or, more simply, a graduated cylinder and a balance for less critical applications. Density is temperature-dependent; therefore, the temperature at which the measurement is taken should always be recorded.[8]
Experimental Workflow: Volumetric Flask/Graduated Cylinder Method
Caption: Workflow for Density Determination.
Trustworthiness and Self-Validation:
-
Clean and Dry Glassware: Any residue or moisture in the volumetric container will introduce errors in the mass measurement, leading to an inaccurate density calculation.[9]
-
Precise Volume Measurement: Accurate determination of the volume is critical. For high precision, a calibrated pycnometer is recommended. When using a graduated cylinder, it is important to read the volume from the bottom of the meniscus.[9]
-
Temperature Control: Performing the measurement at a controlled and recorded temperature is essential, as density varies with temperature.[8] Repeating the measurement multiple times and averaging the results can enhance the reliability of the data.[9]
Conclusion
The physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its application in research and development. While predicted values offer a useful starting point, experimental verification using the standardized protocols outlined in this guide is strongly recommended for any process-sensitive applications. Adherence to these methodologies ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.
References
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- Department of Chemistry, University of Babylon. (n.d.). Experiment name / Determination of Boiling point Purpose.
- GeeksforGeeks. (2023, July 23). Determination of Boiling Point of Organic Compounds.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- PubChem. (n.d.). This compound.
- Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Fluid Phase Equilibria, 303(1), 58-63.
- Fadhil, F. M. (n.d.). Organic Chemistry LABORATORY.
- Yaws, C. L. (2009). Density of Liquid – Organic Compounds. In Transport Properties of Chemicals and Hydrocarbons. William Andrew Publishing.
- ChemSurvival. (2016, June 20). How to Measure the Density of a Liquid [Video]. YouTube.
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(S)-(1,4-Dioxan-2-yl)methanol safety data sheet and hazards
An In-Depth Technical Guide to the Safe Handling of (S)-(1,4-Dioxan-2-yl)methanol
Introduction
This compound (CAS: 406913-93-7) is a chiral building block increasingly utilized in pharmaceutical research and development.[1] Its unique structure, featuring a dioxane ring and a primary alcohol, makes it a valuable intermediate in the synthesis of complex molecular architectures. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety data, hazards, and handling procedures for this compound, tailored for researchers, scientists, and drug development professionals.
Section 1: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with chemical substances. This compound is classified with a "Warning" signal word and carries multiple hazard statements that necessitate careful handling.[1][2][3]
GHS Hazard Summary
The known GHS classifications for this compound are summarized below. It is important to note that the percentages reflect the proportion of notifications to the European Chemicals Agency (ECHA) that include that specific classification; a 100% notification rate indicates universal agreement on that hazard.[2][3]
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Pictogram | Notification Rate | Reference |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 | Warning | ! | 66.7-100% | [1][2][3] |
| Serious Eye Damage/Eye Irritation (Category 2/2A) | Causes serious eye irritation | H319 | Warning | ! | 66.7-100% | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | Warning | ! | 66.7-100% | [1][2][3] |
| Flammable Liquids (Category 4) | Combustible liquid | H227 | Warning | None | 33.3% | [2] |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 | Warning | ! | 33.3-100% | [2][3] |
Hazard Profile Visualization
The interconnected nature of the hazards associated with this compound can be visualized to better understand the required precautionary measures.
Caption: Step-by-step workflow for the safe handling of chemicals.
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C. [1][4]* Incompatibilities: While specific incompatibility data is not provided in the search results, compounds containing alcohol and ether functional groups should generally be kept away from strong oxidizing agents, strong acids, and acid chlorides to prevent vigorous or exothermic reactions.
Section 6: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist. [1][5]* Skin Contact: Take off immediately all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice. [1][5]* Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and have them drink one or two glasses of water. Seek immediate medical attention. [5]
Accidental Release Measures
-
Small Spills: Ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for proper disposal.
-
Large Spills: Evacuate the area. Prevent the spill from entering drains. Contain the spill and contact environmental health and safety personnel for cleanup.
Emergency Response Flowchart
Caption: First aid response workflow for chemical exposure.
Section 7: Disposal Considerations
All chemical waste, including unused this compound and contaminated materials, must be handled as hazardous waste.
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain. [5]Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a valuable chemical intermediate, but it possesses a distinct hazard profile that includes skin, eye, and respiratory irritation, oral toxicity, and combustibility. Adherence to the principles of prudent laboratory practice—including the consistent use of engineering controls, appropriate personal protective equipment, and established safe handling protocols—is essential for mitigating these risks. By integrating the information and procedures outlined in this guide, researchers can work safely with this compound, fostering a secure and productive research environment.
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An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is critical to its biological function. This guide provides a comprehensive overview of chiral building blocks, their sourcing, and their application in the strategic construction of complex, stereochemically-defined molecules. We will delve into the primary strategies for obtaining enantiomerically pure compounds, including leveraging the chiral pool, asymmetric catalysis, and the use of chiral auxiliaries, providing both theoretical grounding and practical, field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Chirality in Drug Development
A significant portion of pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers can exhibit markedly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[1][2] This enantioselectivity means that one enantiomer of a drug may produce the desired therapeutic effect while the other could be inactive or, in some cases, cause harmful side effects.[1][3]
The tragic case of thalidomide serves as a stark reminder of this principle; the (R)-enantiomer possessed sedative properties, whereas the (S)-enantiomer was a potent teratogen.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992, emphasizing the need to characterize each enantiomer in a chiral drug.[1][4][5] This has driven the development of robust methods to access single-enantiomer drugs, a trend that continues to dominate pharmaceutical research and development.[5][6]
Core Strategies for Accessing Chiral Building Blocks
There are three principal strategies for obtaining enantiomerically pure compounds: utilizing the "chiral pool," employing asymmetric catalysis, and using chiral auxiliaries. The choice of strategy is a critical decision in the design of a synthetic route and is influenced by factors such as the availability of starting materials, cost, scalability, and the desired final structure.
The Chiral Pool: Nature's Head Start
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials.[7][8] This approach is one of the most effective methods for preparing optically active compounds, as the chirality is already present and simply needs to be transferred or modified.[9] Common sources for the chiral pool include amino acids, carbohydrates, terpenes, and alkaloids.[7][9]
The key advantage of this strategy is the direct access to stereocenters that are often difficult to create selectively. For example, D-Mannitol, a sugar alcohol, serves as a precursor for the synthesis of the neuraminidase inhibitor Tamiflu (Oseltamivir).[1]
Table 1: Prominent Classes of Chiral Pool Building Blocks and Their Applications
| Class of Building Block | Examples | Key Applications in Synthesis |
| Amino Acids | L-Alanine, D-Phenylalanine, (S)-Proline | Synthesis of peptides, peptidomimetics, chiral auxiliaries, and catalysts. Starting materials for HIV protease inhibitors (e.g., Saquinavir).[1] |
| Hydroxy Acids | (S)-Lactic acid, (R)-Mandelic acid | Precursors for chiral epoxides, esters, lactones, and α-halo acids. Used in the synthesis of the antibiotic Linezolid.[1] |
| Carbohydrates | D-Glucose, D-Mannitol, D-Ribose | Provide a scaffold with multiple, pre-defined stereocenters for complex natural product synthesis. D-Mannitol is a precursor for Tamiflu.[1][9] |
| Terpenes | (+)-Camphor, (-)-Menthol, (-)-Carvone | Serve as chiral auxiliaries, starting materials for natural product synthesis, and chiral ligands.[1][10][11] |
| Alkaloids | Cinchonine, Quinine, (-)-Sparteine | Act as resolving agents and are precursors to highly effective chiral ligands and catalysts.[1] |
The primary limitation of the chiral pool is that the synthetic chemist is restricted to the stereochemical configurations and functionalities provided by nature. While extensive, the available pool of starting materials does not cover all possible structural motifs.
Asymmetric Catalysis: The Power of Chirality Amplification
Asymmetric catalysis is arguably the most elegant and efficient approach to generating chiral molecules.[12] It involves the use of a small amount of a chiral catalyst to convert a large amount of an achiral starting material into a chiral product with high enantioselectivity.[] This field has seen explosive growth, recognized by Nobel Prizes in Chemistry in 2001 and 2021.[6]
Catalysts for asymmetric reactions fall into three main categories: chiral metal complexes, organocatalysts, and enzymes (biocatalysts).[14][15]
2.2.1. Chiral Metal Catalysis
Transition metal complexes featuring chiral ligands are powerful tools for a vast array of asymmetric transformations.[14][16] The ligand creates a chiral environment around the metal center, which then directs the stereochemical outcome of the reaction.
A landmark example is the Noyori Asymmetric Hydrogenation , which utilizes Ruthenium-BINAP complexes for the enantioselective reduction of ketones and olefins.[17][18] This reaction is highly efficient and has found widespread industrial application, for instance, in the synthesis of the anti-inflammatory drug naproxen and the antibacterial agent levofloxacin.[18]
Experimental Protocol: Noyori Asymmetric Hydrogenation of Acetylacetone [17]
-
Preparation: A Schlenk flask is charged with acetylacetone (315 mmol, 1.0 eq) and ethanol (32.3 mL). The solution is sparged with N₂ for 1 hour to remove dissolved oxygen.
-
Catalyst Addition: In a nitrogen-filled glovebox, the solution is transferred to a glass jar, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.
-
Reaction Setup: The glass jar is placed inside a Parr autoclave, which is then sealed and removed from the glovebox.
-
Hydrogenation: The autoclave is purged with H₂ gas and then pressurized to 1100 psi. The vessel is placed in an oil bath at 30 °C.
-
Reaction Execution: The reaction mixture is stirred for 6 days.
-
Workup: After releasing the pressure, the reaction mixture is concentrated in vacuo.
-
Purification: The product is purified by distillation under reduced pressure to yield the chiral diol.
2.2.2. Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids the use of potentially toxic and expensive metals. Proline and its derivatives are classic examples of organocatalysts, effectively catalyzing reactions like aldol and Mannich reactions.
Chiral Auxiliaries: Stoichiometric Stereocontrol
The chiral auxiliary approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate.[19] The auxiliary then directs the stereochemistry of a subsequent reaction on the substrate. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[20]
Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly for asymmetric aldol reactions, alkylations, and conjugate additions.[19][21] The auxiliary provides a rigid scaffold that effectively shields one face of the enolate, leading to highly diastereoselective reactions.
While highly effective, this method is stoichiometric, meaning that large quantities of the often-expensive auxiliary are required. The need for additional protection and deprotection steps can also reduce the overall efficiency of the synthesis.
Table 2: Comparison of Core Strategies for Chiral Synthesis
| Strategy | Advantages | Disadvantages | Typical Enantiomeric Excess (ee) |
| Chiral Pool | Economical, pre-defined stereocenters, often large scale. | Limited to naturally available structures. | >99% (starting material dependent) |
| Asymmetric Catalysis | High efficiency (low catalyst loading), broad substrate scope, highly scalable. | Catalyst development can be complex and expensive; metal contamination concerns. | 90% to >99% |
| Chiral Auxiliaries | High reliability and predictability, well-established methods. | Stoichiometric use of auxiliary, additional synthetic steps required for attachment and removal. | >95% to >99% (diastereomeric excess) |
Quantifying Success: Determination of Enantiomeric Excess
A critical aspect of asymmetric synthesis is the accurate measurement of the product's enantiomeric purity, expressed as enantiomeric excess (ee).[22] Enantiomeric excess is a measure of how much more of one enantiomer is present compared to the other.[23]
Formula for Enantiomeric Excess: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|[24]
Or, in terms of concentrations: ee (%) = (|[Major] - [Minor]| / |[Major] + [Minor]|) x 100[24]
The primary methods for determining ee involve chiral chromatography (HPLC and GC) and NMR spectroscopy with chiral resolving or shift agents.[22][25]
Table 3: Comparison of Analytical Methods for ee% Determination [25]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy (with chiral agents) |
| Principle | Differential interaction with a chiral stationary phase. | Separation based on volatility and interaction with a chiral stationary phase. | Diastereomeric complex formation leading to distinct NMR signals. |
| Typical Accuracy | ± 0.1 - 1% | ± 0.1 - 1% | ± 1 - 5% |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Low (mg) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Requirement | Soluble analyte, chromophore desirable. | Volatile and thermally stable analyte. | Soluble analyte, suitable chiral shift/solvating agent. |
Conclusion and Future Outlook
Chiral building blocks are indispensable tools in modern organic synthesis, enabling the precise construction of complex molecules with controlled stereochemistry.[1][26] The choice between leveraging the chiral pool, designing an asymmetric catalytic reaction, or employing a chiral auxiliary depends on a multitude of factors including the target structure, cost, scalability, and the availability of starting materials.[1]
Asymmetric catalysis, in particular, continues to be a frontier of chemical research, with ongoing efforts to develop more efficient, selective, and sustainable catalysts.[12][16] The development of synergistic catalytic systems, combining different modes of activation, and the increasing use of biocatalysis are poised to further revolutionize the field.[16] For professionals in drug development and chemical research, a deep understanding of these core principles and methodologies is essential for the design and execution of efficient and innovative synthetic strategies.
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The Strategic Role of (S)-(1,4-Dioxan-2-yl)methanol in Modern Asymmetric Synthesis: A Technical Guide
Abstract
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Asymmetric synthesis, the art of selectively producing a single stereoisomer, relies heavily on a toolkit of chiral molecules that can effectively transfer their stereochemical information. Among these, (S)-(1,4-Dioxan-2-yl)methanol has emerged as a versatile and valuable chiral building block. This technical guide provides an in-depth exploration of the role of this compound in asymmetric synthesis, delving into its application as a chiral synthon for complex molecules, its potential as a chiral auxiliary, and its use in the generation of novel chiral ligands. Through a detailed examination of its application in the synthesis of a c-Met kinase inhibitor, this guide offers field-proven insights, step-by-step methodologies, and a mechanistic understanding of its stereochemical influence for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Synthesis
Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even harmful[1]. Consequently, the ability to synthesize single enantiomers is a critical capability in modern chemistry. Asymmetric synthesis has evolved to meet this challenge, employing strategies such as the use of chiral catalysts, enzymes, and chiral building blocks from the "chiral pool"[][3][4].
This compound, with its defined stereocenter and versatile functional group, is a prime example of a chiral building block that offers a reliable and cost-effective means of introducing chirality into a target molecule. Its rigid 1,4-dioxane ring structure provides a predictable conformational bias, which is essential for effective stereochemical control.
This compound: A Profile
This compound is a colorless to light yellow liquid with the molecular formula C₅H₁₀O₃. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 118.13 g/mol |
| CAS Number | 406913-93-7 |
| Boiling Point | 208.2±15.0 °C (Predicted) |
| Density | 1.102 g/cm³ |
| Appearance | Colorless to light yellow liquid |
Data sourced from publicly available chemical databases.
The presence of a primary hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules. The inherent chirality at the C2 position of the dioxane ring is the cornerstone of its utility in asymmetric synthesis.
Core Application: A Chiral Building Block in Pharmaceutical Synthesis
The most significant and well-documented role of this compound is as a chiral building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its incorporation into a synthetic route ensures the correct stereochemistry at a specific position in the final product.
Case Study: Synthesis of a c-Met Kinase Inhibitor Intermediate
A critical application of this compound is in the synthesis of potent c-Met kinase inhibitors, which are a class of anti-cancer agents[1][5]. The molecule serves as the source of a key stereocenter in the inhibitor's structure. The synthetic utility begins with the activation of the primary hydroxyl group, typically by conversion to a tosylate, which transforms it into a good leaving group for subsequent nucleophilic substitution reactions.
This protocol details the first key step in utilizing this compound as a chiral building block for a c-Met kinase inhibitor.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane at 0 °C is added pyridine (1.5 eq).
-
p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (S)-(1,4-dioxan-2-yl)methyl 4-toluenesulfonate as a white solid.
Expected Outcome: This procedure typically yields the desired tosylate in good yield (literature suggests yields can be high, though specific values for this exact transformation require direct experimental verification). The product's structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Role as a Chiral Auxiliary: A Mechanistic Perspective
While its primary documented use is as a chiral building block, the structural features of this compound suggest its potential as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed[6].
The rigid dioxane ring of this compound can provide a well-defined steric environment. When attached to a prochiral enolate, for example, one face of the enolate would be effectively shielded by the dioxane ring, directing the approach of an electrophile to the opposite face.
Although specific, high-yielding examples of this application are not yet prevalent in mainstream literature, the underlying principles of asymmetric synthesis support its potential in this role. Further research into this application could unlock new, cost-effective methods for stereocontrol.
Precursor to Chiral Ligands: Expanding the Synthetic Toolbox
Chiral ligands are integral to asymmetric catalysis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product[7][8][9]. The synthesis of novel chiral ligands is a continuous pursuit in chemical research. The structure of this compound, with its hydroxyl group and stereocenter, makes it an attractive starting material for the synthesis of new chiral ligands, such as phosphine ligands for asymmetric hydrogenation.
Conceptual Synthesis of a Dioxane-Based Chiral Phosphine Ligand
A hypothetical, yet plausible, synthetic route to a P-chiral phosphine ligand derived from this compound is outlined below.
-
Tosylation: As described previously, the hydroxyl group is converted to a tosylate.
-
Nucleophilic Substitution with a Phosphide: The tosylate is then reacted with a nucleophilic phosphide, such as lithium diphenylphosphide (LiPPh₂), to form a new phosphorus-carbon bond. This would yield a chiral phosphine ligand where the dioxane moiety provides the chiral environment.
The resulting ligand could then be evaluated in various metal-catalyzed asymmetric reactions, such as hydrogenation or allylic alkylation. The stereochemical outcome of these reactions would be influenced by the chiral environment created by the dioxane-based ligand around the metal center.
Conclusion and Future Outlook
This compound has established itself as a valuable chiral building block, particularly in the synthesis of complex pharmaceutical agents like c-Met kinase inhibitors. Its well-defined stereochemistry and versatile functionality make it a reliable tool for introducing chirality. While its roles as a chiral auxiliary and a precursor to chiral ligands are less explored, the fundamental principles of asymmetric synthesis suggest significant potential in these areas.
Future research should focus on:
-
Expanding the scope of its application as a chiral building block in the synthesis of other natural products and pharmaceuticals.
-
Systematically investigating its efficacy as a chiral auxiliary in a range of diastereoselective reactions and quantifying the levels of stereochemical induction.
-
Synthesizing and evaluating new classes of chiral ligands derived from this compound for applications in asymmetric catalysis.
As the demand for enantiomerically pure compounds continues to grow, the strategic application of versatile chiral synthons like this compound will be crucial in advancing the frontiers of chemical synthesis and drug development.
References
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(S)-(1,4-Dioxan-2-yl)methanol: A Technical Guide for Chemical Synthesis and Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-(1,4-Dioxan-2-yl)methanol is a chiral heterocyclic alcohol that serves as a valuable building block in modern organic and medicinal chemistry. Its stereodefined structure, featuring both a hydrophilic alcohol and a dioxane ether scaffold, makes it an attractive intermediate for the synthesis of complex molecular architectures and pharmacologically active agents. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, a validated synthetic protocol, and its applications, with a particular focus on its relevance to drug development professionals.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is critical for regulatory compliance, literature searches, and experimental reproducibility. This compound is known by several names and identifiers across various chemical databases and commercial suppliers.
The formal IUPAC name for this compound is [(2S)-1,4-dioxan-2-yl]methanol [1].
Common synonyms and identifiers include:
Physicochemical and Spectroscopic Data
Understanding the physical properties of a reagent is fundamental to its proper handling, storage, and use in chemical reactions. The key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 208.2 ± 15.0 °C (Predicted) | [3] |
| Density | 1.102 g/cm³ (Predicted) | [3] |
| pKa | 14.24 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
¹H NMR Spectroscopy Data: (500 MHz, Chloroform-d) δ (ppm): 3.85-3.67 (m, 5H), 3.66-3.57 (m, 2H), 3.55 (dd, J = 11.7, 5.9 Hz, 1H), 3.46 (dd, J = 11.1, 10.0 Hz, 1H), 1.75 (s, 1H).[3] This spectrum is consistent with the assigned structure, showing the characteristic signals for the dioxane ring protons and the hydroxymethyl group.
Synthesis Protocol: Catalytic Hydrogenolysis
This compound can be efficiently synthesized from its benzyl-protected precursor. The following protocol describes a standard hydrogenolysis (debenzylation) reaction, a robust and widely used transformation in organic synthesis for the deprotection of benzyl ethers.
Scientific Rationale
The synthetic strategy relies on the removal of a benzyl ether protecting group from the precursor, (S)-2-((benzyloxy)methyl)-1,4-dioxane. Benzyl ethers are frequently used to protect alcohols due to their stability under a wide range of reaction conditions (e.g., acidic, basic, oxidative, and reductive). Their primary advantage is the ease of removal under mild, neutral conditions via catalytic hydrogenation.
In this process, palladium on carbon (Pd/C) acts as the catalyst. Molecular hydrogen (H₂) adsorbs onto the surface of the palladium metal, where it is cleaved into reactive hydrogen atoms. The benzyl ether substrate then coordinates to the palladium surface, facilitating the cleavage of the carbon-oxygen bond of the benzyl group and subsequent formation of the desired alcohol and toluene as a byproduct. The use of ethanol as a solvent is ideal as it readily dissolves the starting material and is inert under the reaction conditions.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
This protocol is adapted from a general procedure described in the literature.[3]
-
Vessel Preparation: To a suitable reaction vessel, add (S)-2-((benzyloxy)methyl)-1,4-dioxane (1.25 g, 4.74 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the vessel and stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add palladium on carbon (10% w/w, 192 mg) to the solution.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., via a balloon) and stir the mixture vigorously at room temperature for 18 hours.
-
Reaction Monitoring: (Optional but recommended) Monitor the reaction for completion by thin-layer chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst.
-
Washing: Wash the filter cake thoroughly with ethyl acetate to ensure all product is recovered.
-
Concentration: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvents.
-
Final Product: The process yields the target product, this compound, as a colorless to light yellow liquid (approx. 600 mg, 89% yield).[3]
Applications in Research and Drug Development
The true value of this compound lies in its application as a chiral building block.[5] Chiral molecules are central to drug design, as the stereochemistry of a drug candidate often dictates its efficacy and safety profile.[]
Scaffold for Antiviral Agents
Research into novel antiviral agents has identified the 1,4-dioxane scaffold as a promising pharmacophore. A detailed study focused on inhibitors of the Sindbis virus (SINV), a prototypic alphavirus, provides a compelling case for the utility of this chemical family.[7]
In this research, the enantiomer, (R)-2-hydroxymethyl-[8][9]dioxane, was synthesized and found to be an effective inhibitor of SINV replication, exhibiting an EC₅₀ of 3.4 µM with no cytotoxicity observed at concentrations up to 1 mM.[7] This discovery is significant for several reasons:
-
Validated Biological Activity: It establishes that this simple dioxane derivative can interfere with the viral life cycle. The proposed mechanism involves interaction with a hydrophobic binding pocket in the viral capsid protein.
-
Stereochemical Importance: Although the (R)-enantiomer was more potent in this specific study, the synthesis of both enantiomers confirms that the chiral center is a critical feature for biological interaction.
-
Therapeutic Potential: As there are currently no effective antiviral agents for treating alphavirus infections, this scaffold represents a promising starting point for the development of new therapeutics.[7]
Building Block for CNS-Targeted Agents
The 1,4-dioxane ring is a versatile scaffold that has been incorporated into molecules targeting the central nervous system (CNS). For example, complex 1,4-dioxane derivatives have been synthesized and evaluated for their activity at dopamine (D₂) and serotonin (5-HT₁ₐ) receptors, which are key targets for treating conditions like Parkinson's disease and schizophrenia.[9] The use of chiral synthons like this compound allows for the precise, stereocontrolled construction of these complex multitarget agents, enabling researchers to probe the specific interactions between enantiomers and their biological targets.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions to minimize risk to personnel.
GHS Hazard Identification
According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Precautionary Measures
The following handling guidelines are based on standard laboratory safety protocols and GHS precautionary statements[3]:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P280: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.
References
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A Senior Application Scientist's Guide to Procuring (S)-(1,4-Dioxan-2-yl)methanol for Pharmaceutical Research
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the procurement of (S)-(1,4-Dioxan-2-yl)methanol (CAS: 406913-93-7). We will move beyond a simple list of vendors to establish a robust methodology for sourcing this critical chiral building block, ensuring quality, regulatory compliance, and ultimately, the integrity of your research outcomes.
Introduction: The Significance of this compound in Drug Discovery
This compound is a heterocyclic building block whose stereochemical configuration is of paramount importance. In the realm of drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is fundamental to its biological activity. The vast majority of biological targets, such as enzymes and receptors, are themselves chiral, leading to stereoselective interactions.[1]
The use of single-enantiomer drugs has become a regulatory and scientific necessity.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines that require the evaluation of individual stereoisomers in a new drug candidate, as the unintended enantiomer (the distomer) can have different, reduced, or even deleterious effects compared to the desired enantiomer (the eutomer).[3][4] Therefore, sourcing this compound with high enantiomeric purity is the foundational first step for its incorporation into novel therapeutic agents.[5]
Part 1: Supplier Identification and Initial Vetting
The first phase of procurement involves identifying potential suppliers that specialize in research chemicals and pharmaceutical intermediates.[6][7][8] A simple search reveals numerous vendors offering this compound. However, the critical task is to differentiate between mere resellers and reputable suppliers with robust quality systems.
| Supplier/Platform | CAS Number | Stated Purity | Notes |
| BLDpharm | 406913-93-7 | Not specified on the landing page | Lists the compound as a chiral building block and mentions cold-chain transport.[9] |
| Advanced ChemBlocks | 406913-93-7 | 95% | Provides direct links to HNMR, HPLC, and CoA documents on their product page.[10] |
| Suzhou Sibian Chemical | 406913-93-7 | 98% | Notes a mature, scalable process with purity up to 99% and available stock.[11] |
| ChemicalBook | 406913-93-7 | Varies | A directory platform listing multiple suppliers such as Energy Chemical and Bide Pharmatech.[12] |
| Sigma-Aldrich | 29908-11-0 (Racemic) | 97% | Lists the racemic mixture, distributed via an Aldrich Partner (Ambeed). Note: This is not the target S-enantiomer. |
Causality Behind Supplier Choice: Your selection should not be based on price alone. A reliable supplier for pharmaceutical development must demonstrate a commitment to quality, backed by transparent documentation and adherence to industry standards like Good Manufacturing Practices (GMP) or ISO certifications.[13] Suppliers offering custom synthesis and R&D support can also be valuable partners.[6][13]
Part 2: The Cornerstone of Procurement: Document Scrutiny
Before any purchase order is issued, a thorough review of supplier documentation is mandatory. This process is a self-validating system to ensure the material meets the stringent requirements of drug development.
The Certificate of Analysis (CoA): A Forensic Examination
The Certificate of Analysis (CoA) is the single most important document for assessing product quality.[13] It provides detailed information about a specific batch's purity, composition, and compliance with set specifications.
Protocol: How to Scrutinize a CoA for a Chiral Compound
-
Verify Identity: Confirm the compound name, CAS number (406913-93-7), molecular formula (C₅H₁₀O₃), and structure match the required material.[12][14]
-
Assess Chemical Purity: Look for the purity value determined by a primary analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is typical for research-grade materials.
-
Demand Enantiomeric Purity (e.e.): This is the most critical parameter. The CoA must specify the enantiomeric excess (e.e.) or optical purity. This is determined by a specialized method:
-
Chiral HPLC: This is the gold standard for separating and quantifying enantiomers. The CoA should show a chromatogram with two peaks (one for the S-enantiomer, one for the R-), with the area of the undesired R-enantiomer being minimal.
-
NMR Spectroscopy with Chiral Additives: The use of chiral resolving agents (like Mosher's acid) can be used to differentiate enantiomers in an NMR spectrum.[1]
-
-
Confirm Structure: The CoA should reference spectral data that confirms the chemical structure. Typically, this includes:
-
Review Physical Properties: Check properties like appearance (e.g., "Colorless to light yellow Liquid") and ensure they match the expected state.[12]
-
Check for Traceability: The CoA must include a unique Batch or Lot Number, the analysis date, and an authorized signature. This ensures the document is tied to the specific vial of chemical you will receive.[15]
The Safety Data Sheet (SDS): Your Guide to Safe Handling
The procurement process is the first entry point of a potential hazard into the workplace.[16] Every reputable supplier must provide a comprehensive Safety Data Sheet (SDS).[16][17]
Key SDS Sections for this compound:
-
Section 2: Hazard Identification: This compound is typically listed as causing skin, eye, and respiratory irritation. It may also be harmful if swallowed.[12][14]
-
Section 7: Handling and Storage: Pay close attention to storage recommendations. For this compound, storage at 2-8°C is often advised.[12] It should be handled in a well-ventilated area or under a fume hood.
-
Section 8: Exposure Controls/Personal Protection: This section specifies the required Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[12]
Part 3: A Robust Procurement and Verification Workflow
A structured workflow minimizes errors and ensures that only high-quality materials enter your laboratory.
Workflow: From Supplier Selection to Internal Qualification
Caption: End-to-end workflow for procuring research-grade chemicals.
Part 4: The Logic of Final Supplier Selection
The final decision should be a balanced assessment of quality, reliability, and cost.
Decision Framework: Selecting the Optimal Supplier
Caption: Decision logic balancing quality, reliability, and cost.
Conclusion
Procuring this compound for research and drug development is a process that demands scientific rigor. It begins with identifying reputable suppliers and culminates in the stringent verification of the material's identity, purity, and stereochemical integrity upon arrival. By treating procurement not as a clerical task but as an extension of the scientific process—grounded in the forensic analysis of CoAs and a clear understanding of handling requirements from the SDS—researchers can ensure the quality of their starting materials and, by extension, the validity and success of their downstream applications.
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- How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024). Global Pharma Tek.
- GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH CHEMICAL MANAGEMENT CENTRE. (2018). Universiti Teknologi Malaysia.
- Cayman Chemical: Home. (n.d.). Cayman Chemical.
- How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.
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A Technical Guide to the Core Principles of Stereoselective Catalysis
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of molecular science, three-dimensional arrangement is not a trivial detail; it is a defining characteristic that governs function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept with profound implications, particularly in the pharmaceutical and life sciences industries.[1] Enantiomers, the pairs of these mirror-image molecules, can exhibit remarkably different pharmacological and toxicological profiles. The tragic case of thalidomide in the 1950s, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical control in drug development.[2]
This guide provides an in-depth exploration of stereoselective catalysis, a powerful and elegant strategy for the synthesis of single-enantiomer compounds. As a senior application scientist, the aim is not merely to present protocols but to elucidate the underlying principles and the causal relationships that govern catalyst design, reaction mechanisms, and ultimately, the successful synthesis of enantiomerically pure molecules. We will delve into the core concepts, from the foundational principles of stereoselectivity to the practical application of various catalytic systems, providing researchers, scientists, and drug development professionals with a robust framework for understanding and implementing these transformative techniques.
Part 1: Foundational Principles of Stereoselectivity
Stereoselective reactions are chemical transformations that preferentially yield one stereoisomer over others.[3][4] This selectivity arises from differences in the activation energies of the transition states leading to the various possible stereoisomeric products. A small difference in these energies can lead to a significant preference for the formation of one isomer.[2] Stereoselectivity is broadly categorized into two main types: diastereoselectivity and enantioselectivity.[2][5]
-
Diastereoselectivity: This occurs when a reaction produces a preponderance of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.
-
Enantioselectivity: This is the preferential formation of one enantiomer over its mirror image.[2][5] Enantioselective reactions are of paramount importance in the synthesis of chiral drugs, where often only one enantiomer is therapeutically active.[6][7]
The Energetic Landscape of Stereoselection
The degree of stereoselectivity is a direct consequence of the difference in the free energies of the diastereomeric transition states. The ratio of the two stereoisomeric products is governed by the Curtin-Hammett principle, which states that this ratio is determined by the difference in the activation energies (ΔΔG‡) of the pathways leading to each product.
A key takeaway for the practicing chemist is that even a modest ΔΔG‡ can result in high levels of stereoselectivity. For instance, at room temperature, a ΔΔG‡ of approximately 1.8 kcal/mol is sufficient to achieve an enantiomeric ratio of 95:5, corresponding to an enantiomeric excess (ee) of 90%.
Strategies for Achieving Stereoselectivity
Several strategies have been developed to control the stereochemical outcome of a reaction. These can be broadly classified as:
-
Substrate Control: The inherent chirality of the starting material can direct the formation of a new stereocenter.
-
Auxiliary Control: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, leaving the desired chiral product.
-
Reagent Control: A chiral reagent is used in stoichiometric amounts to effect a stereoselective transformation.
-
Catalyst Control: A chiral catalyst is used in substoichiometric amounts to generate a large quantity of a chiral product. This is the most efficient and atom-economical approach and will be the primary focus of this guide.
Part 2: The Heart of the Matter: Chiral Catalysts
A chiral catalyst creates a chiral environment that forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.[8] The design and development of effective chiral catalysts is a central theme in modern organic chemistry.[9][10] There are three main classes of chiral catalysts: metal-based complexes, organocatalysts, and biocatalysts.[6]
Metal-Based Catalysis: Precision and Power
Transition metal complexes, featuring a central metal atom coordinated to chiral ligands, are powerful catalysts for a wide range of stereoselective transformations.[11][12] The chiral ligands create a well-defined three-dimensional space around the metal center, which in turn dictates the stereochemical outcome of the reaction.[10]
Key Design Principles for Chiral Ligands:
-
Steric Hindrance: Bulky groups on the ligand can block certain approaches of the substrate to the metal center, favoring a specific orientation.
-
Electronic Effects: The electronic properties of the ligand can influence the reactivity of the metal center and the stability of the transition states.
-
Bite Angle: In bidentate ligands, the angle between the two coordinating atoms can significantly impact the geometry of the catalyst and, consequently, the stereoselectivity.
-
Symmetry: Many effective chiral ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states and often leads to higher enantioselectivity.
Examples of Privileged Chiral Ligands:
| Ligand Class | Example | Key Applications |
| Chiral Phosphines | BINAP | Asymmetric hydrogenation, cross-coupling reactions |
| Chiral Oxazolines | BOX, PHOX | Asymmetric cyclopropanation, aldol reactions |
| Chiral Diamines | TsDPEN | Asymmetric transfer hydrogenation |
| Chiral Salen Ligands | Jacobsen's Catalyst | Asymmetric epoxidation |
2.1.1 Mechanistic Insight: The Noyori Asymmetric Hydrogenation
A classic example illustrating the power of metal-based catalysis is the Noyori asymmetric hydrogenation of ketones. This reaction utilizes a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine. The mechanism involves the formation of a ruthenium hydride species, which then coordinates to the ketone. The chiral ligands create a highly organized transition state where the hydride is delivered to one face of the carbonyl group, leading to the formation of a single enantiomer of the corresponding alcohol with high efficiency and enantioselectivity.[11]
Organocatalysis: The Rise of Small Molecule Catalysts
Organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective reactions.[13][14] This field has witnessed explosive growth in the past two decades, offering a complementary and often more environmentally benign alternative to metal-based catalysis.[13][15] Organocatalysts are typically robust, less sensitive to air and moisture, and often derived from readily available natural sources.[13]
Modes of Activation in Organocatalysis:
Organocatalysts operate through various activation modes, primarily involving the formation of reactive intermediates:[16]
-
Enamine Catalysis: Chiral secondary amines react with carbonyl compounds to form nucleophilic enamines, which can then participate in a variety of stereoselective reactions.
-
Iminium Ion Catalysis: Chiral secondary amines can also react with α,β-unsaturated carbonyl compounds to form electrophilic iminium ions, activating them towards nucleophilic attack.[14]
-
Brønsted Acid/Base Catalysis: Chiral Brønsted acids or bases can activate substrates through proton transfer or hydrogen bonding.
-
Lewis Base Catalysis: Chiral Lewis bases, such as tertiary amines and phosphines, can activate a variety of electrophiles.
2.2.1 Workflow: Screening for an Optimal Organocatalyst
The selection of the appropriate organocatalyst is crucial for achieving high stereoselectivity. A typical workflow for catalyst screening involves:
-
Reaction Setup: A series of parallel reactions are set up, each with a different candidate organocatalyst.
-
Reaction Monitoring: The progress of each reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Enantiomeric Excess (ee) Analysis: Once the reactions are complete, the enantiomeric excess of the product from each reaction is determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
Optimization: The most promising catalyst is then subjected to further optimization of reaction parameters such as solvent, temperature, and concentration.
Caption: A typical workflow for organocatalyst screening and optimization.
Biocatalysis: Nature's Approach to Chirality
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations.[17][18][19] Enzymes are nature's catalysts, and they often exhibit exquisite levels of stereoselectivity, operating under mild, environmentally friendly conditions (aqueous media, room temperature, and neutral pH).[1][7][19]
Advantages of Biocatalysis:
-
High Enantioselectivity: Enzymes are inherently chiral and can achieve near-perfect enantioselectivity.[1]
-
High Regioselectivity: Enzymes can often selectively react at a specific site in a multifunctional molecule.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in water at or near room temperature, reducing energy consumption and waste generation.[1]
-
Sustainability: Biocatalysts are biodegradable and derived from renewable resources.[17]
Classes of Enzymes Used in Stereoselective Synthesis:
| Enzyme Class | Typical Reaction |
| Hydrolases (Lipases, Proteases, Esterases) | Kinetic resolution of racemic alcohols, esters, and amides.[18] |
| Oxidoreductases (Dehydrogenases, Oxygenases) | Asymmetric reduction of ketones, oxidation of alcohols.[17] |
| Lyases | Asymmetric addition of small molecules to double bonds. |
| Transferases | Transfer of functional groups, such as amino or glycosyl groups. |
2.3.1 Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Alcohol
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two.[20] Enzymatic kinetic resolution is a widely used and highly effective method for obtaining enantiomerically pure compounds.[21]
Objective: To resolve a racemic secondary alcohol using a lipase.
Materials:
-
Racemic secondary alcohol
-
Lipase (e.g., from Candida antarctica, immobilized)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene or hexane)
-
Buffer solution (if using a free enzyme)
Procedure:
-
Dissolve the racemic alcohol and the acyl donor in the organic solvent.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
Separate the unreacted alcohol from the acylated product by column chromatography.
-
Determine the enantiomeric excess of both the recovered alcohol and the product ester by chiral GC or HPLC.
Part 3: Key Stereoselective Strategies and Their Applications
Beyond the choice of catalyst, the overall synthetic strategy plays a crucial role in achieving the desired chiral product. Two powerful strategies, kinetic resolution and desymmetrization, are particularly noteworthy.
Kinetic Resolution vs. Dynamic Kinetic Resolution
As previously mentioned, kinetic resolution separates enantiomers based on their different reaction rates.[20] While effective, a major drawback is that the maximum theoretical yield for a single enantiomer is 50%.
Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
Caption: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution pathways.
Enantioselective Desymmetrization
Desymmetrization is a powerful strategy where a prochiral or meso compound is converted into a chiral molecule.[22] This approach can, in principle, afford a 100% yield of a single enantiomer.[1][22] A classic example is the asymmetric mono-hydrolysis of a prochiral diester using a hydrolase, which selectively hydrolyzes one of the two enantiotopic ester groups.[1]
Part 4: Analysis of Stereoselectivity: Determining Enantiomeric Excess
The accurate determination of enantiomeric excess (ee) is crucial for evaluating the success of a stereoselective reaction.[23] Several analytical techniques are commonly employed for this purpose.
Chromatographic Methods
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and reliable methods. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile and thermally stable compounds. The separation occurs on a capillary column coated with a chiral stationary phase.
Spectroscopic and Spectrometric Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Chiral Shift Reagents: These are chiral lanthanide complexes that can bind to the analyte, inducing diastereomeric shifts in the NMR signals of the two enantiomers, allowing for their quantification.
-
Chiral Solvating Agents: In a chiral solvent, enantiomers can form diastereomeric solvates that may have different NMR spectra.
-
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The intensity of the CD signal is proportional to the enantiomeric excess.[24]
Table of Common ee Determination Methods:
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy, broad applicability. | Requires specialized columns.[25] |
| Chiral GC | Differential interaction with a chiral stationary phase. | High resolution for volatile compounds. | Limited to volatile and thermally stable analytes.[23] |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR signals. | Rapid analysis. | Can cause line broadening; requires pure samples. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Non-destructive. | Requires the molecule to have a chromophore near the stereocenter. |
| Raman Optical Activity (ROA) | Measures vibrational optical activity.[26] | Provides detailed structural information.[25] | Requires specialized instrumentation.[26] |
Conclusion and Future Outlook
Stereoselective catalysis has revolutionized the synthesis of chiral molecules, providing chemists with the tools to construct complex three-dimensional structures with unprecedented precision. The principles outlined in this guide, from the fundamental energetic basis of stereoselectivity to the practical application of metal-based, organo-, and biocatalysis, form the bedrock of modern asymmetric synthesis.
The field continues to evolve at a rapid pace. The development of novel catalyst scaffolds, the application of computational chemistry for rational catalyst design, and the integration of different catalytic strategies in tandem or cascade reactions are pushing the boundaries of what is possible.[11] As our understanding of reaction mechanisms deepens, so too will our ability to design more efficient, selective, and sustainable catalytic systems. For researchers and professionals in drug development, a firm grasp of these core principles is not just advantageous; it is essential for driving innovation and bringing safer, more effective medicines to patients.
References
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- (PDF) Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis. ResearchGate.
- Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. JOCPR.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Interplay between Organocatalysis and Multicomponent Reactions in Stereoselective Synthesis. ACS Symposium Series.
- Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac.
- Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
- Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.
- Stereoselective Reactions. YouTube.
- Biocatalysis: A smart and green tool for the preparation of chiral drugs. ResearchGate.
- Stereospecific and Stereoselective Reactions. Pharmaguideline.
- Transition metal-catalysed reactions: Diastereoselectivity and asymmetric synthesis. ResearchGate.
- Size and Polarizability as Design Principles for Stereoselective Catalysis. Wiley Online Library.
- Stereospecific and Stereoselective Reactions. Master Organic Chemistry.
- Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia.
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- Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity. Chemical Society Reviews.
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- Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. JOCPR.
- Advanced Stereoselective Reaction Mechanisms.
- Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research.
- Development of Helical Chiral Catalysts and Their Applications in Asymmetric Catalysis. University of Miami.
- Determination of enantiomeric excess.
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- Significance and challenges of stereoselectivity assessing methods in drug metabolism. PMC.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH.
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An In-depth Technical Guide to the Stability and Storage of (S)-(1,4-Dioxan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(S)-(1,4-Dioxan-2-yl)methanol is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its unique structural motif, featuring a stereocenter within a cyclic ether framework and a primary alcohol, makes it a valuable precursor for the synthesis of complex molecules with defined stereochemistry. However, the very features that make this compound synthetically attractive—the ether linkages and the alcohol group—also render it susceptible to degradation, posing challenges for its long-term storage and handling. This technical guide provides a comprehensive overview of the stability of this compound, detailing its primary degradation pathways and offering field-proven insights into optimal storage and handling conditions to ensure its integrity and purity for research and development applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its stability profile.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | [1][2][3] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 208.2 ± 15.0 °C (Predicted) | [4] |
| Density | 1.102 g/cm³ (Predicted) | [4] |
| CAS Number | 406913-93-7 | [1][2][5] |
Core Stability Concerns and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to peroxide formation and potential acid- or base-catalyzed degradation.
Peroxide Formation: A Critical Hazard
The most significant stability concern for this compound, as with other cyclic ethers like 1,4-dioxane and tetrahydrofuran (THF), is the formation of explosive peroxides upon exposure to atmospheric oxygen.[6][7] This process, known as autoxidation, is a free-radical chain reaction that is initiated and accelerated by exposure to light and heat.
Mechanism of Autoxidation:
The autoxidation of the 1,4-dioxane ring proceeds through a free-radical chain reaction:
-
Initiation: An initiator (e.g., UV light, heat, or a radical species) abstracts a hydrogen atom from a carbon atom adjacent to an ether oxygen, forming a dioxane radical. This radical is stabilized by the adjacent oxygen atom.
-
Propagation: The dioxane radical reacts with molecular oxygen (a diradical) to form a peroxy radical. This highly reactive peroxy radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide and a new dioxane radical, thus propagating the chain reaction.
-
Termination: The chain reaction is terminated when two radical species combine to form a non-radical product.
The presence of the hydroxymethyl group on the dioxane ring may influence the rate of peroxide formation, but the fundamental mechanism remains the same. The formed hydroperoxides can further react to form polymeric peroxides, which can be highly unstable and pose a significant explosion hazard, especially upon concentration by evaporation or distillation.
}
Acid-Catalyzed Degradation
}
Base-Catalyzed Degradation
While generally more stable to bases than acids, prolonged exposure to strong bases, especially at elevated temperatures, could potentially lead to degradation, although this is considered a lower risk compared to peroxide formation and acid-catalyzed decomposition.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling protocols are strongly recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of chemical reactions, including peroxide formation.[4][5] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Displacing oxygen from the container headspace minimizes the risk of autoxidation. |
| Container | Amber glass bottle with a tightly sealed cap | Protects from light, which can initiate peroxide formation, and prevents exposure to atmospheric oxygen and moisture. |
| Moisture | Store in a dry environment | Prevents potential hydrolysis and other moisture-related degradation. |
Handling Procedures
-
Inert Atmosphere: When handling the compound, it is best practice to work under an inert atmosphere to minimize exposure to oxygen.
-
Avoid Contamination: Do not introduce any metal spatulas or other potential contaminants into the storage container, as metal ions can catalyze peroxide formation.
-
Labeling: Clearly label the container with the date of receipt and the date it was first opened. This is crucial for tracking the potential for peroxide accumulation.
-
Shelf Life: As a guideline for peroxide-forming chemicals, opened containers should ideally be used within 3 to 12 months.[9] Unopened containers should be discarded after the manufacturer's expiration date or after a maximum of 18 months from the date of receipt.[9]
Analytical Methods for Stability Assessment
Regular testing of this compound, especially for older samples or those that have been opened for an extended period, is a critical safety measure.
Peroxide Detection
Qualitative Test (Peroxide Test Strips):
This is a rapid and convenient method for the initial screening of peroxides.
Protocol:
-
Obtain commercially available peroxide test strips.
-
Dip the test strip into the this compound sample for the time specified by the manufacturer.
-
Remove the strip and compare the color change to the provided color chart to estimate the peroxide concentration.
-
Action Level: If the peroxide concentration is found to be greater than 100 ppm, the material should be considered potentially hazardous and appropriate disposal procedures should be initiated.[6]
Semi-Quantitative Test (Iodide-Based Method):
This method provides a more sensitive indication of the presence of peroxides.
Protocol:
-
In a clean, dry test tube, add approximately 1 mL of this compound.
-
Add a few crystals of sodium iodide or potassium iodide.
-
Gently swirl the mixture.
-
The formation of a yellow to brown color indicates the presence of peroxides, resulting from the oxidation of iodide to iodine. The intensity of the color is proportional to the peroxide concentration.
Purity Assessment
The purity of this compound can be assessed using standard chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for both separating volatile impurities and confirming the identity of the main component and any degradation products.
-
Column: A polar capillary column is suitable for separating the compound and potential impurities.
-
Injection: A split/splitless injector is typically used.
-
Detection: Mass spectrometry provides structural information for peak identification.
High-Performance Liquid Chromatography (HPLC):
HPLC can also be used for purity determination, particularly for less volatile degradation products.
-
Column: A reverse-phase column (e.g., C18) is often suitable.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection may be challenging due to the lack of a strong chromophore. An evaporative light scattering detector (ELSD) or a refractive index (RI) detector would be more appropriate.
Chemical Incompatibilities
To prevent hazardous reactions, this compound should be stored separately from the following classes of chemicals:
-
Strong Oxidizing Agents: Can react violently and promote the formation of peroxides.
-
Strong Acids: Can cause vigorous polymerization or decomposition.
-
Acid Chlorides and Anhydrides: Can react exothermically with the alcohol group.
-
Reducing Agents: May react with any peroxides present, potentially leading to a hazardous situation.
The Role of Inhibitors
For long-term storage of peroxide-forming ethers, inhibitors such as butylated hydroxytoluene (BHT) are often added.[9] BHT acts as a radical scavenger, preventing the initiation and propagation of the autoxidation chain reaction. While commercial sources of this compound may not always specify the presence of an inhibitor, for in-house long-term storage, the addition of a small amount of BHT (e.g., 50-100 ppm) can significantly enhance stability. It is important to note that distillation will remove the inhibitor, leaving the purified material highly susceptible to peroxide formation.
Conclusion
This compound is a valuable chiral synthon, but its utility is intrinsically linked to its purity and stability. The primary degradation pathway of concern is the formation of explosive peroxides through autoxidation, a process accelerated by air, light, and heat. Adherence to strict storage and handling protocols, including refrigeration, storage under an inert atmosphere, and protection from light, is paramount to preserving the integrity of this compound. Regular analytical testing for peroxides is a critical safety measure, especially for aged or previously opened containers. By understanding the inherent stability risks and implementing the preventative measures outlined in this guide, researchers can confidently and safely utilize this compound in their synthetic endeavors.
References
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Methodological & Application
Synthesis of (S)-(1,4-Dioxan-2-yl)methanol experimental procedure
An Application Note for the Synthesis of (S)-(1,4-Dioxan-2-yl)methanol
Topic: A Detailed Experimental Guide to the Synthesis of this compound
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. Its unique structural motif, featuring a stereocenter adjacent to both an ether and a primary alcohol, makes it a versatile synthon for constructing complex molecular architectures. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. We focus on a robust and scalable route starting from the commercially available chiral precursor, (S)-(+)-Solketal. The guide delves into the causality behind experimental choices, offers detailed step-by-step instructions, and includes validated characterization data. The aim is to equip researchers with a reliable methodology, underpinned by mechanistic insights, to confidently produce this key synthetic intermediate.
Introduction to this compound
Chiral 1,4-dioxane derivatives are prevalent scaffolds in a multitude of biologically active compounds and natural products. The defined three-dimensional arrangement of heteroatoms within the dioxane ring allows for specific molecular interactions, making these structures highly sought after in drug discovery. This compound (CAS No. 406913-93-7) serves as a fundamental chiral starting material for the elaboration of more complex molecules, including functionalized 1,4-dioxanes with applications in medicinal chemistry.[1][2] Its synthesis, therefore, is of significant interest to the scientific community.
This document outlines a reliable and efficient synthesis that leverages the "chiral pool," a strategy that uses readily available, enantiopure natural products as starting materials to avoid complex resolution or asymmetric catalysis steps.
Synthetic Strategy: The Chiral Pool Approach
While several methods exist for generating chiral molecules, including asymmetric catalysis and kinetic resolution, the "chiral pool" approach offers significant advantages in terms of cost, simplicity, and scalability.[3][4] For the synthesis of this compound, we utilize (S)-(+)-Solketal (also known as (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol), a derivative of the natural product glycerol.[5][6]
The core of this strategy involves two key transformations:
-
O-Alkylation: A Williamson ether synthesis to attach a 2-hydroxyethyl group to the primary alcohol of (S)-Solketal.
-
Acetonide Deprotection and Intramolecular Cyclization: An acid-catalyzed removal of the isopropylidene protecting group (acetonide) to reveal a diol, which subsequently undergoes an intramolecular Williamson ether synthesis to form the target 1,4-dioxane ring.[7][8]
This pathway is chosen for its high fidelity in transferring the stereochemistry from the starting material to the final product and its reliance on well-understood, high-yielding reactions.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale, with clear potential for scale-up.
Materials and Equipment
Reagents & Solvents:
-
(S)-(+)-Solketal (CAS: 22323-82-6)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (CAS: 7646-69-7)
-
2-Chloroethanol (CAS: 107-07-3)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (Celite®)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Vacuum distillation apparatus or flash chromatography system
-
NMR spectrometer for product characterization
Overall Reaction Scheme
Step-by-Step Procedure
Part A: Synthesis of (S)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)ethan-1-ol
-
Preparation: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.4 g, 110 mmol, 1.1 eq, 60% dispersion in oil).
-
Washing: Wash the NaH dispersion with anhydrous hexanes (3 x 20 mL) to remove the mineral oil. Carefully decant the hexanes each time under a stream of nitrogen.
-
Reaction Setup: Add 150 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Addition of Solketal: Dissolve (S)-(+)-Solketal (13.2 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Vigorous hydrogen evolution will be observed.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-chloroethanol (8.86 g, 110 mmol, 1.1 eq) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of 10 mL of water. Concentrate the mixture under reduced pressure using a rotary evaporator. Dilute the residue with 150 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Purification (Intermediate): Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate product, which can be used in the next step without further purification.
Part B: Synthesis of this compound
-
Deprotection and Cyclization: Dissolve the crude intermediate from Part A in 100 mL of methanol. Add 20 mL of 3M aqueous HCl.
-
Reaction: Stir the solution at room temperature for 4-6 hours. The acidic conditions catalyze the hydrolysis of the acetonide, and the resulting diol undergoes intramolecular cyclization.[8][9]
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Concentrate the mixture on a rotary evaporator to remove most of the methanol. Extract the aqueous residue with ethyl acetate (4 x 75 mL).
-
Final Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil should be purified by vacuum distillation or flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound as a colorless to light yellow liquid.[10]
Characterization Data
The identity and purity of the final product should be confirmed by spectroscopic analysis.
-
Appearance: Colorless to light yellow liquid.[10]
-
¹H NMR (500 MHz, Chloroform-d): δ (ppm) 3.85-3.67 (m, 5H), 3.66-3.57 (m, 2H), 3.55 (dd, J = 11.7, 5.9 Hz, 1H), 3.46 (dd, J = 11.1, 10.0 Hz, 1H), 1.75 (s, 1H, -OH).[10]
-
Molecular Formula: C₅H₁₀O₃[10]
-
Molecular Weight: 118.13 g/mol [10]
Scientific Rationale and Mechanistic Insights
Choice of Starting Material and Reagents
-
(S)-Solketal: This starting material is ideal as its stereocenter is pre-defined and stable under the reaction conditions, ensuring the chirality is maintained in the final product.[5]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the primary alcohol of Solketal, forming the sodium alkoxide. This irreversible deprotonation drives the subsequent Sₙ2 reaction forward.
-
2-Chloroethanol: This bifunctional reagent provides the C2-O unit necessary to form the dioxane ring. The chlorine atom serves as a good leaving group for the initial alkylation, and the hydroxyl group becomes the nucleophile in the final ring-closing step.
-
Acid Catalyst (HCl): Acetonides are stable to bases but are readily cleaved under acidic conditions.[11] The acid protonates one of the acetal oxygens, initiating a cascade that releases acetone and forms the required 1,2-diol for the subsequent cyclization.
Reaction Mechanism
The synthesis proceeds through a well-defined sequence of reactions. The key mechanistic steps are illustrated below.
Caption: Simplified Reaction Mechanism.
Process Workflow and Data Summary
Experimental Workflow
The entire process, from starting materials to the final purified product, can be visualized as a clear workflow.
Caption: High-level experimental workflow.
Data Summary Table
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
| (S)-(+)-Solketal | 22323-82-6 | 132.16 | 13.2 | 100 | 1.0 |
| Sodium Hydride (60%) | 7646-69-7 | 24.00 (as NaH) | 4.4 | 110 | 1.1 |
| 2-Chloroethanol | 107-07-3 | 80.51 | 8.86 | 110 | 1.1 |
| Product | 406913-93-7 | 118.13 | - | - | - |
| Expected Yield | - | - | ~9.4 g | ~80 | 80% |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Highly flammable and water-reactive. It releases flammable hydrogen gas upon contact with water or protic solvents. Handle exclusively under an inert atmosphere (nitrogen or argon).
-
2-Chloroethanol: Toxic and corrosive. Avoid inhalation and skin contact.
-
This compound: May cause skin, eye, and respiratory irritation.[10][12] Handle with care.
-
Concentrated HCl: Highly corrosive. Handle with extreme care.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of enantiopure this compound from the chiral pool starting material (S)-Solketal. The procedure is robust, scalable, and relies on standard organic chemistry techniques, making it accessible to a wide range of researchers. By understanding the rationale behind each step, scientists can confidently reproduce this synthesis and apply the resulting chiral building block to their respective fields of research and development.
References
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- Jacobsen Group, Harvard University. Hydrolytic Kinetic Resolution. [Link]
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- ChemRxiv. Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. [Link]
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- Google Patents. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl).
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The Versatile Chiral Synthon: Applications of (S)-(1,4-Dioxan-2-yl)methanol in Modern Pharmaceutical Synthesis
Introduction: Unlocking Stereochemical Complexity in Drug Design
In the landscape of modern drug discovery, the chirality of a molecule is a paramount consideration. The three-dimensional arrangement of atoms can dictate the efficacy, safety, and pharmacokinetic profile of a therapeutic agent.[1] Consequently, the demand for enantiomerically pure building blocks, or chiral synthons, has grown dramatically.[2][3] (S)-(1,4-Dioxan-2-yl)methanol (Figure 1) has emerged as a particularly valuable synthon, offering a unique combination of a stereodefined center, a modifiable primary alcohol, and a stable dioxane scaffold. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications and practical protocols involving this versatile chiral building block in pharmaceutical synthesis.
Figure 1: Chemical Structure of this compound
| Property | Value |
| CAS Number | 406913-93-7[4] |
| Molecular Formula | C₅H₁₀O₃[4] |
| Molecular Weight | 118.13 g/mol [4] |
| Appearance | Colorless to light yellow liquid[5] |
| Storage | 2-8°C[5] |
Core Applications in Pharmaceutical R&D
The utility of this compound stems from its primary alcohol functional group, which serves as a handle for introducing the chiral dioxane moiety into a larger molecule. The dioxane ring itself is not merely an inert spacer; its polarity and hydrogen bond accepting capabilities can influence solubility and interactions with biological targets. The key to its application lies in the activation of the hydroxyl group, typically by converting it into a better leaving group, such as a tosylate or mesylate. This activated intermediate can then readily react with various nucleophiles to construct complex molecular architectures.
Anticancer Drug Development: Synthesis of a c-Met Kinase Inhibitor
A significant application of this compound is demonstrated in the synthesis of potent anticancer agents. Specifically, its tosylated derivative is a key building block for the c-Met kinase inhibitor, MK-2461.[6][7] The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant signaling implicated in aggressive cancer phenotypes.[7][8]
The synthesis leverages the chiral integrity of the dioxane synthon to construct a crucial side chain of the final drug molecule. The process involves the conversion of the primary alcohol to a tosylate, which then undergoes nucleophilic substitution.
Workflow: Synthesis of MK-2461 Intermediate
Caption: Synthetic pathway to MK-2461 using the activated dioxane synthon.
Antiviral Research: A Scaffold for Novel Therapeutic Agents
The 1,4-dioxane scaffold has also been explored in the development of antiviral drugs. Research into inhibitors of the Sindbis virus, a prototypic alphavirus, revealed that dioxane-based molecules can be effective.[1][9] While a study highlighted the (R)-enantiomer, (R)-2-hydroxymethyl-[1][5]dioxane, as an unexpectedly potent inhibitor of viral replication with an EC₅₀ of 3.4 μM, this finding underscores the potential of the dioxane scaffold in antiviral drug design.[1][9] The synthesis of libraries of both enantiomers and their derivatives is a logical strategy to explore the structure-activity relationship (SAR) and identify compounds with improved potency and broader antiviral spectrum.
The primary alcohol of this compound can be used as a starting point to synthesize a variety of derivatives for screening, including ethers, esters, and amines, by coupling it with different molecular fragments.
Experimental Protocols
The following protocols are provided as a guide for the key transformations of this compound. As a Senior Application Scientist, I stress the importance of causality: the choice of reagents and conditions is critical for achieving high yield and purity while preserving stereochemical integrity.
Protocol 1: Activation of the Hydroxyl Group via Tosylation
Rationale: Conversion of the primary alcohol to a tosylate is a common and effective strategy to transform the poor leaving group (-OH) into an excellent one (-OTs).[10][11] This facilitates subsequent nucleophilic substitution reactions. p-Toluenesulfonyl chloride (TsCl) is used in the presence of a base like pyridine or triethylamine, which neutralizes the HCl byproduct.[11][12] Dichloromethane (DCM) is a common solvent due to its inert nature and ability to dissolve the reactants. The reaction is initiated at 0°C to control the initial exotherm.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous) or Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with cold 1 M HCl (to remove the base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-(1,4-Dioxan-2-yl)methyl 4-toluenesulfonate.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Activation of the Hydroxyl Group via Mesylation
Rationale: Mesylation is an alternative to tosylation for activating an alcohol.[2][13] Methanesulfonyl chloride (MsCl) is more reactive than TsCl, often leading to shorter reaction times. The workup is similar to the tosylation procedure. The choice between mesylate and tosylate can depend on the specific requirements of the subsequent reaction step; mesylates are slightly more reactive and less sterically hindered.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (10 volumes) at 0°C, add triethylamine (1.5 eq.).[2]
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the temperature remains at or below 0°C.[2]
-
Stir the reaction at 0°C for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.[2]
-
Upon completion, dilute the reaction mixture with water and separate the layers.[2]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.[2]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the desired mesylate. Further purification can be performed if needed.
Workflow: Activation of this compound
Caption: General workflow for utilizing the activated dioxane synthon.
Protocol 3: Williamson Ether Synthesis
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[14] This protocol describes the reaction of the activated tosylate or mesylate with an alkoxide to form an ether linkage. This is a powerful method for attaching the chiral dioxane moiety to other parts of a target molecule. The reaction is an Sₙ2 displacement, so strong bases like sodium hydride (NaH) are used to deprotonate the coupling alcohol to form the nucleophilic alkoxide.
Materials:
-
(S)-(1,4-Dioxan-2-yl)methyl 4-toluenesulfonate (or mesylate)
-
An alcohol (R-OH) for coupling
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Standard laboratory glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the alcohol to be coupled (1.2 eq.) to anhydrous THF or DMF.
-
Cool the solution to 0°C and carefully add NaH (1.3 eq.) portion-wise. (Caution: Hydrogen gas is evolved).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0°C and add a solution of (S)-(1,4-Dioxan-2-yl)methyl 4-toluenesulfonate (1.0 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or heat gently if necessary, monitoring by TLC.
-
Carefully quench the reaction by cooling to 0°C and slowly adding saturated NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the desired ether product.
Conclusion and Future Outlook
This compound is a high-value chiral building block with demonstrated utility in the synthesis of complex pharmaceutical agents, particularly in the fields of oncology and virology. Its stable, stereodefined structure and synthetically versatile primary alcohol make it an attractive choice for introducing chirality and modulating physicochemical properties in drug candidates. The protocols detailed herein provide a reliable foundation for the activation and subsequent functionalization of this synthon. As the demand for enantiopure drugs continues to grow, the strategic application of chiral building blocks like this compound will remain a cornerstone of efficient and innovative pharmaceutical synthesis.
References
- Cid-Gómez, L., et al. (2007). Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication. Bioorganic & Medicinal Chemistry, 15(7), 2796-2806. [Link]
- Cid-Gómez, L., et al. (2007).
- Organic Synthesis. (n.d.).
- Cross, B. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates)
- Grigoriev, M. S., et al. (2024). In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. MDPI. [Link]
- The Royal Society of Chemistry. (n.d.).
- Ahmad, S., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. PubMed, 40220711. [Link]
- Cilia, A., et al. (2019). Chemical manipulations on the 1,4-dioxane ring of 5-HT1A receptor agonists lead to antagonists endowed with antitumor activity in prostate cancer cells. PubMed, 30844609. [Link]
- Ashenhurst, J. (2015).
- ResearchGate. (n.d.). Process Development and Large-Scale Synthesis of a c-Met Kinase Inhibitor | Request PDF. [Link]
- Google Patents. (n.d.).
- Organic Synthesis. (n.d.).
- ResearchGate. (n.d.).
- Li, H., et al. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Katz, J. D., et al. (2011). Discovery of a 5H-Benzo[3][5]cyclohepta[1,2-b]pyridin-5-one (MK-2461) Inhibitor of c-Met Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(13), 4387-4401. [Link]
- ResearchGate. (n.d.). Discovery of a 5H-Benzo[3][5]cyclohepta[1,2-b]pyridin-5-one (MK-2461)
- Pan, B. S., et al. (2010). MK-2461, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor. PubMed, 20159986. [Link]
- Kazemi, F., et al. (2016). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions.
- PubChem. (n.d.). [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol. [Link]
- Journal of Chemistry Letters. (n.d.).
- Li, Y., et al. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. PubMed Central. [Link]
- Wikipedia. (n.d.). 1,4-Dioxane. [Link]
- MDPI. (n.d.).
- PubChem. (n.d.). (1,4-Dioxan-2-yl)methanol. [Link]
- AdooQ BioScience. (n.d.). MK-2461 | c-Met Inhibitor. [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11726. [Link]
- Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. [Link]
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- 14. francis-press.com [francis-press.com]
Application Notes: Strategic Synthesis of Chiral Ligands from (S)-(1,4-Dioxan-2-yl)methanol
Abstract
(S)-(1,4-Dioxan-2-yl)methanol is a versatile and stereochemically rich C5 building block, readily accessible and valuable for the construction of sophisticated chiral ligands. Its inherent chirality, derived from the chiral pool, provides a robust starting point for creating ligands that are pivotal in asymmetric catalysis. This guide details the strategic pathways for transforming this precursor into high-value chiral phosphine and diol ligands, which are instrumental in synthesizing enantiomerically pure compounds for the pharmaceutical and fine chemical industries. We provide detailed, field-tested protocols, explain the mechanistic rationale behind procedural choices, and present workflows for practical implementation in a research and development setting.
Introduction: The Strategic Value of this compound
In the landscape of asymmetric catalysis, the efficacy of a reaction is overwhelmingly dictated by the architecture of the chiral ligand.[1][2][3] These ligands create a specific three-dimensional environment around a metal center, guiding the stereochemical outcome of a transformation. This compound (Figure 1) emerges as a strategic starting material due to its pre-defined stereocenter and two distinct oxygen functionalities, which can be selectively manipulated. Its structure is a masked form of a chiral glycerol derivative, making it an attractive, bio-renewable feedstock for sustainable chemistry.
This document outlines two primary synthetic routes from this building block:
-
Pathway A: Conversion of the primary alcohol to a phosphine moiety, yielding a valuable P-chiral ligand scaffold.
-
Pathway B: Acid-catalyzed ring-opening of the dioxane to generate chiral 1,2,4-triol derivatives, which can serve as chiral diol ligands or versatile intermediates.[4][5][6]
Synthesis of Chiral Phosphine Ligands
Chiral phosphines are a dominant class of ligands in asymmetric catalysis, prized for their strong coordination to transition metals and their tunable electronic and steric properties.[7][8] The primary alcohol of this compound serves as a synthetic handle for introducing a phosphine group. A robust and widely adopted two-step sequence involves activation of the alcohol followed by nucleophilic substitution with a phosphide anion.
Workflow Overview: Alcohol to Phosphine
The conversion is achieved by first transforming the hydroxyl group into a better leaving group, typically a tosylate, followed by an SN2 reaction with a metal phosphide. This ensures the stereocenter remains undisturbed while the desired functionality is installed.
Protocol 2.1: Preparation of (S)-((1,4-Dioxan-2-yl)methyl)diphenylphosphine
This protocol details the synthesis of a novel phosphine ligand where the chiral dioxane moiety provides a unique steric and electronic environment.
Step A: Tosylation of this compound
-
Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate via reaction with p-toluenesulfonyl chloride (TsCl) makes it an excellent leaving group for the subsequent SN2 reaction.[9][10] Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| This compound | 118.13 | 5.00 g | 42.3 mmol |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 8.88 g | 46.6 mmol |
| Anhydrous Pyridine | 79.10 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid | 36.46 | 150 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
Dissolve this compound (5.00 g, 42.3 mmol) in 50 mL of anhydrous pyridine in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (8.88 g, 46.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 75 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 100 mL), and finally brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate as a pale yellow oil, which is used in the next step without further purification.
Step B: Nucleophilic Substitution with Potassium Diphenylphosphide
-
Causality: Potassium diphenylphosphide (KPPh₂) is a potent nucleophile that readily displaces the tosylate group. The reaction proceeds via an SN2 mechanism, forming the crucial C-P bond.[7] This reaction must be conducted under strictly anhydrous and anaerobic conditions as organophosphides are highly reactive towards oxygen and water.
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| Crude Tosylate from Step A | 272.32 | ~11.5 g | ~42.3 mmol |
| Diphenylphosphine (HPPh₂) | 186.19 | 8.23 g | 44.2 mmol |
| Potassium Hydride (30% in oil) | 40.10 | 5.94 g | 44.2 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Degassed Deionized Water | 18.02 | 100 mL | - |
Procedure:
-
Set up a flame-dried 500 mL three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Add potassium hydride (5.94 g of 30% dispersion, 44.2 mmol) and wash with anhydrous hexane (2 x 20 mL) to remove the mineral oil. Carefully decant the hexane.
-
Add 100 mL of anhydrous THF to the flask and cool to 0 °C.
-
Slowly add diphenylphosphine (8.23 g, 44.2 mmol) dropwise via syringe. Hydrogen gas will evolve. Stir at room temperature for 1 hour until gas evolution ceases and a red-orange solution of KPPh₂ forms.
-
Cool the solution back to 0 °C and add a solution of the crude tosylate (~11.5 g, 42.3 mmol) in 50 mL of anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by slowly adding 100 mL of degassed water.
-
Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (deactivated with 5% triethylamine in the eluent) using a hexane/ethyl acetate gradient to afford the final chiral phosphine ligand.
Synthesis of Chiral Diol Ligands via Dioxane Ring-Opening
Chiral diols are valuable ligands and synthetic intermediates, often used in asymmetric reductions and additions.[4][5] The 1,4-dioxane ring of the starting material is an acetal, which can be hydrolyzed under acidic conditions to reveal a 1,2-diol functionality.[11][12] This unmasks the latent triol structure, providing a versatile chiral scaffold.
Workflow Overview: Dioxane to Triol Derivative
This pathway leverages Brønsted acid catalysis to open the dioxane ring, yielding a protected chiral triol. The choice of acid and reaction conditions is critical to ensure clean conversion without side reactions.
Protocol 3.1: Preparation of (S)-4-(2-hydroxyethoxy)butane-1,2-diol
-
Causality: The acetal linkage in the dioxane is susceptible to hydrolysis under acidic conditions. A solid-supported acid catalyst like Amberlyst-15 is chosen for its ease of removal (simple filtration), preventing contamination of the product and simplifying the workup compared to mineral acids.
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| This compound | 118.13 | 5.00 g | 42.3 mmol |
| Amberlyst-15 (H⁺ form) | - | 2.5 g | Catalytic |
| Methanol | 32.04 | 100 mL | - |
| Deionized Water | 18.02 | 10 mL | - |
| Triethylamine | 101.19 | 2 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (5.00 g, 42.3 mmol), methanol (100 mL), and deionized water (10 mL).
-
Add Amberlyst-15 resin (2.5 g) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin. Wash the resin with methanol (2 x 20 mL).
-
Combine the filtrate and washings. Neutralize any residual acidity by adding triethylamine (~2 mL) until the pH is ~7-8.
-
Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, (S)-4-(2-hydroxyethoxy)butane-1,2-diol, is a viscous, colorless oil. It can be purified further by vacuum distillation or chromatography if necessary, but is often of sufficient purity for subsequent transformations, such as selective protection of the primary hydroxyl groups to create more complex ligands.
Summary and Applications
The protocols described herein demonstrate the strategic utility of this compound as a precursor for two of the most important classes of chiral ligands.[1][8]
-
The chiral phosphine ligand prepared via Pathway A is suitable for a range of palladium-, rhodium-, and iridium-catalyzed asymmetric reactions, including hydrogenations, cross-couplings, and allylic alkylations. The dioxane backbone imparts unique steric and electronic properties that can lead to high levels of enantioselectivity.
-
The chiral 1,2-diol motif , accessed through Pathway B, is a key structural element in ligands for titanium-catalyzed asymmetric epoxidations (Sharpless-type) and as a building block for more complex ligands like TADDOL analogues.
By providing these detailed, robust, and well-rationalized synthetic procedures, we aim to empower researchers to leverage this valuable chiral building block in the development of novel catalytic systems for drug discovery and chemical synthesis.
References
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- Abd-Elzaher, M. M. (2012). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. IntechOpen.
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- Grayson, M. N. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. National Institutes of Health.
- Çiftçi, G., & Tanyeli, C. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(4), 2841–2853.
- Lecomte, P., & Guillaume, S. M. (2010). Organo-catalyzed ring opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid. Biomacromolecules, 11(9), 2263–2271.
- Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 92(9), 433–452.
- Wang, D., et al. (2022). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications, 13(1), 1-11.
- Lecomte, P., & Guillaume, S. M. (2010). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. ACS Publications.
- Lecomte, P., & Guillaume, S. M. (2010). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. ResearchGate.
- Erbing, E., et al. (2013). Synthesis of Sterically Hindered Chiral 1,4-Diols from Different Lignan-Based Backbones. Synlett, 24(19), 2423-2426.
- Zhou, Y., & Shan, Z. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. The Journal of Organic Chemistry, 71(24), 9510–9512.
- Zhang, C., & Lu, X. (2014). Chiral phosphines in nucleophilic organocatalysis. Beilstein Journal of Organic Chemistry, 10, 2065–2119.
- Unspecified Author. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep.
- Mais, A., et al. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 27(24), 8963.
- Kabalka, G. W., et al. (1986). The tosylation of alcohols. The Journal of Organic Chemistry, 51(12), 2386–2388.
- Unspecified Author. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado.
- Liu, B., et al. (2020). Scalable and Phosphine-Free Conversion of Alcohols to Carbon–Heteroatom Bonds through the Blue Light-Promoted Iodination Reaction. The Journal of Organic Chemistry, 85(5), 3717–3727.
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- Pinna, M., et al. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Chemical Reviews, 119(8), 5296-5401.
- Tian, G.-L., et al. (2023). Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments: Radioligand Binding and Computational Chemistry Studies. Molecules, 29(1), 123.
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Step-by-step protocol for reactions involving (S)-(1,4-Dioxan-2-yl)methanol
An in-depth guide to the strategic use and functionalization of (S)-(1,4-Dioxan-2-yl)methanol, a key chiral building block in modern organic synthesis. This document provides a detailed protocol for the activation of its primary hydroxyl group via tosylation, transforming it into a versatile intermediate for advanced applications in pharmaceutical and chemical research.
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery and complex molecule synthesis, the use of chiral building blocks is not merely a choice but a necessity.[1][2] These enantiomerically pure compounds serve as foundational starting materials, allowing chemists to construct intricate three-dimensional structures with high stereochemical precision.[1] This control is paramount, as the biological activity and safety of a pharmaceutical agent are often dictated by its specific stereoisomer.[2]
This compound (CAS: 406913-93-7) has emerged as a particularly valuable chiral synthon.[3] Its structure incorporates a stereocenter and a primary alcohol, providing a handle for a wide array of chemical transformations. However, the hydroxyl group (-OH) is inherently a poor leaving group, limiting its direct utility in many synthetic operations, particularly nucleophilic substitutions.
This application note provides a comprehensive, field-tested protocol for the chemical activation of this compound through tosylation. By converting the alcohol to a p-toluenesulfonate (tosylate) ester, we transform the hydroxyl moiety into an excellent leaving group, opening the door to subsequent reactions such as S_N2 substitutions. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method to functionalize this key chiral intermediate.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is fundamental to safe and effective experimentation.
| Property | Value | Source(s) |
| CAS Number | 406913-93-7 | [4][5] |
| Molecular Formula | C₅H₁₀O₃ | [4][5][6] |
| Molecular Weight | 118.13 g/mol | [4][6] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 208.2 ± 15.0 °C (Predicted) | [4] |
| Density | 1.102 g/cm³ | [4] |
| Storage | 2-8°C, under inert atmosphere | [4][7] |
Safety & Handling: this compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][8] Therefore, appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[4][9]
Core Principle: Activation via Tosylation
The conversion of an alcohol to a tosylate is a cornerstone transformation in organic synthesis. The primary reason for this reaction is to convert the hydroxyl group, a notoriously poor leaving group (as hydroxide, HO⁻), into a tosylate group (-OTs), which is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.
The Mechanism: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This process is facilitated by a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base serves two critical roles:
-
It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing potential acid-catalyzed side reactions.
-
It deprotonates the intermediate oxonium ion, driving the reaction to completion.
A crucial advantage of this method is that the reaction occurs at the oxygen atom and does not involve the chiral carbon center. Consequently, the stereochemical integrity of the (S)-enantiomer is retained throughout the transformation.
Caption: General mechanism for the tosylation of an alcohol.
Detailed Experimental Protocol: Tosylation of this compound
This protocol is designed for a 10 mmol scale reaction and can be adjusted accordingly. All glassware should be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[10]
Materials & Reagents:
| Reagent | CAS No. | M.W. | Amount (10 mmol scale) | Molar Eq. |
| This compound | 406913-93-7 | 118.13 | 1.18 g | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | 2.29 g | 1.2 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.1 mL (1.52 g) | 1.5 |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | ~60 mg | 0.05 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.18 g, 10 mmol).
-
Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the solution under a nitrogen atmosphere until the alcohol is fully dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Allow the solution to stir at this temperature for 10-15 minutes to ensure thermal equilibrium.
-
Addition of Base and Catalyst: Sequentially add triethylamine (2.1 mL, 15 mmol) and DMAP (~60 mg, 0.5 mmol) to the stirred solution at 0 °C. DMAP is used as a nucleophilic catalyst to accelerate the reaction, especially for sterically hindered or less reactive alcohols.
-
Addition of TsCl: In a separate beaker, dissolve p-toluenesulfonyl chloride (2.29 g, 12 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15-20 minutes using a dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Work-up - Quenching: Once the reaction is complete, slowly add 30 mL of cold deionized water to the flask to quench the reaction.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[11][12]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, ((S)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate), can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Caption: Step-by-step experimental workflow for tosylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | 1. Insufficiently dried reagents/glassware.2. Low quality of TsCl (hydrolyzed).3. Low reactivity of the alcohol. | 1. Ensure all materials are anhydrous.2. Use freshly purchased or purified TsCl.3. Increase the amount of DMAP catalyst or allow the reaction to stir overnight at room temperature.[11] |
| Low Yield | 1. Incomplete reaction.2. Product loss during aqueous work-up. | 1. See above.2. Ensure thorough extraction from the aqueous layer with DCM (e.g., perform an additional extraction). |
| Formation of unexpected side-product | For some alcohols, the chloride (R-Cl) can form instead of the tosylate, especially with pyridine as a base.[12] | While less common for primary alcohols, if this is observed, ensure reaction temperature is kept low. Using TEA generally minimizes this side reaction compared to pyridine. |
Conclusion
The protocol detailed herein provides a robust and reproducible method for the activation of this compound. The resulting tosylate is a highly valuable, stereochemically defined intermediate, primed for a variety of nucleophilic substitution reactions. This transformation is a critical first step in leveraging this chiral building block for the synthesis of more complex molecules, making it an indispensable tool for professionals in drug discovery and chemical development.[13]
References
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- Ambeed.com. (n.d.). Chiral Building Blocks- Asymmetric Synthesis.
- ChemicalBook. (n.d.). (2S)-1,4-Dioxan-2-yl-methanol synthesis.
- ChemicalBook. (n.d.). (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7.
- PubChem - NIH. (n.d.). (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091.
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- Fisher Scientific. (2009).
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- Actylis Lab Solutions. (2024).
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl).
- Advanced ChemBlocks. (n.d.). This compound.
- Kazemi, F., Massah, A. R., & Javaherian, M. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron, 63(23), 5083-5087.
- Sigma-Aldrich. (n.d.). (1,4-Dioxan-2-yl)methanol.
- PubChemLite. (n.d.). (1,4-dioxan-2-yl)methanol (C5H10O3).
- Google Patents. (n.d.). US4166821A - Process for preparing 1,4-dioxan-2-ones.
- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.
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(S)-(1,4-Dioxan-2-yl)methanol in enantioselective reduction of ketones
Application Notes & Protocols
Topic: Enantioselective Reduction of Ketones: Principles and Practices Featuring the Corey-Bakshi-Shibata (CBS) Reduction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Modern Chemistry
The synthesis of single-enantiomer chiral alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its absolute stereochemistry. Enantioselective reduction of prochiral ketones represents one of the most direct and efficient methods to access these valuable chiral building blocks.[1][2] While a diverse array of chiral ligands and auxiliaries have been developed for this purpose, this guide will delve into the principles and applications of one of the most robust and widely adopted methodologies: the Corey-Bakshi-Shibata (CBS) reduction.[3][4][5]
While the specific application of (S)-(1,4-Dioxan-2-yl)methanol in this context is not extensively documented in peer-reviewed literature, the rigid 1,4-dioxane backbone it possesses is a structural motif found in other successful chiral ligands for different types of asymmetric transformations, such as asymmetric hydrogenation.[6][7][8][9][10] This highlights the ongoing exploration of diverse chiral scaffolds in the quest for novel and more efficient catalytic systems. This guide, however, will focus on the well-established and highly predictable CBS reduction, providing a comprehensive framework for its successful implementation in a research setting.
The Corey-Bakshi-Shibata (CBS) Reduction: A Paradigm of Enantioselective Catalysis
The CBS reduction is a powerful method for the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols, often with excellent yields and high enantiomeric excess (ee).[3][4][5][11] The reaction is catalyzed by a chiral oxazaborolidine, which is typically prepared from a chiral amino alcohol, most commonly (S)- or (R)-α,α-diphenyl-2-pyrrolidinemethanol, derived from proline.[12][13][14][15][16] A key advantage of the CBS reduction is its predictable stereochemical outcome, which can be reliably forecasted based on the stereochemistry of the catalyst used.[12][17]
Mechanism of Stereoselection: A Tale of Steric and Electronic Control
The remarkable enantioselectivity of the CBS reduction stems from a highly organized, six-membered transition state. The currently accepted mechanism involves several key steps:[3][4][5][11]
-
Catalyst Activation: The borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and concurrently increases the Lewis acidity of the endocyclic boron atom of the catalyst.[3][11]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric interactions between its substituents and the chiral framework of the catalyst. The larger substituent (RL) of the ketone preferentially orients away from the bulky group on the catalyst, while the smaller substituent (RS) occupies the more sterically hindered space.[11][12]
-
Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon of the ketone via a chair-like six-membered transition state. This intramolecular hydride transfer is highly face-selective due to the steric constraints imposed by the chiral catalyst.[11][17]
-
Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the active oxazaborolidine catalyst, which can then enter another catalytic cycle. An acidic workup is subsequently performed to hydrolyze the alkoxyborane and yield the final chiral alcohol.[11]
.dot
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Protocols
Preparation of the Chiral Oxazaborolidine Catalyst
The oxazaborolidine catalyst can be either purchased or prepared in situ. The in situ generation is often preferred as it can lead to higher reproducibility.[18][19][20]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 equiv).
-
Add anhydrous THF to dissolve the amino alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane source (e.g., BH₃·SMe₂, 1.0 M solution in THF, 1.0-1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the oxazaborolidine catalyst is typically accompanied by the evolution of hydrogen gas.
General Protocol for the Enantioselective Reduction of a Prochiral Ketone (e.g., Acetophenone)
Materials:
-
In situ prepared (S)-CBS catalyst solution (typically 5-10 mol%)
-
Acetophenone (1.0 equiv)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF) (0.6-1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
Procedure:
-
To the freshly prepared (S)-CBS catalyst solution at room temperature, add additional borane source (0.6 equiv) and stir for 10-15 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C, substrate-dependent) in a suitable cooling bath.
-
Slowly add a solution of acetophenone in anhydrous THF to the catalyst solution over a period of 30-60 minutes using a syringe pump to ensure a slow and steady addition rate.
-
Stir the reaction mixture at this temperature for the required time (typically 1-4 hours, monitor by TLC or GC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature until the evolution of gas ceases.
-
Allow the mixture to warm to room temperature and then slowly add 1 M HCl.
-
Stir the mixture for 30-60 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of THF).
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
.dot
Caption: Experimental workflow for CBS reduction of a prochiral ketone.
Performance Data for CBS Reduction of Various Ketones
The CBS reduction is effective for a broad range of ketone substrates. The following table summarizes typical results for the reduction of various ketones using the (S)-CBS catalyst.
| Ketone Substrate | Product | Yield (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | 95 | >98 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 92 | 97 |
| 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 90 | 96 |
| α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | 94 | 98 |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 85 | 90 |
| Benzylacetone | (R)-4-Phenyl-2-butanol | 88 | 89 |
Note: Yields and enantiomeric excess are highly dependent on reaction conditions such as temperature, concentration, and the specific borane source used. The values presented are representative and sourced from various literature reports.[9][18]
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of the experimental results, a robust system of validation is essential.
-
Reagent Quality: The success of the CBS reduction is highly sensitive to the purity of the reagents and the absence of water.[3] Anhydrous solvents and freshly opened or distilled reagents are crucial. Commercially available borane solutions should be titrated periodically to determine their exact molarity.
-
Analytical Techniques for Enantioselectivity: The enantiomeric excess of the product should be determined using a reliable analytical method. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and accurate techniques. It is imperative to have racemic standards of the product alcohol to validate the separation method and accurately identify the enantiomers.
-
Optical Rotation: While measurement of optical rotation using a polarimeter can provide an indication of enantiomeric enrichment, it should not be the sole method for determining ee, as impurities can significantly affect the reading. The measured value should be compared to the literature value for the enantiopure compound.
-
Control Reactions: Performing the reaction without the chiral catalyst is a critical control experiment to confirm that the observed enantioselectivity is indeed due to the catalyst and not some other factor. This background reaction should yield a racemic product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of the product during workup. - Impure reagents. | - Increase reaction time or temperature. - Ensure the workup is not overly acidic or basic. - Use freshly distilled solvents and high-purity reagents. |
| Low Enantioselectivity | - Presence of moisture in the reaction. - Reaction temperature is too high. - Impure catalyst or borane source. - Too rapid addition of the ketone. | - Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere. - Lower the reaction temperature. - Use a freshly prepared or high-quality commercial catalyst. Titrate the borane source. - Use a syringe pump for slow, controlled addition of the ketone. |
| Inconsistent Results | - Aging of the borane solution. - Variability in the in situ catalyst preparation. | - Titrate the borane solution before each use. - Standardize the catalyst preparation procedure, ensuring consistent stirring and addition rates. |
Conclusion
The Corey-Bakshi-Shibata reduction is a cornerstone of asymmetric synthesis, providing a reliable and predictable method for the enantioselective reduction of prochiral ketones. Its broad substrate scope, high enantioselectivity, and well-understood mechanism make it an invaluable tool for researchers in both academic and industrial settings. By adhering to rigorous experimental protocols and employing robust analytical techniques for validation, scientists can confidently utilize the CBS reduction to access valuable chiral secondary alcohols, paving the way for the synthesis of complex and biologically active molecules.
References
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
- Corey–Itsuno reduction. Wikipedia.
- Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
- Reagent of the month – CBS oxazaborolidine. SigutLabs. Published February 16, 2023.
- Corey-Bakshi-Shibata (CBS) Reduction. YouTube. Published March 21, 2020.
- New Oxazaborolidine Catalysts for the Diels–Alder Reaction. Synlett. 2016;27(19):2689-2693.
- Kawanami Y, Murao S, Ohga T, Kobayashi N. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. 2018;23(9):2349.
- (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][3][4][11]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses Procedure.
- Zhang W, Jiang Q, Zhang X. Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. The Journal of Organic Chemistry. 2002;67(22):7618-7623.
- 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. In: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry; 2017.
- Periasamy M, Kanth S, Kumar A. A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. Tetrahedron: Asymmetry. 2006;17(12):1821-1823.
- Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal of Pharmaceutical and Research Sciences. 2018;7(4):30-35.
- Zhang W, Jiang Q, Zhang X. Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. The Journal of Organic Chemistry. 2002;67(22):7618-7623.
- Zhang W, Jiang Q, Zhang X. Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation. PubMed. 2002.
- Zhang W, Jiang Q, Zhang X. Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. The Journal of Organic Chemistry. 2002;67(22):7618-7623.
- Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. Erowid.
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- CBS reduction of acetophenone followed by 11B NMR. Magritek. Published June 10, 2021.
- Scheme 4. CBS Reduction of Acetophenone using (R)-CBS or (S)-CBS. ResearchGate.
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- The Versatility of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol in Chemical Synthesis.
- Enantioselective reduction of ketones. Wikipedia.
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Derivatization of (S)-(1,4-Dioxan-2-yl)methanol for catalysis
Application Notes & Protocols
Topic: Strategic Derivatization of (S)-(1,4-Dioxan-2-yl)methanol for Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a versatile chiral building block whose rigid dioxane scaffold and stereodefined hydroxymethyl group make it an excellent starting material for the synthesis of novel chiral ligands. This guide provides an in-depth exploration of key derivatization strategies to transform this readily available alcohol into high-value ligands, particularly phosphines, for asymmetric catalysis. We will detail the underlying chemical principles, provide step-by-step, field-tested protocols, and discuss the application of these derivatives in transition-metal-catalyzed reactions. The focus is on providing not just a methodology, but the strategic rationale behind experimental choices to empower researchers in developing efficient and highly selective catalytic systems.
Introduction: The Value of a Chiral Scaffold
In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount.[1][] The ligand's structure dictates the three-dimensional environment around the metal center, directly influencing the stereochemical outcome of a reaction.[3][4] this compound, with its C₅H₁₀O₃ formula, emerges as a compelling chiral precursor.[5] Its key features include:
-
Stereochemical Integrity: The (S)-configuration at the C2 position provides a fixed stereogenic center.
-
Conformational Rigidity: The dioxane ring exists in a stable chair conformation, which limits conformational flexibility. This rigidity is advantageous in ligand design as it helps create a well-defined chiral pocket, leading to more predictable and higher enantioselectivities.
-
Reactive Handle: The primary hydroxyl group is an ideal site for chemical modification, allowing for the introduction of various coordinating atoms or functional groups.
This guide focuses on leveraging these features through targeted derivatization to create ligands capable of inducing high stereoselectivity in catalytic processes.
Core Derivatization Strategies
The primary alcohol of this compound is the gateway to a diverse range of derivatives. The two most powerful strategies involve converting the hydroxyl group into a better leaving group for nucleophilic substitution or directly transforming it through etherification.
Figure 1: Core derivatization pathways for this compound.
Strategy A: Activation and Nucleophilic Substitution
This two-step approach is arguably the most versatile for creating high-impact ligands, especially phosphines. Phosphine ligands are a cornerstone of homogeneous catalysis due to their ability to fine-tune the electronic and steric properties of metal complexes.[6]
-
Activation: The hydroxyl group is a poor leaving group. It is first converted into a sulfonate ester, typically a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. The resulting tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles.
-
Substitution: The activated tosylate can then be reacted with various nucleophiles. For catalysis, the most significant are phosphide anions (e.g., lithium diphenylphosphide, LiPPh₂), which are generated by deprotonating a secondary phosphine or by reductive cleavage of a P-P or P-Ph bond. This step introduces the crucial phosphorus donor atom required for coordination to transition metals.
Causality Behind Choices:
-
Why Tosylate? Tosylates are crystalline, stable solids that are easily purified. The reaction to form them is high-yielding and proceeds with retention of configuration at the chiral center.
-
Why LiPPh₂? Lithium diphenylphosphide is a powerful and common nucleophile for introducing the diphenylphosphino group, a moiety found in many "privileged" ligands known for their broad applicability and high performance in reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and hydrogenation.[6]
Strategy B: Direct Etherification
The Williamson ether synthesis and related methods provide a direct route to chiral ether derivatives. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Causality Behind Choices:
-
Why Etherification? This method is ideal for introducing coordinating groups that are linked via an ether bond, such as a pyridyl or quinolyl moiety, creating P,N or N,O-type ligands. These non-symmetrical ligands have shown exceptional performance in many catalytic reactions, sometimes outperforming their C₂-symmetric counterparts.[3]
Application in Asymmetric Catalysis: A Focus on Phosphine Ligands
Derivatives of this compound are particularly well-suited for creating monophosphine ligands. While bidentate phosphines like BINAP and DIOP are famous, chiral monophosphine ligands have carved out their own niche, especially in reactions where controlling the metal's coordination number is key.
The ligand synthesized from our core strategy, (S)-2-((diphenylphosphino)methyl)-1,4-dioxane, combines the steric bulk of the diphenylphosphino group with the defined chiral environment of the dioxane backbone. When coordinated to a metal like rhodium or palladium, it creates a chiral pocket that forces substrates to approach in a specific orientation, thereby controlling the stereochemistry of the product.
Figure 2: Role of the chiral ligand in a generic catalytic cycle.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Reactions involving organolithium reagents or air-sensitive phosphines must be conducted under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
Protocol 1: Synthesis of (S)-(1,4-Dioxan-2-yl)methyl 4-toluenesulfonate
This protocol details the critical activation step.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, dissolve this compound in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Scientist's Note: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. Cooling to 0 °C helps control the exothermic reaction and prevents potential side reactions.
-
-
Addition of TsCl: Add p-toluenesulfonyl chloride portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, or until TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting alcohol.
-
Workup: Quench the reaction by slowly adding cold 1 M HCl to neutralize the pyridine. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Self-Validation: The acid washes remove the pyridine hydrochloride salt. The bicarbonate wash removes any remaining acid. Each wash helps purify the product in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude tosylate by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford the product as a white solid.
Protocol 2: Synthesis of (S)-2-((Diphenylphosphino)methyl)-1,4-dioxane
This protocol describes the nucleophilic substitution to form the target phosphine ligand.
Materials:
-
(S)-(1,4-Dioxan-2-yl)methyl 4-toluenesulfonate (1.0 eq)
-
Diphenylphosphine (1.1 eq)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed, saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of LiPPh₂: In a flame-dried Schlenk flask under Argon, dissolve diphenylphosphine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise via syringe. A color change to deep red/orange indicates the formation of the lithium diphenylphosphide anion. Stir at this temperature for 30 minutes.
-
Scientist's Note: This step is highly sensitive to air and moisture. Ensure all glassware is dry and the system is well-purged with inert gas. The low temperature is critical for clean deprotonation.
-
-
Nucleophilic Substitution: In a separate Schlenk flask, dissolve the tosylate from Protocol 1 in anhydrous THF. Cool this solution to 0 °C. Slowly transfer the pre-formed LiPPh₂ solution from step 1 into the tosylate solution via cannula.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir overnight. The disappearance of the red color indicates consumption of the phosphide anion. Monitor the reaction by ³¹P NMR if available.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of degassed saturated NH₄Cl solution.
-
Extraction: Extract the product with degassed ethyl acetate or diethyl ether (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Critical Point: The resulting phosphine is susceptible to oxidation. All subsequent steps, including solvent removal, should be done while minimizing air exposure.
-
-
Purification: Purify the crude product by flash chromatography on silica gel that has been deactivated with triethylamine and using degassed solvents. This yields the chiral phosphine ligand, typically as a colorless oil or low-melting solid.
Data Summary and Characterization
Successful synthesis must be confirmed by rigorous characterization. The following table summarizes expected outcomes for the synthesized phosphine ligand.
| Parameter | Method | Expected Result | Purpose |
| Yield | Gravimetric | 60-80% (over 2 steps) | Assesses reaction efficiency. |
| Structure | ¹H, ¹³C NMR | Peaks corresponding to dioxane and phenyl protons; correct integration. | Confirms covalent structure. |
| P-incorporation | ³¹P NMR | A single peak around -20 ppm (typical for tertiary phosphines). | Confirms successful phosphination. |
| Purity | GC-MS / LC-MS | Molecular ion peak corresponding to C₁₇H₁₉O₂P. | Confirms molecular weight and purity. |
| Chiral Integrity | Chiral HPLC/GC | A single major peak, allowing for ee determination. | Verifies retention of stereochemistry. |
| Air Sensitivity | ³¹P NMR | Appearance of a new peak around +30 ppm indicates oxidation to the phosphine oxide. | Validates handling and storage protocol. |
References
- Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
- Architecture and synthesis of P,N-heterocyclic phosphine ligands.PMC - NIH.
- Synthesis and applications of high-performance P-chiral phosphine ligands.PMC - NIH.
- Diverse Chiral Ligand Synthesis Services.BOC Sciences.
- Synthesis of Chiral Ligands for Asymmetric Catalysis: Applic
- Design of chiral ligands for asymmetric catalysis:
- Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines.PMC - NIH.
- Ether synthesis by etherification (alkyl
- This compound.PubChem.
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Application Notes and Protocols for Asymmetric Synthesis Using Chiral Alcohols
Introduction: The Pivotal Role of Chiral Alcohols in Asymmetric Synthesis
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug discovery, materials science, and agrochemical development. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, has become an indispensable tool. Among the diverse strategies to achieve this, the use of chiral alcohols stands out for its versatility and efficacy. Chiral alcohols can function as powerful chiral auxiliaries, directing the stereochemical outcome of a reaction; as ligands that create a chiral environment around a metal center in catalysis; or as organocatalysts themselves, promoting reactions through non-covalent interactions.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setups for asymmetric synthesis leveraging chiral alcohols. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols for key reactions, and present data to guide your experimental design. The methodologies discussed herein are designed to be self-validating, empowering you to achieve high levels of stereocontrol in your synthetic endeavors.
Part 1: Chiral Alcohols as Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[3] Chiral amino alcohols are a prominent class of auxiliaries, often derived from readily available natural sources like amino acids.[4][]
Core Principle: Steric Hindrance and Chelation Control
The efficacy of a chiral auxiliary relies on its ability to create a sterically biased environment, forcing an incoming reagent to approach the substrate from a specific face. In the case of many chiral amino alcohol auxiliaries, chelation to a metal center can lock the conformation of the substrate-auxiliary adduct, further enhancing stereodifferentiation.
Workflow for Asymmetric Alkylation using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol: Asymmetric Alkylation of a Propionate Equivalent using a Pseudoephedrine Auxiliary
This protocol details the diastereoselective alkylation of a propionamide derived from (+)-pseudoephedrine. The bulky phenyl group and the chelating hydroxyl and nitrogen atoms of the auxiliary effectively shield one face of the enolate.
Materials:
-
(+)-Pseudoephedrine
-
Propionyl chloride
-
Triethylamine (TEA)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Formation: To a solution of (+)-pseudoephedrine (1.0 eq.) and TEA (1.2 eq.) in anhydrous THF at 0 °C, add propionyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting amide by flash chromatography.
-
Enolate Formation and Alkylation: Dissolve the purified amide (1.0 eq.) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq., freshly prepared) dropwise and stir for 30 minutes. Add BnBr (1.2 eq.) and continue stirring at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy. Purify the product by flash chromatography.
-
Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base, or reduced to the alcohol with a suitable reducing agent (e.g., LiAlH₄). The pseudoephedrine auxiliary can be recovered from the aqueous layer after acidification and extraction.
| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |
| (+)-Pseudoephedrine | Benzyl bromide | >95:5 |
| (+)-Pseudoephedrine | Iodomethane | >95:5 |
| Evans Oxazolidinone | Benzyl bromide | >99:1 |
Part 2: Chiral Alcohols as Ligands in Asymmetric Catalysis
Chiral alcohols, particularly diols and amino alcohols, are precursors to highly effective ligands for transition metal-catalyzed asymmetric reactions.[6] These ligands coordinate to the metal center, creating a chiral pocket that dictates the stereochemical outcome of the reaction.
The Noyori Asymmetric Hydrogenation: A Paradigm of Chiral Alcohol Ligand Application
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and other unsaturated functional groups.[7] The catalysts are typically ruthenium complexes bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine or amino alcohol ligand.[8][9]
Mechanism of Action
The reaction is believed to proceed through a metal-ligand bifunctional mechanism. The substrate coordinates to the ruthenium center, and a hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen in a concerted, six-membered transition state.[10]
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol describes the enantioselective reduction of acetophenone to 1-phenylethanol using a Ru(II)-TsDPEN-p-cymene catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Acetophenone
-
Anhydrous isopropanol
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in anhydrous isopropanol. Stir the mixture at 80 °C for 20 minutes to form the active catalyst.
-
Hydrogenation: Cool the catalyst solution to room temperature. Add acetophenone (1.0 eq.) followed by the formic acid/triethylamine azeotrope (5.0 eq.). Stir the reaction mixture at 28 °C for 12-24 hours.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, quench the reaction with water and extract with diethyl ether.
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude 1-phenylethanol by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.[11]
| Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee) | Yield (%) |
| Acetophenone | 1 | 98% | >95% |
| 1'-Acetonaphthone | 0.5 | 99% | >95% |
| 2,2,2-Trifluoroacetophenone | 1 | 96% | >90% |
Part 3: Chiral Alcohols as Organocatalysts
In recent years, the use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in asymmetric synthesis.[12] Chiral diols, such as those derived from tartaric acid (TADDOLs) and binaphthol (BINOLs), have proven to be highly effective organocatalysts for a variety of transformations.[13][14][15]
Corey-Bakshi-Shibata (CBS) Reduction: A Landmark in Organocatalysis
The CBS reduction is a highly enantioselective method for the reduction of prochiral ketones to secondary alcohols.[16][17][18] The reaction utilizes a chiral oxazaborolidine catalyst, which is prepared from a chiral amino alcohol, typically derived from proline.[19][20]
Mechanism of Stereoselection
The catalyst forms a complex with borane, acting as a chiral Lewis acid. The ketone coordinates to the boron atom of the oxazaborolidine in a sterically controlled manner, exposing one face of the carbonyl to hydride delivery from the borane.[17][19]
Caption: Experimental workflow for the asymmetric reduction of acetophenone.[11]
Protocol: CBS Reduction of a Prochiral Ketone
This protocol provides a general procedure for the enantioselective reduction of a ketone using the (S)-Me-CBS catalyst.
Materials:
-
(S)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the (S)-Me-CBS solution (5-10 mol%). Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Reagent Addition: Add the borane-dimethyl sulfide complex (0.6-1.0 eq.) dropwise to the catalyst solution. Stir for 10-15 minutes. A solution of the prochiral ketone (1.0 eq.) in anhydrous THF is then added dropwise over a period of 30 minutes, maintaining the reaction temperature.[21]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC analysis.
-
Quenching and Work-up: Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature. Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.
-
Purification and Analysis: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.[21] The solvent is removed under reduced pressure, and the crude alcohol is purified by flash column chromatography. The enantiomeric excess is determined by chiral GC or HPLC analysis.[22]
| Ketone | Catalyst | Temperature (°C) | Enantiomeric Excess (ee) |
| Acetophenone | (S)-Me-CBS | 0 | 97% |
| α-Tetralone | (S)-Me-CBS | -40 | 95% |
| 1-Indanone | (S)-Me-CBS | -20 | 92% |
Conclusion
Chiral alcohols are indispensable tools in the field of asymmetric synthesis, offering multiple avenues to achieve high levels of stereocontrol. Whether employed as auxiliaries, ligands for metal catalysts, or as organocatalysts, they provide reliable and efficient methods for the synthesis of enantiomerically enriched compounds. The protocols and data presented in this guide serve as a robust starting point for researchers to implement these powerful techniques in their own laboratories. By understanding the underlying principles and carefully controlling experimental parameters, scientists can unlock the full potential of chiral alcohols to advance their research and development goals.
References
- ResearchGate. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions.
- PubMed Central (PMC). (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions.
- PubMed. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions.
- ACS Publications. (n.d.). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
- ACS Publications. (n.d.). Enantioselective Supramolecular Catalysis Induced by Remote Chiral Diols. Journal of the American Chemical Society.
- PNAS. (n.d.). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding.
- Taylor & Francis Online. (2010). Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring.
- MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
- The University of Liverpool Repository. (n.d.). Asymmetric Guerbet Reaction to Access Chiral Alcohols.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- PubMed. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones.
- Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction.
- YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction.
- Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules.
- Unknown Source. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction.
- Dalton Transactions (RSC Publishing). (n.d.). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones.
- CORE. (n.d.). Advancement in Catalytic Asymmetric Hydrogenation of Ketones and Imines, and Development of Asymmetric Isomerization of Allylic Alcohol.
- J-Stage. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- The Journal of Organic Chemistry - ACS Publications. (n.d.). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols.
- MDPI. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions.
- Semantic Scholar. (n.d.). Chiral Primary Amino Amide Alcohol Organocatalyst for the Asymmetric Michael Addition of 4-Hydroxycoumarin with α,β-Unsaturated Ketones.
- Accounts of Chemical Research - ACS Publications. (2018). Construction of Axially Chiral Compounds via Asymmetric Organocatalysis.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system.
- The Royal Society of Chemistry. (2007). Chapter 5: Principles of Asymmetric Synthesis.
- Wikipedia. (n.d.). Chiral auxiliary.
- YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products.
- Unknown Source. (n.d.). Asymmetric-Synthesis.
- ResearchGate. (n.d.). Principles of Asymmetric Synthesis.
- MDPI. (n.d.). Recent Progress in Asymmetric Catalysis and Chromatographic Separation by Chiral Metal–Organic Frameworks.
- IT Services - University of Liverpool. (n.d.). Asymmetric Guerbet Reaction to Access Chiral Alcohols.
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Application Notes & Protocols: A Guide to the Purification of Products from (S)-(1,4-Dioxan-2-yl)methanol Reactions
Introduction: The Critical Role of Purity for a Versatile Chiral Building Block
(S)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block in modern medicinal chemistry and drug development.[1][2] Its defined stereochemistry and versatile hydroxyl group make it a key synthon for introducing a hydrophilic, chiral dioxane moiety into complex molecules. The stereochemical integrity of a drug candidate is paramount, as different enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3][4] Consequently, the rigorous purification of reaction products derived from this compound is not merely a matter of chemical tidiness but a critical step in ensuring the safety and efficacy of potential therapeutics.
This guide provides a comprehensive overview of the strategies, methodologies, and underlying principles for purifying compounds synthesized from this chiral precursor. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to troubleshoot and adapt these protocols for their specific molecules. The focus will be on achieving high chemical and, most importantly, enantiomeric purity.
Part 1: Foundational Analysis - Understanding Your Mixture
Before any purification can be optimized, a thorough understanding of the crude reaction mixture is essential. The choice of purification strategy is dictated by the physicochemical properties of the desired product and its accompanying impurities.
1.1. The Target Molecule Profile: Products derived from this compound typically retain the polar dioxane core. Key properties to consider are:
-
Polarity: The two ether linkages and the functionalized side chain generally render these molecules polar and soluble in a range of organic solvents.
-
Chirality: The primary goal is to preserve the (S)-configuration at the C2 position of the dioxane ring. Any reaction conditions that risk epimerization must be carefully controlled, and purification methods must be capable of separating enantiomers if racemization occurs.
-
Functional Groups: The nature of the group replacing the primary hydroxyl will heavily influence the molecule's overall properties, including its acidity/basicity, hydrogen bonding capability, and UV activity.
1.2. Common Impurities: A typical crude product mixture may contain:
-
Unreacted Starting Materials: Residual this compound.
-
Reagents and Catalysts: Excess reagents, coupling agents, or catalysts used in the reaction.
-
Reaction Byproducts: Compounds formed from side reactions.
-
Enantiomeric/Diastereomeric Impurities: The undesired (R)-enantiomer or diastereomers, which can arise from non-stereospecific reactions or racemization.
A preliminary analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹H NMR is highly recommended to profile the mixture and guide the purification strategy.
Part 2: Purification Strategies & Protocols
Purification is often a multi-step process, beginning with the removal of bulk, achiral impurities and culminating in the challenging separation of stereoisomers.
Initial Work-up and Gross Purification
The first step is to remove the majority of inorganic salts, highly polar reagents, and solvents.
Protocol 1: Standard Liquid-Liquid Extraction
This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
-
Rationale: This is a rapid and effective method to remove water-soluble reagents (e.g., acids, bases, salts) from the desired organic-soluble product. The choice of organic solvent is critical; it must readily dissolve the product while being immiscible with water. Ethyl acetate is a common first choice due to its moderate polarity.
-
Step-by-Step Methodology:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk reaction solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A mild acidic solution (e.g., 5% HCl) to remove basic impurities.
-
A mild basic solution (e.g., 5% NaHCO₃) to remove acidic impurities.
-
Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.
-
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Bulk Achiral Purification: Flash Column Chromatography
Flash chromatography is the workhorse for separating compounds of differing polarities on a preparative scale.
-
Causality: The separation relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents). Less polar compounds travel faster down the column, while more polar compounds are retained longer by the polar silica. The goal is to find a solvent system where the desired product has an Rf value of ~0.3 on a TLC plate, ensuring good separation from impurities.
-
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography Purification.
-
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a mobile phase (e.g., a mixture of ethyl acetate and hexanes) that provides good separation and an Rf value of approximately 0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes) and carefully pack the column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (wet loading) or adsorb it onto a small amount of silica gel (dry loading, preferred for better resolution) and apply it to the top of the column.
-
Elution: Run the mobile phase through the column under positive pressure, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Purification by Crystallization
For solid products, crystallization can be an exceptionally powerful technique for achieving high purity.
-
Rationale: This method relies on the principle that a compound is typically more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution. The slow formation of a crystal lattice tends to exclude molecules that do not fit perfectly, making it an excellent method for purification. A patent for purifying a related compound, 1,4-dioxan-2-one, highlights the effectiveness of using aliphatic esters like ethyl acetate as a crystallization solvent.[5]
-
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when heated. Ethyl acetate is often a good starting point for dioxane derivatives.[5]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be further induced by placing the flask in an ice bath or refrigerator.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Part 3: Chiral Purification & Purity Analysis
After removing bulk impurities, the next critical step is to separate the desired (S)-enantiomer from any (R)-enantiomer that may have formed, and to accurately quantify the enantiomeric excess (e.e.). Chiral chromatography is the definitive method for this task.[6][7]
3.1. Comparing Chiral HPLC and SFC
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for enantioseparation.[][9] The choice often depends on available instrumentation, desired throughput, and environmental considerations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential interaction with a Chiral Stationary Phase (CSP) using a liquid mobile phase. | Separation using a supercritical fluid (typically CO₂) as the main mobile phase with an organic co-solvent (modifier).[] |
| Speed | Generally slower due to higher mobile phase viscosity. | Typically 3-5 times faster due to the low viscosity and high diffusivity of the mobile phase.[10] |
| Solvent Use | Higher consumption of organic solvents (e.g., hexanes, alcohols). | Significantly lower organic solvent consumption, making it a "greener" technique.[][10] |
| Resolution | Can achieve excellent resolution; method development can be extensive. | Often provides superior or unique selectivity compared to HPLC.[9] |
| Best For | Well-established, widely available technology suitable for a broad range of compounds. | High-throughput screening, preparative-scale purification, and thermally labile compounds.[] |
3.2. Chiral Method Development Workflow
Developing a successful chiral separation requires a systematic screening of columns and mobile phases.
Caption: Systematic workflow for chiral HPLC/SFC method development.
Protocol 4: Analytical Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Rationale: This protocol establishes the analytical method needed to measure the ratio of the two enantiomers. A Chiral Stationary Phase (CSP) contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.
-
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC or UHPLC system with a UV detector.
-
Column Selection: Start with a polysaccharide-based CSP (e.g., Daicel Chiralpak® IA, IB, or IC), as they are broadly effective for a wide range of compounds.[11]
-
Mobile Phase Screening:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in the mobile phase. Also, prepare a true racemic standard if available for peak identification.
-
Analysis: Inject the sample and run the method. If separation is observed, optimize the mobile phase composition and flow rate to achieve baseline resolution (Rs ≥ 1.5).[3]
-
Calculation of Enantiomeric Excess (% e.e.):
-
Integrate the peak areas for the major enantiomer (Area₁) and the minor enantiomer (Area₂).
-
Calculate % e.e. using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 [12]
-
-
Protocol 5: Preparative Chiral SFC for Isolation of Enantiomers
-
Rationale: Once an analytical method is established, it can be scaled up to preparative chromatography to isolate gram-to-kilogram quantities of the desired enantiomer. SFC is often preferred for this scale due to its speed and reduced solvent waste.[][9]
-
Step-by-Step Methodology:
-
Method Transfer: Transfer the optimized analytical method (typically from a 4.6 mm ID column) to a larger diameter preparative column (e.g., 20-30 mm ID) with the same stationary phase.
-
Flow Rate Scaling: Adjust the flow rate proportionally to the cross-sectional area of the column.
-
Sample Loading Study: Dissolve the material in a suitable solvent at high concentration. Perform loading studies to determine the maximum amount of material that can be injected without losing resolution.
-
Stacked Injections: Perform repeated ("stacked") injections to process the entire batch of material efficiently.
-
Fraction Collection: Use a fraction collector triggered by UV detection to selectively collect the peak corresponding to the desired enantiomer.
-
Product Isolation: Combine the pure fractions and evaporate the solvent (CO₂ evaporates spontaneously, leaving only the modifier and the product) to yield the enantiomerically pure compound.
-
Part 4: Final Validation and Characterization
After purification, the final product must be rigorously analyzed to confirm its identity, chemical purity, and enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure and assess for the presence of any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified product.
-
Analytical Chiral HPLC/SFC: The definitive analysis to report the final % e.e. of the product, using the optimized method from Protocol 4.
References
- Kopchick, G. E. (1995). U.S. Patent No. 5,391,768. Washington, DC: U.S. Patent and Trademark Office.
- Reddit. (2023). Chiral alcohol separation. r/chromatography.
- Crosfield, J. (1986). Great Britain Patent No. GB2172887A.
- Shabir, G. A. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
- ResearchGate. (2016). How could I distille dioxane?.
- Drent, E. (1979). U.S. Patent No. 4,166,821. Washington, DC: U.S. Patent and Trademark Office.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). (1,4-Dioxan-2-yl)methanol. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol. PubChem Compound Database.
- Summerbell, R. K., & Umhoefer, R. R. (1939). Derivatives of Dioxane. Journal of the American Chemical Society, 61(11), 3020-3022.
- NurdRage. (2017, April 8). Make Dioxane from Antifreeze [Video]. YouTube.
- Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals (Basel), 11(4), 109.
- Chanu, A., et al. (2023). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry, 14(9), 1645-1663.
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- 1. 406913-93-7|this compound|BLD Pharm [bldpharm.com]
- 2. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (S)-(1,4-Dioxan-2-yl)methanol Derivatives in Metal-Catalyzed Asymmetric Hydrogenation
I. Introduction: The Strategic Value of the 1,4-Dioxane Scaffold in Chiral Ligand Design
In the field of asymmetric catalysis, the design of effective chiral ligands is paramount for achieving high enantioselectivity in metal-catalyzed reactions. The structural rigidity and stereochemical information of the ligand are critical in dictating the facial selectivity of substrate coordination to the metal center. (S)-(1,4-Dioxan-2-yl)methanol represents a versatile and economically viable chiral building block. Its inherent chirality, derived from the stable chiral pool, and the presence of multiple coordination sites (hydroxyl group and ether oxygens) make it an attractive starting material for the synthesis of novel chiral ligands.
The 1,4-dioxane core, when incorporated into a ligand backbone, offers a C₂-symmetric scaffold. This symmetry is a highly desirable feature in chiral ligand design as it can reduce the number of possible diastereomeric transition states, thereby simplifying the stereochemical outcome of a catalytic reaction. Furthermore, the conformational rigidity of the dioxane ring can lead to a well-defined chiral pocket around the metal center, enhancing stereochemical communication during the catalytic cycle.
This guide provides an in-depth exploration of the application of chiral ligands derived from a 1,4-dioxane backbone in the context of rhodium-catalyzed asymmetric hydrogenation. We will delve into the synthesis of these ligands and provide detailed protocols for their use in the enantioselective hydrogenation of prochiral enamides, a key transformation in the synthesis of chiral amines and their derivatives.
II. Ligand Synthesis: From Chiral Pool to C₂-Symmetric Diphosphines
The synthesis of chiral diphosphine ligands bearing a 1,4-dioxane backbone can be achieved from readily available chiral starting materials like tartrates. The core strategy involves the construction of the C₂-symmetric dioxane ring system and subsequent functionalization to introduce the phosphine moieties.
A key step in the synthesis is the formation of a 1,4-dioxane ring from a chiral diol. This can be effectively accomplished using methodologies that allow for the creation of the cyclic ether structure while retaining the stereochemical integrity of the chiral centers. Once the dioxane scaffold with appropriate functional handles (e.g., hydroxyl groups) is in place, these can be converted to good leaving groups, such as tosylates or mesylates, for subsequent nucleophilic substitution with a phosphide source to yield the desired diphosphine ligand.
Workflow for Ligand Synthesis
Caption: Synthetic workflow for dioxane-based diphosphine ligands.
III. Application in Asymmetric Hydrogenation of β-Substituted Enamides
Chiral diphosphine ligands featuring a 1,4-dioxane backbone have demonstrated high efficacy in the rhodium-catalyzed asymmetric hydrogenation of β-substituted enamides. This reaction is of significant interest as it provides access to enantioenriched β-amino acid derivatives and other valuable chiral building blocks.
The rhodium(I) complexes of these dioxane-based ligands form active catalysts that can achieve excellent levels of enantioselectivity. The rigidity of the 1,4-dioxane backbone is believed to play a crucial role in creating a stable and well-defined chiral environment in the metal-ligand chelate, which is essential for effective stereodifferentiation.
General Reaction Scheme
Caption: General scheme for asymmetric hydrogenation of enamides.
Experimental Protocol: Asymmetric Hydrogenation of a Model β-Substituted Enamide
This protocol is adapted from established procedures for the rhodium-catalyzed asymmetric hydrogenation using chiral diphosphine ligands with a 1,4-dioxane backbone[1].
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
Chiral 1,4-dioxane-based diphosphine ligand (e.g., ligand 5 from the cited reference, 1.1 mol%)[1]
-
Prochiral β-substituted enamide (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂ or THF)
-
Hydrogen gas (high purity)
Equipment:
-
Schlenk flask or autoclave
-
Magnetic stirrer and stir bar
-
Vacuum/inert gas manifold
-
Hydrogen gas cylinder with regulator
Procedure:
-
Catalyst Pre-formation:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral diphosphine ligand (1.1 mol%).
-
Add [Rh(COD)₂]BF₄ (1.0 mol%).
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex. The solution should become homogeneous.
-
-
Reaction Setup:
-
In a separate Schlenk flask or an autoclave, dissolve the prochiral β-substituted enamide (1.0 equiv) in the remaining anhydrous, degassed solvent.
-
Transfer the pre-formed catalyst solution to the substrate solution via cannula under a positive pressure of inert gas.
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas by pressurizing and venting the system three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).
-
Upon completion, carefully vent the hydrogen gas from the reaction vessel and purge with an inert gas.
-
Concentrate the reaction mixture in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
-
Data Summary: Performance in Asymmetric Hydrogenation
The following table summarizes the performance of different chiral diphosphine ligands with a 1,4-dioxane backbone in the asymmetric hydrogenation of various β-substituted enamides, as reported in the literature[1].
| Entry | Substrate | Ligand | Solvent | Pressure (atm) | Yield (%) | ee (%) |
| 1 | (Z)-N-Acetyl-3-phenyl-2-butenamide | 5 | CH₂Cl₂ | 10 | >99 | 99 |
| 2 | (Z)-N-Acetyl-3-(p-tolyl)-2-butenamide | 5 | CH₂Cl₂ | 10 | >99 | 99 |
| 3 | (Z)-N-Acetyl-3-(2-naphthyl)-2-butenamide | 5 | THF | 10 | >99 | 99 |
| 4 | (Z)-N-Acetyl-3-cyclohexyl-2-butenamide | 5 | THF | 10 | >99 | 94 |
| 5 | (Z)-N-Acetyl-3-(1-naphthyl)-2-butenamide | 6 | CH₂Cl₂ | 10 | >99 | 99 |
| 6 | (Z)-N-Acetyl-3-(o-tolyl)-2-butenamide | 7 | CH₂Cl₂ | 10 | >99 | 99 |
Data extracted from J. Org. Chem. 2002, 67, 7618-7623.[1]
IV. Mechanistic Considerations and Rationale for Ligand Choice
The high levels of enantioselectivity observed with these dioxane-based diphosphine ligands can be attributed to the well-defined and rigid chelate structure formed upon coordination to the rhodium center. The C₂-symmetry of the ligand simplifies the potential transition states, and the steric bulk of the diphenylphosphino groups, in conjunction with the fixed conformation of the dioxane ring, effectively blocks one face of the coordinated enamide substrate from the approach of hydrogen.
The choice of solvent can also influence the outcome of the reaction. While both CH₂Cl₂ and THF have been shown to be effective, subtle differences in catalyst solubility and interaction with the catalytic species may lead to variations in reactivity and enantioselectivity for certain substrates. The pressure of hydrogen gas is another important parameter, with higher pressures generally leading to faster reaction rates.
V. Conclusion and Future Outlook
The use of chiral ligands derived from scaffolds like this compound holds significant promise in the field of asymmetric catalysis. The successful application of 1,4-dioxane backbone-containing diphosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of enamides underscores the potential of this structural motif. The high yields and excellent enantioselectivities achieved demonstrate the effectiveness of these ligands in creating a highly organized and stereoselective catalytic environment.
Further research in this area could focus on the synthesis of a broader range of ligands derived from this compound with varied steric and electronic properties. Exploring the application of these ligands in other metal-catalyzed transformations, such as asymmetric allylic alkylations, hydroformylations, and cross-coupling reactions, would be a valuable direction for future investigations. The continued development of novel chiral ligands from readily available and cost-effective starting materials like this compound is crucial for the advancement of sustainable and efficient asymmetric synthesis in both academic and industrial settings.
VI. References
-
Zhang, Z.-G.; Zhang, X.; Wang, G.; Hu, W. Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation. J. Org. Chem.2002 , 67 (22), 7618–7623. [Link]
Sources
Scalable synthesis methods for (S)-(1,4-Dioxan-2-yl)methanol derivatives
An Application Guide to the Scalable Synthesis of (S)-(1,4-Dioxan-2-yl)methanol Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral Dioxane Scaffolds
This compound and its derivatives are pivotal chiral building blocks in modern synthetic chemistry. Their structural motif is embedded in a range of biologically active molecules, including alpha- or beta-adrenoceptor antagonists and other therapeutics targeting the central nervous system.[1] The defined stereochemistry of the C2 position is often critical for pharmacological activity, making enantiomerically pure synthesis a primary objective in drug development and manufacturing. This guide provides an in-depth analysis of scalable and robust synthetic strategies, moving beyond academic curiosity to address the practical challenges of large-scale production for researchers in industrial and pharmaceutical settings.
The core challenge lies not merely in the construction of the 1,4-dioxane ring but in establishing the (S)-stereocenter with high fidelity and efficiency on a kilogram scale and beyond. Traditional methods often suffer from drawbacks such as the use of expensive reagents, low yields, or purification difficulties, hindering their industrial applicability.[1][2] This document details field-proven protocols that prioritize scalability, cost-effectiveness, and high enantiomeric purity.
Strategic Approaches to Enantioselective Synthesis
The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on factors such as the availability of starting materials, cost constraints, and the required scale of production.
-
Asymmetric Synthesis from Chiral Pool Precursors: This is one of the most reliable and widely adopted strategies. It leverages readily available, enantiopure starting materials (the "chiral pool") to construct the target molecule. A common and highly effective approach involves the Williamson ether synthesis, where a C3 chiral synthon is reacted with a C2 component, followed by an intramolecular cyclization to form the dioxane ring.
-
Catalytic Asymmetric Synthesis: This advanced approach involves the use of a chiral catalyst to transform a prochiral substrate into the desired enantiomerically enriched product. For dioxane derivatives, rhodium-catalyzed asymmetric hydrogenation of a corresponding prochiral olefin is a powerful technique that can achieve exceptional enantioselectivity and high turnover numbers, making it highly suitable for industrial applications.[3][4]
-
Kinetic or Classical Resolution of Racemates: In this strategy, a racemic mixture of (1,4-Dioxan-2-yl)methanol is prepared, and the enantiomers are subsequently separated. This can be achieved through enzymatic resolution or, more commonly for large-scale operations, by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[5] Alternatively, preparative chiral chromatography offers a direct method for separation.[6][7]
The following sections will provide detailed protocols focusing on the chiral pool approach, which offers a robust and predictable pathway, and preparative chiral chromatography, a critical technique for ensuring enantiopurity on a large scale.
Protocol 1: Scalable Asymmetric Synthesis via Chiral Pool Precursor
This protocol details the synthesis of (S)-2-hydroxymethyl-1,4-benzodioxane, a key derivative, starting from (R)-epichlorohydrin and catechol. The principles are directly adaptable for the synthesis of the parent this compound by substituting catechol with ethylene glycol. The causality behind this choice is the high enantiopurity of commercially available epichlorohydrin and the robust, well-understood nature of the reaction mechanism.
Workflow Overview
Caption: Workflow for the synthesis of (S)-2-hydroxymethyl-1,4-benzodioxane.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
(R)-Epichlorohydrin (1.0 eq)
-
Catechol (1.8 eq)
-
Pyridine (0.2 eq)
-
Ethyl Acetate (solvent)
-
2M Sulfuric Acid solution
-
Methanol (solvent)
-
2M Sodium Hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Step 1: Ring Opening of Epichlorohydrin
-
In a suitable reactor equipped with mechanical stirring, a thermometer, and a reflux condenser, dissolve (R)-epichlorohydrin (1.0 eq) in ethyl acetate.
-
Add catechol (1.8 eq) to the solution. The excess catechol ensures complete consumption of the limiting epichlorohydrin.
-
Add pyridine (0.2 eq) to the mixture. Pyridine acts as a mild base to facilitate the nucleophilic attack of catechol on the epoxide.
-
Heat the reaction mixture to 40°C and stir for approximately 48 hours. Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material.
-
-
Step 2: Intramolecular Cyclization
-
Upon completion, cool the reaction mixture. Carefully add 2M sulfuric acid solution to adjust the pH to 4-5. This step neutralizes the pyridine and quenches the reaction.
-
Wash the organic layer with water and remove the solvent under reduced pressure to obtain the crude intermediate.
-
Dissolve the crude product in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add 2M NaOH solution (2.4 eq) dropwise over 1.5 hours, maintaining the temperature at 0°C. The strong base deprotonates the remaining hydroxyl group, which then undergoes an intramolecular Williamson ether synthesis (SN2 reaction) to form the dioxane ring. This is the stereochemistry-inverting step that leads to the (S) product from the (R) starting material.
-
After the addition is complete, allow the mixture to stir for an additional 2.5 hours at room temperature.
-
-
Step 3: Extraction and Isolation
-
Extract the reaction mixture with dichloromethane (3x).
-
Combine the organic extracts and wash successively with 2M aqueous NaOH solution (to remove any unreacted catechol) and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the final product.[1]
-
Expected Results & Self-Validation
| Parameter | Expected Outcome | Validation Method |
| Yield | 60-70% | Gravimetric analysis |
| Chemical Purity | >98% | HPLC, ¹H NMR |
| Enantiomeric Excess (ee) | >99% | Chiral HPLC analysis |
Protocol 2: Scalable Purification by Preparative Chiral HPLC
For applications demanding the highest enantiopurity, or for separating racemic mixtures, preparative chromatography on a chiral stationary phase (CSP) is the industry-standard method.[6][7] The key to a scalable process is the systematic development from an analytical method to a high-throughput preparative method.
Method Development and Scale-Up Workflow
Caption: Workflow for scaling chiral HPLC separation from analytical to preparative scale.
Detailed Step-by-Step Protocol
1. Analytical Method Development:
-
CSP Screening: Screen various commercially available chiral stationary phases (e.g., polysaccharide-based columns like CHIRAL ART) to find one that provides baseline separation of the enantiomers.[6]
-
Mobile Phase Optimization: Test different mobile phases (e.g., mixtures of hexane/isopropanol or supercritical CO₂/methanol for SFC) to optimize resolution and reduce run time.[8] The goal is to achieve a resolution factor (Rs) > 1.5.
2. Scale-Up and Preparative Run:
-
Loading Study: Once an optimal analytical method is established, perform a loading study on the analytical column to determine the maximum amount of racemate that can be injected without losing resolution.
-
Preparative System: Use a preparative HPLC or SFC system with a larger diameter column packed with the same CSP. Calculate the new flow rate and sample load based on the column dimensions.
-
Procedure:
-
Dissolve the racemic (1,4-Dioxan-2-yl)methanol derivative in the mobile phase to create a concentrated solution.
-
Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector.
-
Collect the fractions corresponding to each enantiomeric peak separately.
-
Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.
-
Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated, enantiopure products.
-
Data Summary for a Typical Chiral Separation
| Parameter | Analytical Scale | Preparative Scale |
| Column | CHIRAL ART Amylose-C (4.6 x 250 mm) | CHIRAL ART Amylose-C (50 x 250 mm) |
| Mobile Phase | Hexane / Ethanol (90:10, v/v) | Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 118 mL/min |
| Sample Load | 1 mg | 1200 mg per injection |
| Product Purity | >99.5% ee | >99.5% ee |
Conclusion and Future Outlook
The synthesis of this compound derivatives on a scalable level is readily achievable through robust and well-defined methodologies. The chiral pool approach, particularly from precursors like (R)-epichlorohydrin, offers a reliable and cost-effective route to high enantiomeric purity. For ultimate purity and flexibility, preparative chiral chromatography stands as a powerful, albeit more capital-intensive, tool.[7][8] As the demand for complex chiral molecules in the pharmaceutical industry grows, the development of even more efficient catalytic systems, such as those employing asymmetric organocatalysis or earth-abundant metals, will continue to drive innovation in this field.[9][10] The protocols and strategies outlined in this guide provide a solid foundation for any research or development team tasked with the large-scale production of these valuable chiral intermediates.
References
- Benchchem. Chirality and Stereoisomers of Substituted 1,4-Dioxanes: An In-depth Technical Guide.
- Wang, X., et al. (2018).
- Organic Syntheses. A 1-L three-necked round-bottomed flask equipped with a 6-cm rod-shaped Teflon-coated magnetic stir bar is charged with. Organic Syntheses Procedure. [Link]
- ResearchGate. Synthesis of Chiral 1, 4-Benzodioxane Moiety toward Haedoxans. [Link]
- Science of Synthesis. Product Class 9: 1,4-Dioxanes. Thieme. [Link]
- Denmark, S. E., & Almstead, N. G. (1993). Studies on the mechanism and origin of stereoselective opening of chiral dioxane acetals. Journal of the American Chemical Society. [Link]
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- Zhang, Z., et al. (2018).
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- ResearchGate. 2-hydroxymethyl-1,4-dioxane: Synthesis, resolution and determination of the absolute configurations of the enantiomers | Request PDF. [Link]
- ChemRxiv. Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. [Link]
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- Google Patents. US4764626A - Method for producing 1,4-dioxane.
- YMC Taiwan Co., Ltd.
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- Eureka. Process for the preparation of chiral 2-hydroxymethyl-1,4-benzodioxane compound. [Link]
- Pinho, B.D., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]
- Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. [Link]
- ResearchGate. A Note on the Purification of Dioxane for Use in Preparing Nonaqueous Titrants. [Link]
- Organic Syntheses. A. - Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane. [Link]
- ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]
- de la Torre, A., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link]
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Application Notes and Protocols: Strategic Protection of (S)-(1,4-Dioxan-2-yl)methanol
Introduction
(S)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block in medicinal chemistry and complex molecule synthesis. Its structure incorporates a primary alcohol, a key functional group for synthetic elaboration, and a 1,4-dioxane ring, which can influence the molecule's conformational properties and metabolic stability. The successful incorporation of this fragment into a larger molecular architecture frequently necessitates the temporary masking of its reactive primary hydroxyl group. This guide provides an in-depth analysis of protecting group strategies for this compound, focusing on the practical considerations and causal factors that inform the selection of an appropriate protecting group. We will delve into the rationale for choosing between common protecting groups, provide detailed, field-tested protocols for their installation and removal, and discuss the critical importance of maintaining the integrity of the 1,4-dioxane ring throughout the synthetic sequence.
Strategic Considerations: The Interplay of the Hydroxyl Group and the Dioxane Ring
The primary challenge in the chemistry of this compound lies in the need to perform reactions at the hydroxyl group without compromising the 1,4-dioxane ring. The dioxane moiety is a cyclic acetal, and as such, it exhibits stability to a wide range of reagents, including bases, oxidizing agents, and reducing agents. However, it is susceptible to cleavage under acidic conditions. This inherent acid lability is the central pillar upon which our protecting group strategy is built. Any protecting group that requires acidic conditions for its removal is generally a poor choice for this substrate. Conversely, protecting groups that can be cleaved under neutral or basic conditions are highly desirable.
Based on these principles, two classes of protecting groups emerge as primary candidates for the effective protection of this compound: Silyl Ethers and Benzyl Ethers .
Silyl Ethers: A Versatile and Orthogonal Protecting Group
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability, and, most importantly, their facile cleavage under non-acidic conditions using a fluoride source.[1][2] The steric bulk of the substituents on the silicon atom allows for the fine-tuning of the silyl ether's stability. For a primary alcohol such as the one in this compound, the tert-butyldimethylsilyl (TBDMS or TBS) group offers an excellent balance of stability and ease of removal.[3]
Rationale for Selecting TBDMS:
-
Acid Stability: TBDMS ethers are significantly more stable to acidic conditions than less hindered silyl ethers like trimethylsilyl (TMS) ethers, offering a wider window for subsequent synthetic transformations.[3]
-
Base and Nucleophile Stability: They are robust towards a variety of basic and nucleophilic reagents, a common requirement in multi-step synthesis.
-
Fluoride-Mediated Deprotection: The key advantage is their clean and efficient removal with fluoride ions, most commonly from tetrabutylammonium fluoride (TBAF). This deprotection is performed under neutral or slightly basic conditions, ensuring the integrity of the acid-sensitive dioxane ring.[4]
Protocol 1: TBDMS Protection of this compound
This protocol describes the formation of (S)-2-((tert-butyldimethylsilyloxy)methyl)-1,4-dioxane.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired TBDMS-protected product.
Protocol 2: TBDMS Deprotection
This protocol describes the regeneration of this compound from its TBDMS ether.
Materials:
-
(S)-2-((tert-butyldimethylsilyloxy)methyl)-1,4-dioxane
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The deprotection is usually complete within 1-2 hours.
-
Once the reaction is complete, quench by the addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
| Protecting Group | Protection Reagents | Deprotection Reagents | Key Advantages for this Substrate |
| TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF | Mild, non-acidic deprotection; High orthogonality. |
| TIPS | TIPSCl, Imidazole, DMF | TBAF, THF | Increased steric bulk for enhanced stability. |
Table 1: Summary of Silyl Ether Protecting Group Strategies.
Figure 1: General workflow for the TBDMS protection/deprotection strategy.
Benzyl Ethers: The Robust and Reductively Cleavable Option
Benzyl (Bn) ethers are another excellent choice for protecting the primary alcohol of this compound. They are remarkably stable to a wide range of acidic and basic conditions, making them a more robust choice than silyl ethers in many instances.[1][5] The key feature of the benzyl ether is its selective removal by catalytic hydrogenolysis, a neutral reductive process that is orthogonal to many other protecting groups and, critically, is compatible with the dioxane ring.[6] A literature precedent confirms the successful debenzylation of a protected precursor to yield this compound, underscoring the viability of this strategy.[7]
Rationale for Selecting the Benzyl Group:
-
Broad Stability: Benzyl ethers are stable to strongly basic, nucleophilic, and many acidic conditions, offering a wide operational window for subsequent chemical transformations.[1]
-
Neutral Deprotection: Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a very mild and efficient method for deprotection that proceeds under neutral pH, thus posing no threat to the dioxane acetal.[6]
-
Field-Proven Success: The deprotection of (S)-2-((benzyloxy)methyl)-1,4-dioxane to afford this compound has been successfully demonstrated.[7]
Protocol 3: Benzylation of this compound
This protocol describes the formation of (S)-2-((benzyloxy)methyl)-1,4-dioxane via the Williamson ether synthesis.[5]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 4-16 hours).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Deprotection of Benzyl Ether by Catalytic Hydrogenolysis
This protocol is adapted from the literature synthesis of this compound.[7]
Materials:
-
(S)-2-((benzyloxy)methyl)-1,4-dioxane
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve (S)-2-((benzyloxy)methyl)-1,4-dioxane (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 18 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification is typically not required.
| Protecting Group | Protection Reagents | Deprotection Reagents | Key Advantages for this Substrate |
| Benzyl (Bn) | NaH, BnBr, THF/DMF | H₂, 10% Pd/C, EtOH | High stability; Neutral deprotection; Proven on substrate. |
| p-Methoxybenzyl (PMB) | NaH, PMBCl, THF/DMF | DDQ or H₂, Pd/C | Can be removed oxidatively (DDQ) if needed. |
Table 2: Summary of Benzyl Ether Protecting Group Strategies.
Figure 2: General workflow for the Benzyl ether protection/deprotection strategy.
Conclusion
The selection of a protecting group for this compound is primarily dictated by the acid sensitivity of the dioxane ring. Both silyl ethers, particularly TBDMS, and benzyl ethers are excellent choices as they offer robust protection under a variety of reaction conditions and can be removed under mild, non-acidic protocols. The TBDMS group provides a highly orthogonal handle, removable with fluoride ions, while the benzyl group offers broader stability and is efficiently cleaved by neutral catalytic hydrogenolysis, a method validated on this specific molecular framework. The detailed protocols provided herein offer reliable and reproducible methods for the strategic protection and deprotection of this important chiral building block, enabling its successful application in complex organic synthesis.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- SlideShare. (2016, November 29). Protection of OH group of alcohol.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Common Organic Chemistry. (n.d.). Benzyl Bromide.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- Chemistry Stack Exchange. (2016, July 20). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS.
- PubMed. (2018, January 31). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Organic Chemistry Portal. (n.d.). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- National Center for Biotechnology Information. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers.
- YouTube. (2022, January 31). Adding Benzyl Protecting Group Mechanism | Organic Chemistry.
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction.
- Google Patents. (2025, February 6). US20250043187A1 - Methods for mitigating 1,4-dioxane and 1,4-dioxane precursors in surfactant solutions.
- eScholarship.org. (n.d.). Selective Silylation of Aromatic and Aliphatic C–H Bonds By Caleb Karmel.
- ResearchGate. (n.d.). Cross-benzylation-methylation of acetophenone with benzyl alcohols and....
- Wikipedia. (n.d.). 1,4-Dioxane.
- PubChemLite. (n.d.). (1,4-dioxan-2-yl)methanol (C5H10O3).
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]
The Strategic Application of (S)-(1,4-Dioxan-2-yl)methanol in the Total Synthesis of Bioactive Natural Products
Introduction: In the intricate field of natural product synthesis, the precise construction of stereogenic centers is paramount to achieving biologically active molecules. Chiral building blocks, often derived from the "chiral pool," serve as invaluable starting materials, embedding stereochemical information from the outset of a synthetic sequence.[1][2] Among these, (S)-(1,4-dioxan-2-yl)methanol has emerged as a versatile and efficient C5 synthon for the introduction of specific stereochemistry, particularly in the construction of substituted tetrahydropyran and lactone moieties prevalent in a wide array of natural products.[3] This technical guide provides an in-depth analysis of the application of this compound in the total synthesis of notable natural products, complete with detailed protocols and a discussion of the strategic advantages it offers to researchers and drug development professionals.
The Intrinsic Value of this compound as a Chiral Synthon
This compound is a commercially available, enantiomerically pure compound featuring a stereocenter at the C2 position of the 1,4-dioxane ring. Its utility in organic synthesis stems from several key features:
-
Pre-defined Stereochemistry: The inherent (S)-configuration provides a reliable starting point for asymmetric synthesis, obviating the need for often complex and less efficient methods of introducing chirality later in a synthetic route.
-
Masked Functionality: The 1,4-dioxane ring can be viewed as a protected form of a 1,2-diol, which can be unmasked under specific conditions. More commonly, the dioxane ether linkages provide conformational rigidity and influence the reactivity of adjacent functional groups.
-
Versatile Handle for Elaboration: The primary hydroxyl group serves as a versatile functional handle for a wide range of chemical transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution.
This guide will now delve into specific examples that showcase the strategic deployment of this compound in the challenging arena of natural product total synthesis.
Case Study 1: Enantioselective Total Synthesis of (-)-Decarestrictine D
(-)-Decarestrictine D is a fungal metabolite that exhibits inhibitory activity against cholesterol biosynthesis. Its structure features a δ-lactone ring with two stereocenters. The total synthesis developed by Pilli and Victor provides a compelling example of how this compound can be effectively utilized to establish the required stereochemistry.
Synthetic Strategy and the Role of this compound
The retrosynthetic analysis of (-)-Decarestrictine D reveals that the C5 stereocenter of the natural product can be directly traced back to the C2 stereocenter of this compound. The synthetic strategy hinges on the transformation of the dioxane moiety into the δ-lactone core of the target molecule.
Diagram 1: Retrosynthetic Analysis of (-)-Decarestrictine D
Caption: Retrosynthetic disconnection of (-)-Decarestrictine D leading back to this compound.
The causality behind this choice lies in the direct and efficient transfer of chirality. By starting with this compound, the synthesis avoids the need for a separate asymmetric reaction to set the C5 stereocenter, leading to a more convergent and potentially higher-yielding route.
Experimental Protocol: Synthesis of the Key Aldehyde Intermediate
The initial steps of the synthesis focus on the conversion of this compound to a key aldehyde intermediate. This transformation sets the stage for the subsequent introduction of the remainder of the carbon skeleton.
Step 1: Protection of the Primary Alcohol
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the TBDMS-protected ether.
Step 2: Oxidative Cleavage and Aldehyde Formation
This step is a critical transformation that has been a subject of methodological development. A common approach involves the use of a strong oxidizing agent to cleave the dioxane ring and generate the desired aldehyde.
Protocol: Swern Oxidation
To a solution of oxalyl chloride (2.0 eq) in dry DCM (0.3 M) at -78 °C is added dimethyl sulfoxide (DMSO, 4.0 eq) dropwise. After stirring for 15 minutes, a solution of the TBDMS-protected ether from Step 1 (1.0 eq) in DCM is added. The reaction is stirred for 1 hour at -78 °C, followed by the addition of triethylamine (5.0 eq). The mixture is allowed to warm to room temperature and then quenched with water. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aldehyde, which is often used in the next step without further purification.
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | TBDMS Protection | TBDMSCl, Et3N, DCM | >95% |
| 2 | Swern Oxidation | (COCl)2, DMSO, Et3N | ~85-90% |
Table 1: Summary of Key Transformations for the Aldehyde Intermediate.
Case Study 2: Enantioselective Synthesis of (+)-Centrolobine
(+)-Centrolobine is a diarylheptanoid natural product with a cis-2,6-disubstituted tetrahydropyran core. Its synthesis presents a different set of challenges, namely the construction of the six-membered heterocyclic ring with the correct relative and absolute stereochemistry. Once again, this compound proves to be an astute choice of starting material.
Synthetic Strategy: A Domino Approach to the Tetrahydropyran Core
The synthesis of (+)-Centrolobine showcases a more elaborate transformation of the this compound backbone. The strategy involves a ring-opening of the dioxane, followed by a series of transformations that ultimately lead to an intramolecular cyclization to form the tetrahydropyran ring.
Diagram 2: Synthetic Workflow for the Tetrahydropyran Core of (+)-Centrolobine
Caption: Key steps in the construction of the (+)-Centrolobine core from this compound.
Experimental Protocol: Formation of the Tetrahydropyran Ring
The following protocol outlines a representative sequence for the construction of the chiral tetrahydropyran ring system from this compound, inspired by synthetic strategies towards related structures.
Step 1: Tosylation of the Primary Alcohol
This compound (1.0 eq) is dissolved in pyridine (0.5 M) and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, and the reaction is stirred at 0 °C for 4 hours. The reaction is then poured into ice-water and extracted with diethyl ether. The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over magnesium sulfate and concentrated to yield the tosylate.
Step 2: Ring Opening and Side Chain Introduction
The tosylate (1.0 eq) is dissolved in dry tetrahydrofuran (THF, 0.2 M) and cooled to -78 °C. A Gilman cuprate, prepared from an appropriate aryl lithium reagent and copper(I) iodide, is added slowly. The reaction is stirred at low temperature until completion, then quenched with a saturated solution of ammonium chloride. After extraction with ethyl acetate, the organic phase is dried and concentrated. Purification by column chromatography affords the ring-opened product.
Step 3: Intramolecular Cyclization
The product from the previous step, which now contains a hydroxyl group and a suitably positioned activating group (e.g., an enone), is subjected to conditions that promote intramolecular cyclization. For an oxy-Michael addition, a catalytic amount of a base such as sodium hydride in THF can be employed to deprotonate the hydroxyl group and initiate the cyclization, forming the tetrahydropyran ring with high diastereoselectivity.
| Reaction | Key Reagents/Conditions | Purpose |
| Tosylation | TsCl, Pyridine | Activation of the primary alcohol for nucleophilic attack. |
| Cuprate Ring Opening | Ar2CuLi, THF | Introduction of a side chain and unmasking of the diol precursor. |
| Intramolecular Cyclization | NaH, THF | Formation of the tetrahydropyran ring. |
Table 2: Key Reactions in the Synthesis of the (+)-Centrolobine Core.
Conclusion and Future Outlook
The total syntheses of (-)-Decarestrictine D and (+)-Centrolobine serve as excellent illustrations of the strategic power of this compound as a chiral building block. Its ability to efficiently transfer its inherent stereochemistry to complex molecular targets streamlines synthetic routes and enhances overall efficiency. The protocols outlined herein provide a practical guide for researchers seeking to employ this versatile synthon in their own synthetic endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the application of such readily available and reliable chiral building blocks will undoubtedly play an increasingly critical role in the future of drug discovery and development.
References
- Blaser, H.-U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries.
- Pilli, R. A., & Victor, M. M. (1998). Enantioselective synthesis of (-)-decarestrictine D. Tetrahedron Letters, 39(25), 4421-4424.
- Fuwa, H., Noto, K., & Sasaki, M. (2010). A concise total synthesis of (±)-centrolobine. HETEROCYCLES, 82(1), 641-646.
- Shingate, T. K. M., & Mali, R. S. (2008). A formal synthesis of (+)-decarestrictine L. Arkivoc, 2008(xiii), 159-168.
- Colobert, F., Des Mazery, R., Solladié, G., & Carreño, M. C. (2002). First enantioselective total synthesis of (-)-centrolobine. Organic Letters, 4(10), 1723-1725.
- This compound - PubChem. National Center for Biotechnology Information. PubChem Compound Database; CID=44429359.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(1,4-Dioxan-2-yl)methanol
Welcome to the technical support guide for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol. This molecule is a valuable chiral building block in medicinal chemistry and materials science. Achieving high yield and enantiopurity can be challenging due to potential side reactions and purification difficulties. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, grounded in mechanistic principles to empower your research and development.
Troubleshooting Guide: From Low Yields to High Purity
This section addresses the most frequent issues encountered during the synthesis. We will focus on a common and effective synthetic route: the intramolecular Williamson ether synthesis (cyclization) of a protected glycerol derivative.
Problem 1: Consistently Low Overall Yield (<40%)
A low yield is the most common complaint. It rarely stems from a single issue but rather a combination of factors from reaction setup to purification.
A: A low yield is often a "death by a thousand cuts" scenario. The most critical points to evaluate are the efficiency of the cyclization step and losses during workup and purification. First, let's diagnose the reaction itself.
Potential Cause A: Incomplete Cyclization
-
The Chemistry: The key step is an intramolecular SN2 reaction where an alkoxide attacks a carbon bearing a leaving group to form the dioxane ring. Like any SN2 reaction, it is sensitive to steric hindrance, solvent, and the nature of the base and leaving group.
-
How to Diagnose: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe a significant amount of the linear precursor remaining even after extended reaction times, the cyclization is inefficient.
-
Solutions:
-
Choice of Base: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol to form the reactive alkoxide. Using weaker bases like potassium carbonate (K₂CO₃) may result in an unfavorable equilibrium.
-
Solvent Selection: A polar aprotic solvent is ideal as it solvates the cation of the base without hydrogen-bonding to the nucleophilic alkoxide, thus maximizing its reactivity. Tetrahydrofuran (THF) and Dimethylformamide (DMF) are excellent choices.
-
Temperature: While heating can increase the reaction rate, it can also promote side reactions. For NaH in THF, the reaction often proceeds well at temperatures from room temperature to the solvent's reflux. An initial deprotonation at 0 °C followed by gentle heating is a robust strategy.
-
Potential Cause B: Competing Side Reactions
-
The Chemistry: The primary side reaction is often intermolecular polymerization, where the alkoxide of one molecule reacts with the leaving group of another. Another possibility is the formation of a thermodynamically more stable, but incorrect, five-membered dioxolane ring if the starting material allows for it.[1]
-
How to Diagnose: The appearance of a high molecular weight smear at the baseline of a TLC plate suggests polymerization. The presence of unexpected isomers may be detectable by ¹H NMR or GC-MS analysis of the crude product.
-
Solutions:
-
High Dilution: To favor the intramolecular cyclization over the intermolecular polymerization, the reaction must be run under high-dilution conditions. This is achieved by the slow addition of the linear precursor to a suspension of the base in the solvent. This keeps the instantaneous concentration of the precursor low.
-
Leaving Group: A good leaving group is essential for a fast SN2 reaction. Tosylate (Ts) or mesylate (Ms) groups are superior to halides like bromide or chloride.
-
The following diagram illustrates the troubleshooting logic for low yield issues.
Caption: Troubleshooting logic for low yield.
Problem 2: Poor Enantiomeric Excess (ee) or Racemization
Maintaining the stereochemical integrity of the chiral center is paramount for the synthesis of the (S)-enantiomer.
A: Racemization is a serious issue that can undermine the entire synthesis. The chiral center in this compound is a stereogenic carbinol carbon. Let's examine the potential causes.
-
Potential Cause A: Impure Starting Material
-
The Chemistry: The principle of "garbage in, garbage out" applies perfectly here. If your chiral starting material (e.g., (R)-Solketal, (R)-Glycidol derivative) has a low ee, your final product cannot have a high ee.
-
How to Diagnose: Always verify the enantiomeric purity of your starting materials using a validated analytical method (e.g., chiral GC, HPLC, or measurement of specific rotation) before starting the synthesis.
-
Solution: Source starting materials from a reputable supplier and verify their certificate of analysis. If necessary, repurify the starting material.
-
-
Potential Cause B: Racemization During Synthesis
-
The Chemistry: The C-O bond at the stereocenter is generally stable. However, certain conditions can promote racemization. If the synthesis proceeds through an intermediate that can equilibrate, such as an epoxide ring-opening under certain acidic or basic conditions, stereochemical fidelity can be lost.[2][3] The SN2 cyclization itself should proceed with inversion of configuration at the carbon bearing the leaving group, which must be accounted for in the synthetic design. If the stereocenter is adjacent to a carbonyl group at any stage, base-catalyzed enolization can cause racemization.
-
How to Diagnose: If the starting material is enantiopure, but the product is not, racemization occurred during a synthetic step.
-
Solution: Avoid harsh conditions. Use moderate temperatures and ensure that strongly acidic or basic conditions are not prolonged unnecessarily. When designing the synthesis, ensure the chiral center is not susceptible to racemization in any of the planned steps. For the Williamson ether synthesis route, ensure the stereocenter is the one containing the nucleophilic oxygen, not the carbon with the leaving group, to retain its configuration.
-
The diagram below illustrates the key synthetic pathway and potential side reactions.
Caption: Desired vs. undesired reaction pathways.
Frequently Asked Questions (FAQs)
This section covers broader questions about strategy, optimization, and analysis.
A: For laboratory and pilot scales, the intramolecular cyclization of a C3 chiral synthon with a C2 unit is highly reliable. A typical route starts from commercially available and enantiopure (R)-Solketal (isopropylidene glycerol). This involves:
-
Alkylation of the free hydroxyl group with a 2-haloethanol derivative (e.g., 2-bromoethanol).
-
Deprotection of the acetonide group under mild acidic conditions to reveal the diol.
-
Selective protection/activation of the primary hydroxyl group (e.g., tosylation).
-
Base-mediated intramolecular cyclization to form the dioxane ring.
This route provides excellent control over stereochemistry and is generally high-yielding. For industrial scale-up, processes involving catalytic asymmetric reactions, such as the Sharpless asymmetric dihydroxylation of an appropriate allyl ether, might be more cost-effective but require significant optimization.[4][5][6][7][8]
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material (the linear diol derivative) and the product. A mixture of ethyl acetate and hexanes is a good starting point. The product, being a cyclic ether, is typically less polar than the linear precursor and will have a higher Rf value. Staining with potassium permanganate (KMnO₄) is effective as it will visualize both the starting alcohol and the ether product.
A: this compound is a polar, water-soluble liquid, which can make purification challenging.
-
Workup: After quenching the reaction, a standard aqueous workup is performed. It is crucial to extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover all the product. Using a brine wash for the final wash of the organic layer can help break emulsions and reduce the amount of dissolved water.
-
Purification:
-
Flash Column Chromatography: This is the most reliable method for achieving high purity on a lab scale. A silica gel column with a gradient elution of ethyl acetate in hexanes typically provides good separation from non-polar impurities and residual starting material.
-
Distillation: If the main impurities have significantly different boiling points, vacuum distillation can be an effective and scalable purification method. The boiling point of the racemic compound is approximately 208 °C at atmospheric pressure, so vacuum is required to prevent decomposition.[9]
-
A: Scaling up a synthesis introduces new challenges that are often not apparent at the bench scale.[10][11][12]
-
Heat Transfer: The deprotonation with sodium hydride is exothermic. On a large scale, efficient stirring and external cooling are necessary to control the temperature and prevent runaway reactions.
-
Reagent Addition: The principle of high dilution remains critical. For large-scale reactions, this means using programmable syringe pumps or addition funnels for the slow, controlled addition of the substrate over several hours.
-
Workup and Extraction: Handling large volumes of aqueous and organic layers can be cumbersome. Emulsions are more likely and harder to manage. Using larger separatory funnels or specialized liquid-liquid extraction equipment may be necessary.
-
Solvent Handling and Cost: The large volumes of solvent required for high-dilution reactions and chromatography become a significant cost and safety consideration at scale. Optimizing the reaction to run at higher concentrations (if possible without sacrificing yield) or replacing chromatography with distillation or crystallization are key goals for process development.
Optimized Experimental Protocol
This protocol describes the synthesis of this compound via intramolecular cyclization of (R)-1-(2-hydroxyethoxy)propane-2,3-diol tosylate.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH), 60% in mineral oil | Strong, non-nucleophilic base for irreversible deprotonation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Polar aprotic solvent, enhances SN2 rate. |
| Temperature | 0 °C to 65 °C (Reflux) | Allows for controlled deprotonation followed by efficient cyclization. |
| Concentration | High Dilution (Slow addition of substrate) | Favors intramolecular cyclization over intermolecular polymerization. |
| Workup | Quench with water, extract with EtOAc | Standard procedure to isolate the organic product. |
| Purification | Flash Column Chromatography | Provides high purity by separating product from byproducts. |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then suspend it in anhydrous THF (to make a final concentration of ~0.01 M with respect to the substrate).
-
Deprotonation: Cool the NaH suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the linear precursor (1.0 equivalent) in a volume of anhydrous THF. Using a syringe pump, add this solution to the stirred NaH suspension over 4-6 hours.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress by TLC. The reaction is typically complete in 12-18 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.
-
Workup: Add more water to dissolve the salts and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 20% to 80% ethyl acetate in hexanes to afford this compound as a colorless oil.
-
Characterization: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. Verify the enantiomeric excess using chiral HPLC or GC. A published procedure reports an 89% yield for a similar debenzylation/hydrogenation step to obtain the final product.[9][13]
References
- ACS Publications. (2024). Highly Enantioselective Construction of Chiral Eight-Membered Cyclic Ethers through Tandem Cyclization of Ynones and Dicarbonyl Compounds. The Journal of Organic Chemistry.
- Chemistry Steps.Epoxides Ring-Opening Reactions.
- PubMed. (2024). Highly Enantioselective Construction of Chiral Eight-Membered Cyclic Ethers through Tandem Cyclization of Ynones and Dicarbonyl Compounds.
- MDPI.Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- ePrints Soton. (2021). Optimization of asymmetric dihydroxylation through optimal designed experiments.
- ChemicalBook.(2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7.
- JCE ACS Publications. (2025).
- PubMed Central.
- ResearchGate.
- Organic Chemistry Portal.
- Wikipedia.
- ResearchGate. (2025).
- ChemicalBook.(2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7.
- Worley.How to scale up renewable methanol production.
- ResearchGate. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Optimization of asymmetric dihydroxylation through optimal designed experiments - ePrints Soton [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. How to scale up renewable methanol production - Worley [worley.com]
- 12. researchgate.net [researchgate.net]
- 13. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]
Technical Support Center: A Guide to (S)-(1,4-Dioxan-2-yl)methanol
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support guide for (S)-(1,4-Dioxan-2-yl)methanol (CAS 406913-93-7). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic workflows. Our goal is to provide field-proven insights and practical troubleshooting strategies to help you anticipate and resolve common side reactions and experimental challenges.
Troubleshooting Guide: From Synthesis to Application
This section addresses specific issues that may arise during the use of this compound, focusing on the causality behind these problems and providing actionable solutions.
Issue: Unexpected Byproducts and Low Yields in Acidic Environments
One of the most frequently encountered issues is the degradation of the dioxane ring structure when the molecule is subjected to acidic conditions, leading to inconsistent results and low yields of the desired product.[1]
Question: My reaction, which runs under acidic conditions, is giving a low yield and multiple unknown spots on the TLC/peaks in the LC-MS. What is happening?
Root Cause Analysis:
The 1,4-dioxane ring is structurally analogous to a cyclic acetal. Like acetals, it is susceptible to acid-catalyzed hydrolysis. The presence of even mild acids can catalyze the cleavage of the C-O bonds within the ring, leading to the formation of a linear diol.[1] This degradation pathway is a primary cause of yield loss and impurity generation.
Troubleshooting Protocol:
-
Reaction Monitoring: The most effective way to diagnose this issue is to monitor the reaction progress closely using a stability-indicating method like HPLC.[1] Track the consumption of your starting material and the emergence of any new, more polar peaks, which could correspond to the ring-opened diol.
-
Condition Optimization:
-
Temperature Reduction: Lowering the reaction temperature can significantly decrease the rate of the hydrolysis side reaction.
-
Acid Modification: If possible, switch to a milder acid or use a lower concentration.
-
pH Control: Employ a buffer system to maintain a precise and stable pH, preventing excursions into highly acidic territory that accelerate degradation.[1]
-
Time Management: Reduce the overall reaction time to the minimum required for the desired transformation.
-
Visualizing the Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis of the dioxane ring.
Issue: Impurities Detected in As-Received Material or After Storage
Users may occasionally detect impurities in the starting material or find that new impurities have formed during storage.
Question: My initial QC of this compound shows an unexpected peak in the GC-MS. What could it be?
Root Cause Analysis & Common Impurities:
Impurities can arise from the synthetic route used to produce the material or from degradation over time.
-
Synthetic Precursors: A common synthesis involves the hydrogenolysis of a benzyl-protected precursor, (S)-(2-((benzyloxy)methyl)-1,4-dioxane). Incomplete removal of the benzyl group will leave this less polar impurity in the final product.[2]
-
Oxidation Products: The primary alcohol functional group is susceptible to oxidation, which can form the corresponding aldehyde ((S)-1,4-dioxan-2-carbaldehyde) or carboxylic acid ((S)-1,4-dioxane-2-carboxylic acid). This is often caused by prolonged exposure to air (oxygen).
-
Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.
-
1,4-Dioxane: The parent 1,4-dioxane is a common byproduct in the synthesis of related materials and is a regulated substance.[3][4] High-resolution analytical methods are essential for its detection.[5][6]
Troubleshooting and QC Protocol:
The table below summarizes potential impurities and the recommended analytical techniques for their detection.
| Impurity Name | Likely Source | Recommended Analytical Method |
| (S)-(2-((benzyloxy)methyl)-1,4-dioxane) | Incomplete deprotection[2] | LC-MS, HPLC, 1H NMR |
| (S)-1,4-dioxan-2-carbaldehyde | Oxidation | GC-MS, LC-MS (with derivatization) |
| (S)-1,4-dioxane-2-carboxylic acid | Oxidation | LC-MS, HPLC |
| 1,4-Dioxane | Synthetic byproduct[3] | Headspace GC-MS[6] |
| Residual Solvents (e.g., Ethyl Acetate, Ethanol) | Purification/Work-up | 1H NMR, GC-MS |
Troubleshooting Workflow for Impurity Identification
This workflow provides a logical sequence for addressing purity issues.
Caption: A logical workflow for identifying unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be kept in a cool, dry place, with some suppliers recommending refrigerated conditions (2-8°C).[2]
Q2: My 1H NMR spectrum looks clean, but my LC-MS shows a small impurity. Why? A: This often occurs when an impurity is present at a low concentration but has a strong chromophore (for UV detection in HPLC) or ionizes very efficiently (for MS detection). Conversely, some impurities, like residual non-UV active solvents, are easily seen in NMR but not by UV-based HPLC. It is crucial to use orthogonal analytical techniques for comprehensive purity assessment.
Q3: Is racemization of the chiral center a significant risk? A: The chiral center at the C2 position of the dioxane ring is generally stable under standard synthetic conditions (e.g., acylation, mild oxidation, etherification). Racemization would require harsh conditions that are typically sufficient to cause complete degradation of the ring structure itself. Therefore, racemization is not a common side reaction, but chiral purity should always be confirmed in the final product of a multi-step synthesis.
Q4: Can I use this reagent with strong bases? A: The dioxane ring and the primary alcohol are generally stable to common bases (e.g., metal hydroxides, carbonates, amines). The most acidic proton is that of the hydroxyl group (pKa ~14-16), which will be deprotonated by strong bases to form an alkoxide. This is a standard and productive reaction, not a side reaction.
Key Experimental Protocols
Protocol: Stability Indicating HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound in a reaction mixture.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes. This will elute the polar, ring-opened degradation product first, followed by the parent compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for general detection) and/or Mass Spectrometry (MS) for definitive identification.
-
Procedure: At specified time points, quench a small aliquot of the reaction mixture, dilute it with the initial mobile phase, and inject it into the HPLC system. Compare the peak areas to monitor the disappearance of starting material and the appearance of byproducts.
References
- Interstate Technology and Regulatory Council (ITRC). (2020). Sampling and Analysis for 1,4-Dioxane.
- PubChem. Compound Summary for this compound.
- National Center for Biotechnology Information. (2023). Toxicological Profile for 1,4-Dioxane, Chapter 7: Analytical Methods. [Link]
- Suzhou Sibian Chemical Technology Co., Ltd. (2S)-1,4-Dioxan-2-yl-methanol Product Page. [Link]
- Georg Thieme Verlag. (2017). Science of Synthesis: Product Class 9: 1,4-Dioxanes. [Link]
- PubChem. Compound Summary for (1,4-Dioxan-2-yl)methanol.
- Google Patents.
- Kameyama, D., et al. (2013). Development of analytical method for determination of 1,4-dioxane in cleansing products. International Journal of Cosmetic Science. [Link]
- Poss, M., et al. (2003). Determination of 1,4-dioxane impurity levels in Triton X-100 raw material by gas chromatography with mass spectrometric detection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]
- 3. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 4. Development of analytical method for determination of 1,4-dioxane in cleansing products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of 1,4-dioxane impurity levels in Triton X-100 raw material by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for (S)-(1,4-Dioxan-2-yl)methanol reactions
Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for reactions involving the chiral building block, (S)-(1,4-Dioxan-2-yl)methanol. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Section 1: Synthesis of this compound (Glycerol Formal)
The synthesis of this key intermediate is fundamentally an acid-catalyzed acetalization reaction between a glycerol source and a formaldehyde equivalent (e.g., paraformaldehyde). Optimizing this equilibrium-driven reaction is critical for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: My yield for the glycerol formal synthesis is consistently low. What are the most likely causes?
A1: Low yield in this acetalization is one of the most common issues and typically points to one of three factors:
-
Equilibrium Limitations: The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of this water in the reaction medium can shift the equilibrium back towards the starting materials, limiting conversion.[1]
-
Catalyst Inactivity: The acid catalyst may be weak, poisoned by impurities in the starting materials (especially crude glycerin), or used in insufficient quantities.[2]
-
Impure Reagents: Water present in the glycerol or other solvents will hinder the reaction.[3] Using anhydrous reagents where possible is crucial.
Q2: What is the optimal temperature range for the synthesis, and what happens if I go too high?
A2: The optimal temperature is a balance between reaction rate and selectivity.
-
Typical Range: Most literature procedures report temperatures between 80°C and 120°C.[4][5] A common starting point is 100°C, which is often sufficient to dissolve the paraformaldehyde and achieve a reasonable reaction rate.[6][7]
-
Effects of Increasing Temperature: While higher temperatures (e.g., moving from 80°C to 120°C) will increase the overall conversion of glycerol, it can sometimes lead to a decrease in selectivity for the desired product.[4][5] At excessively high temperatures (>150°C), you risk side reactions like etherification or decomposition, especially with strong acid catalysts.
Q3: Is pressure a critical parameter for the synthesis reaction?
A3: For standard batch synthesis at the lab scale, the reaction is typically run at atmospheric pressure.[8][9] Pressure is not a primary parameter for controlling the reaction itself, but it is crucial during the workup. To drive the reaction to completion, the water byproduct must be removed. This is often achieved by:
-
Azeotropic Distillation: Using a solvent like toluene with a Dean-Stark trap.
-
Vacuum Distillation: During purification, applying a vacuum helps remove water and other volatile impurities at a lower temperature, protecting the final product.[6] In continuous flow systems, elevated pressure (e.g., 10 bar) may be used to keep reactants in the liquid phase at temperatures above their atmospheric boiling points.[2]
Section 2: Troubleshooting Synthesis & Purification
This section provides a structured guide to diagnosing and solving specific problems encountered during the synthesis and subsequent workup.
Troubleshooting Guide: Low Conversion/Yield
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| Reaction stalls at <60% conversion (by GC/NMR) | Water accumulation is inhibiting the equilibrium. | 1. Implement a method for water removal during the reaction (e.g., Dean-Stark trap). 2. Ensure all reagents, especially glycerol, are as anhydrous as possible. | The acetalization is reversible. Removing the water byproduct is essential to drive the reaction towards the product side.[1] |
| Reaction is sluggish from the start | Insufficient catalyst activity. | 1. Increase catalyst loading incrementally (e.g., from 1 wt% to 5 wt%).[5] 2. Switch to a stronger acid catalyst (e.g., from Amberlyst-15 to p-TsOH or H₂SO₄), but monitor for side reactions.[6] | The reaction rate is directly dependent on the concentration and strength of the acid sites available to protonate the carbonyl and facilitate nucleophilic attack by glycerol. |
| Product decomposes during distillation | Excessive temperature during purification. | 1. Purify via vacuum distillation to lower the boiling point. 2. Neutralize the acid catalyst before heating for distillation to prevent acid-catalyzed ring-opening.[6] | The dioxane ring, while thermally stable to over 300°C[10], can be susceptible to acid-catalyzed hydrolysis at elevated temperatures. |
| Formation of multiple byproducts on TLC/GC | Reaction temperature is too high, or reaction time is too long. | 1. Reduce the reaction temperature to the lower end of the optimal range (e.g., 80-90°C).[4] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.[11] | Higher temperatures can provide the activation energy for undesired side reactions, such as the formation of diglycerol ethers or other isomers.[12] |
Workflow for Troubleshooting Low Synthesis Yield
Caption: Troubleshooting workflow for low yield in glycerol formal synthesis.
Section 3: Optimizing Subsequent Reactions & Stability
Once synthesized, the primary alcohol of this compound is available for further functionalization (e.g., esterification, etherification, oxidation). The key challenge is performing these reactions without compromising the integrity of the dioxane ring.
Frequently Asked Questions (FAQs)
Q4: I am trying to perform an esterification on the hydroxyl group, but I'm getting a complex mixture and low yield. What is going wrong?
A4: This issue almost always stems from the acidic conditions required for many esterifications. The acid catalyst (or acidic byproduct) can catalyze the reverse reaction: the hydrolysis of the dioxane ring.[1]
-
Solution 1 (Anhydrous Conditions): Ensure the reaction is scrupulously dry. Any water present will promote ring-opening.
-
Solution 2 (Alternative Methods): Use non-acidic esterification methods. For example, react the alcohol with an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) at a controlled temperature (e.g., 0°C to room temp). This avoids strong acids entirely.
Q5: How stable is the 1,4-dioxane ring to temperature and pressure during subsequent reactions?
A5: The 1,4-dioxane ring is generally robust under neutral or basic conditions.
-
Thermal Stability: The ring structure is thermally stable and does not typically degrade until temperatures exceed 300°C, which is well above standard synthetic conditions.[10]
-
Pressure Stability: The structure is not sensitive to pressure. High-pressure conditions (>100 bar) are not expected to cause degradation unless combined with other reactive conditions (e.g., catalytic hydrogenation that could cleave C-O bonds).
-
Chemical Stability: The primary vulnerability is acid-catalyzed hydrolysis. Avoid strongly acidic, aqueous conditions, especially when heating.
Q6: Are there any specific safety concerns I should be aware of when handling and storing this compound?
A6: Yes. As a cyclic ether, it shares a critical hazard with compounds like THF and diethyl ether: peroxide formation. Upon storage and exposure to air and light, 1,4-dioxane can form potentially explosive peroxides.[13][14]
-
Mitigation:
-
Store in a tightly sealed, air-tight container, preferably under an inert atmosphere (N₂ or Ar).
-
Keep containers in a cool, dark place.
-
Always test for the presence of peroxides before distilling or concentrating a solution. Discard material that tests positive for high levels of peroxides.
-
Parameter Relationship Diagram
Caption: Interplay of key parameters on reaction outcomes.
Section 4: Experimental Protocols & Data
Protocol 1: Synthesis of Glycerol Formal
This protocol is a generalized procedure based on common literature methods.[6][7][9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycerol (1.0 eq) and paraformaldehyde (1.1-1.2 eq).
-
Catalyst Addition: Add an acid catalyst. For example, p-toluenesulfonic acid (0.01-0.05 eq) or sulfuric acid (e.g., 0.5 mL for ~270g glycerin).[6]
-
Heating: Heat the mixture to 80-100°C with vigorous stirring. The mixture will become clear as the paraformaldehyde depolymerizes and dissolves.[6][9]
-
Reaction: Maintain the temperature and stir for 2-5 hours. Monitor the reaction progress by TLC or GC analysis.
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by adding a base (e.g., sodium carbonate or a slight excess of sodium hydroxide solution) until the pH is ~7-8.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a mixture of five- and six-membered ring isomers (dioxolane and dioxane derivatives, respectively).
Summary of Optimized Reaction Conditions
| Parameter | Synthesis (Acetalization) | Subsequent Reactions (e.g., Esterification) |
| Temperature | 80 - 120°C[4][5] | 0 - 120°C (Method Dependent)[12] |
| Pressure | Atmospheric (Batch); 10 bar (Flow)[2][8] | Atmospheric |
| Catalyst | Acid (H₂SO₄, p-TsOH, Amberlyst)[1][5] | Base (Pyridine, Et₃N) or Non-acidic coupling agents |
| Key Consideration | Anhydrous conditions; Water removal[1] | Anhydrous conditions; Avoidance of strong acids |
References
- Acetalization of Glycerol with Citral over Heteropolyacids Immobilized on KIT-6. (2022). MDPI. [Link]
- An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid C
- Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. (n.d.). MDPI. [Link]
- Green Production of Glycerol Ketals with a Clay-Based Heterogeneous Acid C
- Glycerol Valorization as Biofuel: Thermodynamic and Kinetic Study of the Acetalization of Glycerol with Acetaldehyde. (n.d.).
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
- A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives. (n.d.). Semantic Scholar. [Link]
- What are some common causes of low reaction yields? (2024). Reddit. [Link]
- 1,4-Dioxane. (n.d.). PubChem. [Link]
- Towards a Rational Design of a Continuous-Flow Method for the Acetalization of Crude Glycerol: Scope and Limitations of Commercial Amberlyst 36 and AlF3·3H2O as Model C
- 1,4-Dioxane. (n.d.). Wikipedia. [Link]
- Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temper
- Process for the Preparation of Glycerol Formal. (2010).
- Glycerol Production and Transformation: A Critical Review with Particular Emphasis on Glycerol Reforming Reaction for Producing Hydrogen in Conventional and Membrane Reactors. (n.d.). NIH. [Link]
- This compound. (n.d.). PubChem. [Link]
- Process for the preparation of glycerol formal. (2010).
- Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. (n.d.). ITRC. [Link]
- Atmospheric-pressure synthesis of glycerol carbonate from CO2 and glycerol catalyzed by protic ionic liquids. (n.d.). Royal Society of Chemistry. [Link]
- The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures. (2025).
Sources
- 1. Frontiers | A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives [frontiersin.org]
- 2. Towards a Rational Design of a Continuous-Flow Method for the Acetalization of Crude Glycerol: Scope and Limitations of Commercial Amberlyst 36 and AlF3·3H2O as Model Catalysts | MDPI [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. US20100094027A1 - Process for the Preparation of Glycerol Formal - Google Patents [patents.google.com]
- 7. WO2010022263A2 - Process for the preparation of glycerol formal - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Glycerol formal synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. mdpi.com [mdpi.com]
- 13. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 14d-1.itrcweb.org [14d-1.itrcweb.org]
Troubleshooting low enantioselectivity in reactions with (S)-(1,4-Dioxan-2-yl)methanol
Welcome to the technical support resource for researchers utilizing (S)-(1,4-Dioxan-2-yl)methanol. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, particularly concerning the challenge of achieving high enantioselectivity. As Senior Application Scientists, we have structured this center to reflect the logical progression of experimental investigation, moving from foundational checks to nuanced optimization.
Troubleshooting Guide: Low Enantioselectivity
This section addresses specific experimental failures in a question-and-answer format, providing not just corrective actions but the underlying principles to guide your decision-making.
Question 1: My reaction is yielding low enantiomeric excess (ee). What are the first and most critical factors I should investigate?
Answer: When faced with disappointing enantioselectivity, it is essential to first validate the foundational pillars of your experiment before investing time in optimizing reaction parameters. Low ee values are frequently traced back to issues with reagents, the experimental setup, or the analytical method itself.
A. Reagent and Chiral Auxiliary Integrity: The chemical and optical purity of your starting materials, especially the chiral auxiliary, is paramount.
-
Purity of this compound: Ensure the auxiliary is of high chemical and enantiomeric purity. Even minor contamination with the (R)-enantiomer will directly reduce the maximum possible ee of your product. Achiral impurities can also interfere with the formation of the active catalytic species or promote a non-selective background reaction.[1]
-
Substrate and Reagent Purity: Contaminants in your substrate or other reagents can poison the catalyst or create competing reaction pathways. If you are synthesizing your substrate, ensure it has been purified adequately.
B. Rigor of the Reaction Environment: Many catalytic systems used in asymmetric synthesis are highly sensitive to environmental contaminants.
-
Atmosphere: Reactions should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Many catalysts, particularly organometallic complexes, are sensitive to oxygen and moisture, which can lead to degradation and loss of selectivity.[1]
-
Solvent and Glassware: Always use anhydrous solvents and ensure all glassware is flame- or oven-dried immediately before use. Residual water can hydrolyze sensitive reagents or alter the coordination sphere of the catalyst.
C. Validation of the Analytical Method: An unoptimized analytical method can provide misleading results, suggesting poor enantioselectivity where none exists.[2] Before optimizing the reaction, you must confirm that you can accurately measure the ee.
Protocol: Validating Your Chiral Chromatography Method
-
Prepare a Racemic Standard: Synthesize or procure a true racemic sample of your target product. This is your benchmark.
-
Method Development: Using your chiral HPLC or GC column, develop a separation method for the racemic standard. The goal is to achieve baseline resolution of the two enantiomeric peaks.
-
Mobile Phase: A common starting point for chiral HPLC is a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol).[2]
-
Additives: For basic or acidic analytes, adding a small amount of an amine (e.g., 0.1% DEA) or an acid (e.g., 0.1% TFA) respectively can significantly improve peak shape.[2]
-
-
Confirmation: Once you have a reliable method that clearly separates the two enantiomers of the racemic standard, you can be confident in the ee values measured for your actual reaction samples.
Below is a troubleshooting workflow to guide your initial investigation.
Caption: Initial troubleshooting workflow for low enantioselectivity.
Question 2: I've confirmed my reagents, setup, and analytical method are all correct, but enantioselectivity remains low. What reaction parameters should I optimize?
Answer: With the fundamentals secured, the next step is to systematically optimize the key reaction parameters that govern the energetic landscape of the chiral transition states.
A. Reaction Temperature: This is one of the most powerful variables for influencing enantioselectivity. Lowering the temperature generally increases the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products, resulting in a higher ee.
-
Action: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Causality: The relationship between ee and temperature is described by the Eyring equation. A larger ΔΔG‡ at lower temperatures translates to a more pronounced preference for one transition state over the other. The trade-off is often a slower reaction rate, so patience is key.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | ee (%) |
| 25 (Room Temp) | 2 | >99 | 45 |
| 0 | 8 | >99 | 72 |
| -20 | 24 | 95 | 88 |
| -40 | 48 | 90 | 95 |
| Table 1: Hypothetical data illustrating the typical effect of decreasing temperature on enantiomeric excess. |
B. Solvent Choice: The solvent does more than just dissolve reagents; it can profoundly impact catalyst activity and selectivity by influencing catalyst conformation, solubility, and the stability of transition states.[1]
-
Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Diethyl Ether, 1,4-Dioxane).
-
Causality: Non-coordinating solvents like toluene or hexane may promote a more rigid and well-defined catalyst structure. Coordinating solvents like THF can sometimes compete for binding sites on the metal center, potentially disrupting the chiral environment. The specific interactions between the solvent and the transition state assembly are often complex and best determined empirically.[1]
C. Catalyst/Ligand Loading and Stoichiometry: The concentration and ratio of the components that form the active catalyst are critical.
-
Catalyst Loading: An insufficient amount of catalyst can allow a non-selective, achiral background reaction to occur, which erodes the overall ee.[1]
-
Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% to 10 mol%) to see if the background reaction can be outcompeted.
-
Ligand-to-Metal Ratio: In reactions where this compound acts as a ligand for a metal catalyst, the stoichiometry is crucial. An excess of ligand may be required to ensure the formation of the desired catalytically active species and prevent the formation of less selective or inactive species.
-
Action: Screen ligand-to-metal ratios (e.g., 1.1:1, 1.5:1, 2:1) to find the optimal balance.
Question 3: How does the procedure for forming the active catalyst impact my results?
Answer: The method of catalyst preparation, especially for in situ generated species, is a frequently overlooked source of poor performance. The active catalyst is a distinct chemical entity, and its proper formation is essential for success.
-
Order of Addition: The sequence of reagent addition matters. In many cases, the chiral ligand (this compound) and the metal precursor must be pre-mixed to form the active complex before the substrate is introduced. Adding all components at once can lead to competing, non-productive pathways.
-
"Aging" the Catalyst: Allow sufficient time for the complex to form. Stirring the metal precursor and the chiral ligand together in the solvent for a period (e.g., 15-60 minutes) at a specific temperature before adding the substrate can dramatically improve results.
-
Concentration Effects: The concentration at which the catalyst is formed can also be a factor. Highly dilute conditions may disfavor the formation of the desired complex.
The diagram below illustrates the conceptual importance of correctly forming the active catalyst.
Caption: Conceptual pathways for catalyst activation and reaction.
Frequently Asked Questions (FAQs)
Q: What is the primary role of the hydroxyl and ether oxygens in this compound in inducing chirality? A: this compound typically functions as a bidentate or tridentate chiral ligand. The hydroxyl group and the two ether oxygens of the dioxane ring act as Lewis basic sites that can coordinate to a metal center. This coordination creates a rigid, sterically defined C₂-symmetric or pseudo-C₂-symmetric environment around the metal. This chiral pocket then dictates the facial selectivity of the substrate's approach to the catalytic center, resulting in the preferential formation of one enantiomer of the product.
Q: My batch of this compound may be old or contaminated. How can I purify it? A: While a specific, validated repurification protocol for this exact compound is not widely published, standard techniques for purifying polar organic compounds can be applied. Purity should first be assessed by NMR and chiral chromatography. If purification is necessary, vacuum distillation is a common method for liquid alcohols. Alternatively, for solid impurities, recrystallization from a suitable solvent system could be effective. Similar dioxane-based compounds have been purified by recrystallization from aliphatic ester solvents like ethyl acetate.[3] Always handle the compound under an inert atmosphere to prevent moisture absorption.
Q: How does the conformation of the dioxane ring influence the reaction? A: The 1,4-dioxane ring predominantly adopts a stable chair conformation. The substituents on the ring will occupy either axial or equatorial positions. In this compound, the hydroxymethyl group at the C2 position creates a fixed stereocenter. This, combined with the ring's conformation, establishes a well-defined three-dimensional structure. This predictable geometry is crucial for its role as a chiral ligand, as it ensures that the coordinating groups are held in a specific spatial arrangement, which is the ultimate source of the asymmetric induction. Studies on related dioxane acetals have shown that Lewis acids can selectively activate one of the ring oxygens, leading to enantioselective ring-cleavage, highlighting the distinct stereoelectronic environment of each oxygen atom.[4]
References
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Benchchem.
- Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem.
- Ligand Design in the Optimization of Reduction Catalysis Reactions. (No specific source name).
- Enantioselective synthesis strategies to prepare chiral tertiary alcohols. ResearchGate.
- Ligand optimization and its application in methoxycarbonylation. ResearchGate.
- This compound. PubChem.
- Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials. ResearchGate.
- Purification of 1,4-dioxan-2-one by crystallization. Google Patents.
- Process for preparing 1,4-dioxan-2-ones. Google Patents.
- Enantioselective ring cleavage of dioxane acetals mediated by a chiral Lewis acid: application to asymmetric desymmetrization of meso-1,3-diols. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
- 4. Enantioselective ring cleavage of dioxane acetals mediated by a chiral Lewis acid: application to asymmetric desymmetrization of meso-1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-(1,4-Dioxan-2-yl)methanol Derivatives
Welcome to the technical support center for the purification of (S)-(1,4-Dioxan-2-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chiral building block. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing or handling this compound derivatives?
A1: The impurity profile can be complex and typically depends on the synthetic route and storage conditions. Key impurities to be aware of include:
-
Water: 1,4-dioxane and its derivatives are often hygroscopic and fully miscible with water.[1] This makes adventitious water a persistent impurity.
-
Peroxides: Like other ethers, the 1,4-dioxane ring system can form explosive peroxides upon exposure to air, light, and heat.[2][3] This is a critical safety concern, especially before any distillation step.
-
Acetaldehyde and Glycol Acetal: These are common by-products from the synthesis of the 1,4-dioxane ring, which often involves the acid-catalyzed dehydration of diethylene glycol or related precursors.[4][5]
-
Acidic or Basic Residues: Catalysts used in the synthesis (e.g., sulfuric acid, sodium hydroxide) can remain in the crude product if not adequately neutralized and removed during workup.[3]
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in your crude product.
-
The Undesired (R)-enantiomer: If your synthesis is not perfectly stereospecific, you will have a mixture of enantiomers, which presents a significant purification challenge. The separation of enantiomers is a critical consideration in chiral drug development.[6]
Q2: Why is peroxide formation such a critical issue, and how do I test for it?
A2: Peroxide formation is a major safety hazard. Dioxane-based peroxides are low-volatility and can become concentrated in the distillation pot during heating. This concentration can lead to a violent, explosive decomposition. Therefore, it is mandatory to test for and eliminate peroxides before any heating or distillation.[2]
A common and simple qualitative test involves using potassium iodide (KI). Peroxides will oxidize the iodide ion to iodine, resulting in a yellow-to-brown color.
Simple Peroxide Test Protocol:
-
Add 1 mL of your this compound derivative to a test tube.
-
Add 1 mL of a freshly prepared 10% aqueous potassium iodide solution.
-
Add a drop of glacial acetic acid to acidify the solution.
-
Shake the mixture. The development of a yellow or brown color indicates the presence of peroxides.
For a more sensitive test, commercially available peroxide test strips can be used according to the manufacturer's instructions.
Q3: Water removal from my dioxane derivative is proving difficult. Why is this, and what is the best approach?
A3: The difficulty arises from the high miscibility of 1,4-dioxane with water and the formation of a water-dioxane azeotrope (boiling point 87.8°C), which makes simple distillation ineffective for complete drying.[1][3]
The most effective approach is a multi-step process:
-
Pre-drying: Treat the solvent with a drying agent that reacts with water or binds it strongly. Anhydrous potassium hydroxide (KOH) pellets are effective for removing large amounts of water and neutralizing acidic impurities.[4]
-
Chemical Drying & Distillation: For rigorous drying, refluxing over a reactive drying agent like sodium metal with benzophenone indicator is a classic and highly effective method. The benzophenone forms a deep blue or purple ketyl radical in the absence of water and oxygen, providing a visual indicator of dryness.[7] The product is then distilled from this mixture under an inert atmosphere.
Q4: My synthesis was intended to be stereospecific for the (S)-enantiomer, but I suspect I have the (R)-enantiomer as well. How does this affect purification?
A4: Enantiomers have identical physical properties (boiling point, solubility, etc.), making them impossible to separate using standard techniques like distillation or conventional chromatography.[8] If you have a racemic or enantiomerically enriched mixture, you must use a chiral separation technique. This is crucial in drug development, as different enantiomers can have different pharmacological activities or toxicities.[6][9] The most common laboratory- and industrial-scale method is chiral High-Performance Liquid Chromatography (HPLC) , which uses a Chiral Stationary Phase (CSP) to selectively interact with one enantiomer more strongly than the other, allowing for their separation.[10]
Troubleshooting Guides
Problem 1: My NMR analysis shows persistent water contamination despite rotary evaporation.
| Potential Cause | Troubleshooting Steps & Explanation |
| Azeotrope Formation | Cause: Water and 1,4-dioxane form an azeotrope, meaning they cannot be fully separated by simple distillation or evaporation.[1] Solution: Implement a rigorous drying protocol. A common lab-scale method is azeotropic distillation with a Dean-Stark trap using a solvent like benzene or toluene, though this adds another solvent to remove. A more direct and preferred method is chemical drying. Protocol: Drying with KOH and Sodium/Benzophenone 1. Add KOH pellets to the crude, water-wet dioxane derivative and stir for several hours until the pellets no longer clump together. 2. Decant the organic layer into a new, dry flask equipped for distillation. 3. Add sodium metal (cut into small pieces, ~1% w/v) and a small amount of benzophenone (~0.2% w/v).[7] 4. Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon). A persistent deep blue or purple color indicates an anhydrous, oxygen-free system. 5. Distill the purified, dry product directly from the flask, leaving a small amount of liquid behind to prevent concentrating any residual peroxides or non-volatile impurities. |
| Hygroscopic Nature | Cause: The purified product has re-absorbed atmospheric moisture during handling or storage.[1] Solution: Always handle and store the purified product under an inert atmosphere (N₂ or Ar). Use oven-dried glassware and air-tight seals (e.g., Suba-Seal septa). For long-term storage, consider storing over activated 4Å molecular sieves.[7] |
Problem 2: My product fails the peroxide test or appears to degrade upon heating.
| Potential Cause | Troubleshooting Steps & Explanation |
| Peroxide Contamination | Cause: Prolonged storage or exposure to air and light has led to the formation of peroxides.[3] Solution: Peroxides must be quenched before purification by distillation. Protocol: Peroxide Quenching with Ferrous Sulfate 1. Prepare a solution of ferrous sulfate (FeSO₄·7H₂O) by dissolving 60g in 100mL of water. 2. In a separatory funnel, shake your crude dioxane derivative with a portion of the ferrous sulfate solution. Repeat with fresh portions until the peroxide test is negative. 3. Wash the organic layer with water to remove the iron salts. 4. Proceed with the drying and distillation protocol described in Problem 1 . Alternative methods include treatment with sodium borohydride (NaBH₄) or passing the material through a column of activated alumina.[4] |
Problem 3: I need to achieve >99.5% enantiomeric excess (e.e.), but my chiral HPLC shows two peaks.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Stereoselectivity | Cause: The synthetic route did not provide complete stereocontrol, resulting in a mixture of (S) and (R) enantiomers. Solution: Preparative chiral chromatography is the most direct method for separation. Workflow: Chiral HPLC Method Development 1. Screening: There is no universal chiral stationary phase (CSP); therefore, screening is essential.[8] Test several columns with different polysaccharide backbones (e.g., amylose, cellulose) and derivatizations.[9] 2. Mobile Phase Optimization: Vary the mobile phase composition (e.g., ratio of hexane/isopropanol in normal phase or acetonitrile/water in reversed-phase) and the additives (e.g., trifluoroacetic acid, diethylamine) to improve resolution.[9] 3. Scale-Up: Once an analytical method is established, it can be scaled to a preparative column with a larger diameter to isolate gram-to-kilogram quantities of the desired enantiomer. |
| Racemization | Cause: The purification conditions (e.g., harsh pH, high temperature) may be causing the chiral center to racemize. Solution: Evaluate each step of your purification for conditions that could compromise stereochemical integrity. Use milder acids or bases, and consider lower-temperature purification techniques if possible. |
Purity Assessment: Analytical Techniques
A robust analytical strategy is essential to confirm the purity of your final product.
| Technique | Primary Use | Information Provided | Key Considerations |
| Gas Chromatography (GC) | Quantifying volatile impurities, assessing chemical purity. | Purity percentage, detection of by-products like acetaldehyde. | Use of a mass spectrometer (MS) detector is preferred for peak identification.[11] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment. | Confirms the chemical structure, identifies and quantifies impurities with distinct signals. | Quantitative NMR (qNMR) with an internal standard can provide highly accurate purity values. |
| Karl Fischer Titration | Accurate water content measurement. | Provides a precise percentage of water in the sample. | Essential for applications requiring strict anhydrous conditions. |
| Chiral HPLC | Determining enantiomeric purity (e.e.). | Quantifies the ratio of the (S) to (R) enantiomer. | The method must be validated to ensure accurate separation and quantification.[10] |
| GC/MS with Isotope Dilution | Trace-level quantification. | Highly sensitive and accurate method for detecting low-level contaminants.[12][13][14] | Especially useful for regulated environments where trace impurities must be controlled. |
Visual Workflows & Diagrams
Caption: General purification workflow for this compound derivatives.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Principle of enantiomer separation on a Chiral Stationary Phase (CSP).
References
- ResearchGate. (2016). How could I distille dioxane?Link
- Benchchem. (n.d.).
- Clean Water Action. (2025). How 1,4-Dioxane is Manufactured and Used in Various Industries. Link
- ScienceDirect. (n.d.).
- ResearchGate. (2011). Chiral Separation Techniques: A Practical Approach. Link
- Reddit. (2023). Any tips on 1,4-dioxane removal?Link
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Link
- Google Patents. (n.d.).
- Chemist Library. (n.d.).
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,4-Dioxane - Analytical Methods. Link
- University of Rochester, Department of Chemistry. (n.d.). Solvent: 1,4-dioxane. Link
- LookChem. (n.d.).
- LCGC International. (2023).
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,4-Dioxane - Production, Import/Export, Use, and Disposal. Link
- U.S. Environmental Protection Agency. (n.d.). Method 522: Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE)
- ChemicalBook. (n.d.). (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7. Link
- Interstate Technology & Regulatory Council. (n.d.). Sampling and Analysis 1,4-Dioxane. Link
- PubChem. (n.d.). This compound. Link
- National Institutes of Health. (n.d.).
- ChemicalBook. (n.d.). (2S)-1,4-Dioxan-2-yl-methanol. Link
- Agilent. (2021). Analysis of 1,4-Dioxane in Consumer Products by SPME and Triple Quadrupole GC/MS. Link
- Advanced ChemBlocks. (n.d.). This compound. Link
- New York State Department of Environmental Conservation. (n.d.). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. Link
- National Institutes of Health. (n.d.). Isolation and characterization of pure cultures for metabolizing 1,4-dioxane in oligotrophic environments. Link
- GuideChem. (n.d.). (2S)-1,4-Dioxan-2-yl-methanol CAS NO.406913-93-7. Link
Sources
- 1. Sixty Solvents [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
- 4. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. agilent.com [agilent.com]
Technical Support Center: Enhancing the Stability of Catalysts Derived from (S)-(1,4-Dioxan-2-yl)methanol
Welcome to the technical support center for catalysts derived from (S)-(1,4-Dioxan-2-yl)methanol. This chiral building block is integral to a variety of modern catalysts, particularly in asymmetric synthesis. However, the inherent structural features of the dioxane moiety can present unique stability challenges under certain reaction conditions.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into identifying, mitigating, and resolving stability issues. Our approach is rooted in explaining the fundamental chemistry behind catalyst deactivation, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
FAQ Section 1: Catalyst Handling, Storage, and Initial Setup
Question 1: My catalyst, which contains the this compound scaffold, shows inconsistent performance even with fresh batches. What could be the issue?
Answer (Expertise & Experience): Inconsistent performance with fresh catalyst is often traced back to handling and storage. The ether linkages in the 1,4-dioxane ring are susceptible to peroxide formation upon exposure to air and light, a common issue with ethereal compounds. These peroxides can oxidize and deactivate the catalytically active center. Furthermore, many organocatalysts or metal complexes are sensitive to moisture and oxygen.
Troubleshooting Steps:
-
Storage: Always store the catalyst under an inert atmosphere (Argon or Nitrogen) in a sealed, amber-colored vial to protect it from oxygen and light. For long-term storage, refrigeration (2-8°C) is recommended, but allow the vial to warm to room temperature before opening to prevent moisture condensation.[1]
-
Inert Atmosphere Handling: All manipulations, including weighing and addition to the reaction vessel, should be performed under strictly inert conditions using a glovebox or Schlenk techniques.[2]
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Residual water or peroxides in solvents are primary culprits in catalyst deactivation.[2]
Question 2: What is the best way to prepare a stock solution of my catalyst for multiple reactions?
Answer (Expertise & Experience): Preparing a stock solution is efficient but introduces potential stability risks if not done correctly. The choice of solvent is critical. The solvent must be inert to the catalyst and rigorously dried. A common pitfall is the slow degradation of the catalyst in solution over time.
Recommended Protocol:
-
Solvent Selection: Choose a high-purity, anhydrous, and degassed solvent in which the catalyst is fully soluble. Aprotic solvents like toluene or dichloromethane are often suitable, but compatibility must be verified.
-
Preparation: Prepare the stock solution in a glovebox. Use a volumetric flask that has been oven-dried and cooled under vacuum.
-
Storage: Store the stock solution in a sealed container with a septum for easy access via syringe, under an inert atmosphere, and protected from light.
-
Validation: For critical applications, it is advisable to re-validate the concentration or activity of the stock solution if stored for an extended period (e.g., >24 hours). A quick NMR or a standard control reaction can be used for this purpose.
FAQ Section 2: Troubleshooting Poor Catalyst Performance
Question 3: I'm observing a rapid loss of catalytic activity early in my reaction. What are the likely chemical causes related to the this compound structure?
Answer (Expertise & Experience): Rapid deactivation often points to the chemical instability of the catalyst core under your specific reaction conditions. The 1,4-dioxane ring, while generally stable, has vulnerabilities.
Potential Degradation Pathways:
-
Acid-Catalyzed Ring Opening: The ether linkages are susceptible to cleavage under strongly acidic conditions (pH < 4), especially in the presence of protic solvents or even trace water. This can lead to the complete destruction of the ligand or catalyst scaffold.[3] The degradation can produce reactive aldehydes or alcohols that may further poison the catalyst.
-
Oxidative Degradation: If your reaction involves oxidants or is not rigorously protected from air, the dioxane ring or the alcohol-derived moiety can be oxidized. This is particularly relevant for transition-metal-catalyzed reactions where redox cycling occurs.
-
Thermal Decomposition: While the dioxane structure itself is thermally stable to a point, high reaction temperatures (>150 °C) can lead to catalyst degradation, especially in metal-catalyzed systems where it can promote ligand dissociation or metal sintering.[4][5]
The diagram below illustrates these potential degradation pathways for a hypothetical catalyst featuring the dioxane moiety.
Caption: Fig. 1: Potential Degradation Pathways for Dioxane-Derived Catalysts.
Question 4: My enantioselectivity is decreasing over the course of the reaction or during catalyst recycling. Why is this happening?
Answer (Expertise & Experience): A drop in enantioselectivity points to a change in the chiral environment of the catalyst. This can happen in several ways:
-
Racemization: While the chiral center on the dioxane ring is stereochemically robust, reactions occurring near this center could potentially lead to side reactions that compromise the chiral integrity of the active site.
-
Formation of Achiral Active Species: The primary deactivation pathway might be generating a new, more active but achiral catalytic species. For instance, if the chiral dioxane-containing ligand partially dissociates from a metal center, the resulting less-hindered achiral metal species could continue to catalyze the reaction non-selectively.
-
Poisons Blocking Chiral Pockets: Impurities in the substrate or solvent can selectively bind within the chiral pocket of the catalyst, obstructing the path for stereoselective transformation and allowing a non-selective background reaction to dominate.[2]
To address this, rigorous purification of all reactants and solvents is paramount. Running the reaction at a lower temperature can also sometimes preserve the integrity of the chiral complex.[2]
Troubleshooting Guide & Experimental Protocols
This section provides structured workflows to diagnose and solve common stability problems.
Workflow: Diagnosing and Mitigating Catalyst Deactivation
The following workflow provides a systematic approach to troubleshooting catalyst instability.
Caption: Fig. 2: A Step-by-Step Workflow for Diagnosing Catalyst Deactivation.
Data Summary Table: Common Problems and Solutions
| Observed Problem | Potential Root Cause | Recommended Action & Rationale |
| Low or No Activity from Start | Catalyst poisoning by impurities (water, oxygen).[2] | Rigorously purify all reagents and solvents. Ensure a strictly inert atmosphere using a glovebox or Schlenk line. |
| Improper catalyst activation. | Review the catalyst activation protocol. Some catalysts require pre-treatment or reaction with a co-catalyst. | |
| Activity Decreases Over Time | Thermal degradation or product inhibition. | Perform a temperature screening to find the optimal range. Consider if the product formed is coordinating to and inhibiting the catalyst. |
| Acid/Base-mediated decomposition of the dioxane scaffold. | Check the pH of the reaction mixture. If acidic or basic byproducts are formed, consider adding a non-coordinating buffer. | |
| Loss of Enantioselectivity | Formation of achiral active species via ligand degradation. | Lower the reaction temperature. Analyze the reaction mixture for signs of ligand decomposition (e.g., via LC-MS). |
| Contamination with a competing achiral catalyst. | Ensure all glassware is scrupulously clean. Trace metal impurities can sometimes catalyze side reactions. | |
| Difficulty in Catalyst Recycling | Leaching of the active species or irreversible structural damage. | Immobilize the catalyst on a solid support.[6] Use milder conditions for product extraction and catalyst recovery (e.g., avoid harsh solvents or pH swings). |
Protocol 1: Standard Catalyst Stability Test
This protocol provides a method for quantifying the stability of your catalyst under reaction conditions.
Objective: To assess the operational stability of the catalyst by monitoring conversion and enantioselectivity over an extended reaction time or across multiple cycles.
Materials:
-
Your this compound-derived catalyst
-
Substrates (A and B) for your target reaction
-
High-purity, anhydrous, and degassed reaction solvent
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Thermostatically controlled reaction block or oil bath
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried reaction vial with the catalyst (e.g., 1 mol%), substrate A (1.0 mmol), and the internal standard.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent and stir for 5 minutes to ensure dissolution.
-
Initiation: Add substrate B (1.2 mmol) to start the reaction. Seal the vial and place it in the pre-heated reaction block at the desired temperature.
-
Time-Course Monitoring:
-
At regular intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), carefully extract a small aliquot (approx. 10 µL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of silica gel to adsorb the catalyst.
-
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the conversion (based on the disappearance of the limiting reagent relative to the internal standard) and the enantiomeric excess (ee) of the product using a chiral column.
-
Data Interpretation:
-
Plot conversion vs. time and ee vs. time.
-
Stable Catalyst: A stable catalyst will show a smooth increase in conversion to a plateau without a significant drop in the ee of the product over time.
-
Unstable Catalyst: Signs of instability include a plateau in conversion at a low value, a decrease in the reaction rate over time, or a significant decline in the product's ee as the reaction progresses.[7]
-
References
- Stability of 1,4-dioxane, tetrahydrofuran and ethanol under hydrogenation conditions over various catalysts | Request PDF. (n.d.).
- Catalyst Stability Considerations for Electrochemical Energy Conversion with Non-Noble Metals: Do We Measure on What We Synthesized? (2023).
- Catalyst performance evaluation experimental protocols. a Catalyst... | Download Scientific Diagram. (n.d.).
- Removal of 1,4-Dioxane from Wastewater by Copper Oxide Catalyzed WAO with Mild Condition. (2021). E3S Web of Conferences. [Link]
- New Strategies to Enhance Catalyst Stability in Green Hydrogen Production. (2024). Forschungszentrum Jülich. [Link]
- Strategies for improving stability of Pt-based catalysts for oxygen reduction reaction | Request PDF. (n.d.).
- Catalytic Stability Studies Employing Dedicated Model Catalysts. (2020).
- Catalytic Effect of 1,4-Dioxane on the Kinetics of the Oxidation of Iodide by Dicyanobis(bipyridine)iron(III)
- Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex. (2022). MDPI. [Link]
- This compound. (n.d.). PubChem. [Link]
- (PDF) Stabilization of Reactive Co4O4 Cubane Oxygen-evolution Catalysts Within Porous Frameworks. (2019).
- Effectiveness of metal oxide catalysts for the degradation of 1,4-dioxane. (n.d.). RSC Publishing. [Link]
- Advanced Strategies for Stabilizing Single-Atom Catalysts for Energy Storage and Conversion. (n.d.). Western Engineering. [Link]
- Kinetic Evaluation of Deactivation Pathways in Methanol-to-Hydrocarbon Catalysis on HZSM-5 with Formaldehyde, Olefinic, Dieneic, and Aromatic Co-Feeds. (2021).
- Possible degradation pathway of 1,4-dioxane during electrochemical... (n.d.).
- Stability of bimetallic Pd-Zn catalysts for the steam reforming of methanol. (n.d.). MPG.PuRe. [Link]
- Long-Term Stability Testing of Methanol Catalysts Under Industrial Conditions. (2025).
- Structure of the methanol synthesis catalyst determined by in situHERFD XAS and EXAFS. (n.d.). RSC Publishing. [Link]
- Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (n.d.).
- A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. (2019). NSF Public Access Repository. [Link]
- Biodegradation of 1,4-Dioxane by a Novel Strain and Its Biodegradation Pathway. (2025).
- Solar light assisted photocatalytic degradation of 1,4-dioxane using high temperature stable anatase W-TiO2 nanocomposites. (2021). NARCIS. [Link]
- Stabilization Strategies for PtCo/C Catalysts for Htpem Fuel Cells | Request PDF. (n.d.).
- Platinum Alloys for Methanol Oxidation Electrocatalysis: Reaction Mechanism and Rational Design of Catalysts with Exceptional Activity and Stability. (n.d.). MDPI. [Link]
- Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (n.d.). MDPI. [Link]
- Metal Stabilization of Metal-Supported Catalysts: Anchoring Strategies and Catalytic Applications in Carbon Resources Conversion | Request PDF. (2025).
- The deactivation mechanism of two typical shape-selective HZSM-5 catalysts for alkylation of toluene with methanol. (n.d.). RSC Publishing. [Link]
- A Phosphorus–Nitrogen Synergistic Flame Retardant for Enhanced Fire Safety of Polybutadiene. (n.d.). MDPI. [Link]
Sources
Technical Support Center: Palladium Catalyst Removal in (S)-(1,4-Dioxan-2-yl)methanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium contamination in the synthesis of (S)-(1,4-Dioxan-2-yl)methanol and related pharmaceutical intermediates. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Tsuji-Trost reactions, are indispensable tools in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1][2] However, the removal of residual palladium from the active pharmaceutical ingredient (API) is a critical downstream challenge.[3]
Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), impose strict limits on elemental impurities in drug products due to potential toxicity.[4][5][6] For palladium, the permitted daily exposure (PDE) for oral medications is 100 µ g/day , which often translates to a concentration limit of ≤10 ppm in the final API.[6][7] Achieving these low levels requires robust, validated, and efficient purification strategies. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate this critical process step.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the palladium removal process in a direct question-and-answer format.
Q1: My final product, this compound, shows high palladium content (>100 ppm) even after silica gel column chromatography. What's going wrong?
A1: This is a common issue. While chromatography is excellent for removing many impurities, it can be surprisingly ineffective at completely removing residual palladium.[8][9] The reasons are often multifaceted:
-
Palladium Speciation: At the end of a reaction, palladium doesn't exist as a single species. It can be present as Pd(0), Pd(II), colloidal nanoparticles, or organopalladium complexes.[10] Some of these species can co-elute with your product, especially if the product itself has ligating functional groups (like the hydroxyl and ether oxygens in your target molecule).
-
Ligand Effects: The phosphine ligands used in the catalytic system (e.g., from Pd(PPh₃)₄) can decompose, and these byproducts can also chelate palladium, carrying it through the column.
-
Tailing on Silica: Polar products can "tail" on silica gel, and palladium species can sometimes travel with this tail, leading to contamination across multiple fractions.
Solution Pathway:
-
Post-Chromatography Scavenging (Recommended): This is the most reliable method.[8][11] After identifying and combining the product-containing fractions, treat the solution with a dedicated palladium scavenger. Thiol-functionalized silica or polymer-based scavengers are highly effective as they bind tightly to palladium through chemisorption.[10][12]
-
Filtration Pre-Chromatography: Before loading your crude material onto the column, dilute it in a suitable solvent (e.g., methanol or another solvent in which the product is soluble) and filter it through a pad of Celite®.[13] This simple step can remove a significant amount of insoluble, agglomerated palladium particles, lessening the burden on subsequent purification steps.[4]
-
Optimize Chromatography: If you must rely solely on chromatography, consider using a different stationary phase or a gradient elution that provides better separation between your product and the palladium species. However, this is often less effective and requires more development than using a scavenger.
Q2: I'm losing a significant amount of my product during the palladium scavenging step. How can I improve my yield?
A2: Product loss during scavenging is typically caused by non-specific adsorption of your product onto the scavenger material.[14] This is particularly problematic with highly porous materials like activated carbon.
Solution Pathway:
-
Switch to a More Selective Scavenger: Move away from activated carbon towards functionalized silica or polymer-supported scavengers.[3] These materials are designed for high selectivity towards the metal catalyst with minimal binding of the organic product. Thiol- or triamine-based scavengers are excellent starting points.[12][15]
-
Optimize Scavenger Loading: Do not use an excessive amount of scavenger. The optimal amount depends on the initial palladium concentration. Start with a stoichiometric equivalent based on the palladium used and screen different loadings (e.g., 5-20 equivalents relative to palladium).
-
Conduct a Scavenger Screen: Not all scavengers perform equally for every product and solvent system.[4] A systematic screening of different types of scavengers (e.g., silica-thiol, polymer-amine, carbon) under your specific reaction conditions is highly recommended. (See Experimental Protocol 1 for a detailed screening workflow).
-
Wash the Scavenger: After the scavenging treatment and subsequent filtration, wash the collected scavenger material with a fresh portion of the solvent. This will recover any product that was physically trapped in the solid matrix.
Q3: The efficiency of my palladium removal is inconsistent from batch to batch. What causes this variability?
A3: Inconsistent results often point to subtle variations in the reaction work-up or the state of the palladium itself.
Solution Pathway:
-
Standardize the Work-up Procedure: Ensure every batch is treated identically before the purification step. The nature of the palladium species can be influenced by the quench conditions, aqueous washes, and solvent swaps.[14] For example, an acidic or basic wash can alter the oxidation state or ligands on the palladium, affecting its affinity for a given scavenger.
-
Consider a Pre-Treatment Step: Sometimes, converting the various palladium species into a single, more easily removed form can improve consistency. A mild oxidative (e.g., air, dilute H₂O₂) or reductive (e.g., NaHSO₃) wash can sometimes accomplish this, though it requires careful optimization to avoid product degradation.[16]
-
Analyze Palladium Species: While advanced, techniques like X-ray Photoelectron Spectroscopy (XPS) can help identify the palladium oxidation states in your crude mixture, providing insight into which scavenger type might be most effective. For most labs, a practical approach is to use a broad-spectrum scavenger known to be effective against multiple palladium forms.[14]
Frequently Asked Questions (FAQs)
Q1: What are the main categories of palladium removal methods?
A1: The primary methods can be grouped into four main categories:
-
Adsorption: This involves using solid-supported materials, known as scavengers, that have a high affinity for palladium. The mixture is stirred with the scavenger, which binds the metal, and is then removed by simple filtration. Common scavengers include activated carbon, functionalized silica, polymer resins, and zeolites.[3][17]
-
Filtration: Primarily used for heterogeneous catalysts (e.g., Pd/C) or to remove palladium that has precipitated or agglomerated out of solution. Often, a filter aid like Celite® is used to trap fine metal particles.[13][18]
-
Crystallization: Purifying the product through crystallization can be effective if the palladium impurities remain soluble in the mother liquor. The efficiency can sometimes be enhanced by adding a chelating agent that increases the solubility of the palladium complex.[14]
-
Extraction: Using a liquid-liquid extraction to partition the palladium catalyst into an aqueous phase, separate from the product in the organic phase. This can be facilitated by aqueous solutions of reagents like lactic acid or N-acetyl cysteine that complex with palladium.[4][17]
Q2: How do I choose the best palladium removal method for my synthesis?
A2: The optimal choice depends on several factors, including the palladium species, the nature of your product, the solvent system, and the required purity level. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a palladium removal strategy.
Q3: What analytical methods are used to quantify residual palladium?
A3: Accurate quantification is crucial. The most common and reliable technique is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[19] These methods offer very low detection limits (parts per billion) and are the industry standard for regulatory submissions. For rapid, in-process decision-making, colorimetric or fluorometric methods are also being developed, which can provide quicker turnaround times than sending samples out for ICP analysis.[19]
Data & Protocols
Table 1: Comparative Efficiency of Common Palladium Scavengers
The selection of a scavenger is critical and its performance is system-dependent.[3] This table presents typical performance data for various scavenger types in removing residual palladium from a solution of a polar, heteroatom-containing molecule like this compound in a common organic solvent (e.g., Methanol or Ethyl Acetate).
| Scavenger Type | Functional Group | Typical Loading (wt. equiv. vs Pd) | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) |
| Silica-Based | Thiol (-SH) | 10 - 20 | 500 | < 10 | > 95% |
| Polymer-Based | Dimercaptotriazine (DMT) | 10 - 20 | 500 | < 5 | > 95% |
| Polymer-Based | Thiourea | 15 - 25 | 500 | < 20 | > 90% |
| Carbon-Based | Activated Carbon | 50 - 100 | 500 | < 50 | 70 - 85% |
| Synthetic Carbon | Carboxen® 564 | 20 | 1250 | 12 | > 95% |
Data is illustrative and based on typical results reported in the literature.[3][7] Actual performance will vary.
Experimental Protocol 1: Screening Palladium Scavengers
This protocol provides a systematic workflow for evaluating and selecting the most effective scavenger for your specific process.
Objective: To determine the most efficient palladium scavenger for reducing residual palladium in a solution of this compound while maximizing product recovery.
Materials:
-
Crude product solution containing residual palladium (post-workup).
-
Selected palladium scavengers (e.g., Silica-Thiol, Polymer-DMT, Activated Carbon).
-
Reaction solvent (e.g., Methanol, Ethyl Acetate, THF).
-
Inert atmosphere (Nitrogen or Argon).
-
Analytical equipment for palladium quantification (ICP-MS).
Procedure:
-
Establish Baseline: Take an aliquot of the crude product solution and determine the initial palladium concentration (ppm) via ICP-MS. This is your "Initial Pd" value.
-
Setup: In separate vials, add a known volume of the crude product solution.
-
Scavenger Addition: To each vial, add a different scavenger. Use a consistent weight equivalent relative to the initial mass of palladium (e.g., 20 wt. equiv.). Ensure one vial is a control with no scavenger added.
-
Agitation & Time: Seal the vials under an inert atmosphere and agitate them at a consistent temperature (room temperature is a good starting point) for a set period (e.g., 2-4 hours). Time is a key parameter to optimize later.
-
Filtration: Filter the contents of each vial through a 0.45 µm syringe filter to remove the solid scavenger. Wash the scavenger with a small, measured volume of fresh solvent and combine the filtrates.
-
Analysis:
-
Submit a sample from each filtrate for final palladium analysis via ICP-MS.
-
Analyze the concentration of your product in the filtrate (via HPLC or qNMR) to calculate product recovery.
-
-
Evaluation: Compare the "Final Pd" levels and "Product Recovery" for each scavenger to identify the optimal choice.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. researchgate.net [researchgate.net]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques — Department of Pharmacology [pharm.ox.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [PDF] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar [semanticscholar.org]
- 17. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
Technical Support Center: (S)-(1,4-Dioxan-2-yl)methanol in Scale-Up Applications
Welcome to the technical support center for (S)-(1,4-Dioxan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this valuable chiral building block from the bench to a larger scale. We understand that scaling up a synthesis presents unique challenges that may not be apparent during initial lab-scale experiments. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process development experience.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and safety of this compound and related compounds at scale.
Q1: What are the primary safety concerns when handling bulk quantities of this compound?
A1: While this compound itself has specific handling guidelines, its structural parent, 1,4-dioxane, informs the most critical safety protocols. On a large scale, you must prioritize two main hazards: flammability and the potential for peroxide formation.[1][2]
-
Flammability: 1,4-Dioxane is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[1] All large-scale handling should be conducted in a well-ventilated area, away from ignition sources, and all equipment must be properly grounded to prevent static discharge.
-
Peroxide Formation: Like other ethers, 1,4-dioxane can form explosive peroxides upon exposure to air and light.[2] While the alcohol substituent in this compound may influence this tendency, it is crucial to assume peroxide formation is possible. Bulk containers should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and periodically tested for peroxides before use.
Furthermore, 1,4-dioxane is classified as a likely human carcinogen and can cause significant organ damage with prolonged exposure.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory.[5]
Q2: How stable is the 1,4-dioxane ring under typical process chemistry conditions?
A2: The 1,4-dioxane ring is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.
-
Acidic Conditions: Strong acids, especially at high temperatures, can catalyze the dehydration and ring-opening of the dioxane moiety, potentially leading to the formation of tars and other byproducts.[6] However, the ring is robust enough for certain standard procedures, such as Boc-deprotections using 4M HCl in dioxane, which are typically performed at or below room temperature.[7]
-
Basic Conditions: The ring is generally more stable to bases. The synthesis of this compound itself can be achieved via intramolecular cyclization using sodium hydroxide at elevated temperatures, demonstrating its resilience under these specific conditions.[8] However, prolonged exposure to very strong bases at high temperatures should be evaluated on a case-by-case basis.
Q3: What is the expected solubility profile of this compound in common industrial solvents?
| Solvent Class | Example Solvents | Inferred Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | The hydroxyl group and ether linkages can hydrogen bond effectively with protic solvents.[9] |
| Polar Aprotic | THF, Acetone, Acetonitrile, DMSO | High to Moderate | The molecule's polarity aligns well with these solvents. THF is particularly compatible due to its ether backbone. |
| Non-Polar Ethereal | MTBE, Diethyl Ether | Moderate to Low | Some solubility is expected due to the ether structure, but the polar alcohol group will limit it. |
| Non-Polar Aromatic | Toluene, Xylene | Low | The significant polarity mismatch will result in poor solubility. |
| Non-Polar Aliphatic | Heptane, Hexane | Very Low | The compound is unlikely to be soluble in these solvents, making them good candidates for use as anti-solvents in crystallization. |
This table provides an inferred profile. It is imperative to perform experimental solubility tests for your specific process conditions.
II. Troubleshooting Guides for Scale-Up
This section provides structured guidance for specific issues that may arise during the scale-up of reactions involving this compound.
Guide 1: Low or Inconsistent Yield in Nucleophilic Substitution Reactions
Scenario: You are performing an O-alkylation (e.g., a Williamson ether synthesis) on the primary alcohol of this compound. At the 10-gram scale, the reaction proceeds cleanly with a 90% yield. However, at the 1-kilogram scale, the yield drops to 60% and is inconsistent between batches.
Potential Causes & Solutions:
-
Poor Deprotonation Efficiency:
-
Causality: On a larger scale, inefficient mixing can lead to localized concentrations of the base (e.g., NaH, KOtBu), failing to deprotonate the alcohol completely and uniformly. This is especially true for heterogeneous mixtures (e.g., NaH in THF).
-
Troubleshooting Protocol:
-
Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a pitched-blade or anchor impeller) that can handle the slurry viscosity and volume. Confirm that a proper vortex is formed, indicating good solid suspension.
-
Change Base/Solvent System: Consider switching to a homogenous system. For example, using a soluble base like LHMDS or KHMDS can eliminate mass transfer limitations associated with solid bases.
-
Monitor Reaction Progress: Use in-process controls (IPC) like TLC, HPLC, or GC to confirm the complete formation of the alkoxide before adding the electrophile.
-
-
-
Side Reactions Due to Overheating:
-
Causality: The deprotonation step is often exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[10] Uncontrolled temperature spikes can lead to the degradation of starting materials or the formation of elimination byproducts from your electrophile.
-
Troubleshooting Protocol:
-
Controlled Addition: Add the base portion-wise or as a solution via a dropping funnel, carefully monitoring the internal reaction temperature.
-
Efficient Cooling: Use a reactor jacket with a circulating coolant or an external cooling bath to maintain the target temperature.
-
Perform a Reaction Calorimetry Study: For critical processes, a reaction calorimetry (RC1) study can precisely measure the heat flow, allowing you to design a safe and efficient thermal control strategy for the scaled-up process.
-
-
-
Impurity in Starting Material:
-
Causality: The presence of water in the this compound or solvent will quench the base, leading to incomplete reaction and lower yields.
-
Troubleshooting Protocol:
-
Dry Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation).
-
Azeotropic Distillation: Before adding the base, consider performing an azeotropic distillation (e.g., with toluene) to remove residual water from the starting material in the reactor.
-
Quantify Water Content: Use Karl Fischer titration to measure the water content of your starting materials and solvents to ensure they meet process specifications.
-
-
Guide 2: Formation of an Unexpected Byproduct
Scenario: During the oxidation of the primary alcohol to an aldehyde (e.g., using PCC, Swern, or Dess-Martin periodinane), you observe a significant new spot on your TLC/LC-MS analysis that was absent at the lab scale. The mass of the byproduct suggests a ring-opened species.
Potential Causes & Solutions:
-
Acid-Catalyzed Ring Opening:
-
Causality: Many oxidation reactions are conducted under acidic conditions or generate acidic byproducts. For example, the Swern oxidation generates dimethyl sulfide and HCl (which is typically quenched by triethylamine). On a large scale, inefficient mixing or localized "hot spots" can lead to a temporary drop in pH, potentially catalyzing the cleavage of the dioxane acetal.[2]
-
Troubleshooting Protocol:
-
Optimize Base Addition: In a Swern oxidation, ensure the triethylamine is added slowly and at a low temperature before allowing the reaction to warm. This neutralizes the generated acid immediately.
-
Use Buffered Conditions: Consider switching to a buffered or non-acidic oxidation system if compatible with your substrate, such as a TEMPO-based oxidation.
-
Monitor pH: If feasible, use an in-situ pH probe to monitor the reaction mixture and ensure it remains within the desired range.
-
-
-
Thermal Degradation:
-
Causality: Oxidations can be highly exothermic. Poor heat management at scale can lead to thermal decomposition of the starting material or the desired product. The dioxane ring, while relatively stable, may degrade under thermal stress.
-
Troubleshooting Protocol:
-
Reverse Addition: Instead of adding the oxidant to the alcohol, consider adding the alcohol solution slowly to the oxidant mixture. This can help control the exotherm by keeping the substrate as the limiting reagent at any given moment.
-
Dilution: While often undesirable at scale, running the reaction at a slightly higher dilution can help manage the exotherm by increasing the thermal mass of the system.
-
Flow Chemistry: For highly exothermic or unstable reactions, transitioning to a continuous flow reactor offers superior heat and mass transfer, minimizing byproduct formation and improving safety.
-
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing issues when scaling up reactions with this compound.
Caption: Troubleshooting workflow for scale-up issues.
III. References
-
How 1,4-Dioxane is Manufactured and Used in Various Industries. (2025). Available at:
-
History of Use and Potential Sources - ITRC 1,4-Dioxane. Available at:
-
Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC - NIH. Available at:
-
Why are some reactions difficult to scale up? - chemistry - Reddit. (2019). Available at:
-
1,4-Dioxane - SAFETY DATA SHEET. (2025). Available at:
-
(1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091 - PubChem. Available at:
-
1,4-Dioxane - STOP Carcinogens at work. Available at:
-
This compound - PubChem. Available at:
-
(PDF) Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. Available at:
-
How to synthesis 1,4-Dioxane? - ChemicalBook. (2024). Available at:
-
An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents - Benchchem. Available at:
-
Product Class 9: 1,4-Dioxanes. Available at:
Sources
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- 4. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 5. (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 7. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Overcoming solubility issues of (S)-(1,4-Dioxan-2-yl)methanol in organic solvents
Technical Support Center: (S)-(1,4-Dioxan-2-yl)methanol
Introduction
Welcome to the technical support guide for this compound (CAS 406913-93-7).[1][2] This chiral building block is a valuable intermediate in pharmaceutical and chemical synthesis. However, its unique structure—featuring a polar hydroxyl group and two ether linkages within a cyclic alkane framework—presents distinct solubility challenges that can impede reaction setup, purification, and analysis.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common solubility issues, moving from fundamental principles to advanced troubleshooting protocols. Our goal is to empower you to overcome these challenges efficiently, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Solubility Profile
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a balance of polar and nonpolar characteristics:
-
Polar Features: The primary alcohol (-CH₂OH) group is the dominant polar feature. It can act as both a hydrogen bond donor and acceptor.[4] The two ether oxygens within the dioxane ring are hydrogen bond acceptors.[4] These groups contribute to its solubility in polar solvents.
-
Nonpolar Features: The ethylene backbone of the dioxane ring (-CH₂CH₂-) is nonpolar. This hydrophobic portion of the molecule influences its interactions with nonpolar solvents.[5]
The molecule's overall moderate polarity means it often resists dissolution in solvents at either extreme of the polarity scale.
Q2: I'm following the general rule "like dissolves like," but I'm still having trouble. Why?
A2: The "like dissolves like" principle is a useful starting point, but it can be an oversimplification for molecules with mixed functionality like this one.[4][6] While the hydroxyl group suggests solubility in polar protic solvents (like water or ethanol), the nonpolar cyclic ether backbone can limit this miscibility, especially as the carbon-to-heteroatom ratio increases.[4][6] Conversely, in purely nonpolar solvents like hexane, the polar hydroxyl group prevents dissolution due to its strong preference for self-association through hydrogen bonding. The key is to find a solvent that can effectively solvate both the polar and nonpolar regions of the molecule.
Section 2: Initial Troubleshooting Steps
Q3: My compound won't dissolve in my chosen organic solvent at room temperature. What's the first thing I should try?
A3: Before making significant changes to your solvent system, attempt the following physical methods:
-
Agitation/Vortexing: Simple mechanical agitation is the first step. Ensure the mixture is being stirred vigorously or vortexed to maximize the surface area interaction between the solute and solvent.
-
Gentle Heating: Gently warming the mixture can often increase solubility.[7] Most organic solids become more soluble at higher temperatures.[7] Use a water bath and increase the temperature in 5-10 °C increments. Caution: Be mindful of the solvent's boiling point and the thermal stability of your compound. A predicted boiling point for this compound is approximately 208 °C, so it is relatively stable to heat.[2]
-
Sonication: Using an ultrasonic bath can break apart solute agglomerates and accelerate the dissolution process through cavitation. This is particularly effective for stubborn suspensions.
Q4: I'm trying to prepare an NMR sample in CDCl₃ and see undissolved material. What do you recommend?
A4: Chloroform-d (CDCl₃) is a common solvent for NMR, and while this compound is generally soluble in it for characterization purposes, concentration limits can be an issue.[2] If you observe poor solubility:
-
Try a more polar deuterated solvent: DMSO-d₆ or Methanol-d₄ (CD₃OD) are excellent polar alternatives that will readily dissolve the compound due to their ability to form strong hydrogen bonds.
-
Use a co-solvent: Add a few drops of DMSO-d₆ or CD₃OD to your CDCl₃ sample. This small amount of a highly polar solvent is often enough to bring the remaining material into solution without dramatically altering the chemical shifts of non-exchangeable protons.
Section 3: Advanced Solubility Enhancement
Q5: Heating and sonication didn't work. How do I choose an effective co-solvent?
A5: Co-solvency is a powerful technique for dissolving compounds with mixed polarity.[8] A co-solvent works by modifying the overall properties of the solvent system to better match the solute.[8]
-
For Nonpolar Solvents (e.g., Toluene, Hexane): You are likely struggling because the solvent cannot interact with the polar -OH group. Introduce a small amount of a polar aprotic or protic co-solvent.
-
Good choices: Tetrahydrofuran (THF), 1,4-Dioxane, or Isopropanol. THF is particularly effective as its ether oxygen can accept hydrogen bonds and its cyclic structure can interact favorably with the dioxane ring of your compound.
-
-
For Polar Aprotic Solvents (e.g., Acetonitrile): While acetonitrile is polar, it is only a hydrogen bond acceptor.[9] Solubility can sometimes be limited. Adding a protic co-solvent can help.
-
Good choices: A small percentage (5-10%) of methanol or ethanol can provide the necessary hydrogen bond donating capability to fully solvate the hydroxyl group.
-
See the Protocol for Co-Solvent Screening below for a systematic approach.
Q6: I need to run a reaction in dichloromethane (DCM), but my compound is only slightly soluble. What are my options?
A6: This is a common scenario. If you must use DCM for reaction-specific reasons (e.g., reagent stability), you have a few options:
-
Use a Co-Solvent: As with other systems, adding a small amount of a more effective solvent can work. THF is a good first choice as it is miscible with DCM and is a better solvent for this compound.
-
Run Under Dilute Conditions: If the reaction kinetics allow, simply use a larger volume of DCM. While not always ideal, it is the simplest solution if a sufficient amount of the compound will dissolve.
-
Consider a Phase-Transfer Catalyst (PTC): If your reaction involves an ionic reagent, a PTC can sometimes help by bringing the reagent into the organic phase, even if the starting material has limited solubility. This is a more advanced and reaction-specific technique.
Solubility Data Summary
The following table provides a qualitative overview of the expected solubility of this compound in common laboratory solvents based on its chemical structure. This should be used as a starting point for your own experiments.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble / Miscible | Strong hydrogen bonding interactions with the -OH group.[4][6] |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Strong dipole-dipole interactions and ability to accept hydrogen bonds.[9] |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Soluble | Favorable interactions between the ether groups of the solvent and solute.[10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Moderate polarity allows for some interaction, but may be limited at high concentrations. |
| Aromatic | Toluene, Benzene | Slightly Soluble | Primarily nonpolar interactions; solubility is limited by the polar -OH group.[11] |
| Alkanes | Hexane, Heptane | Insoluble | Nonpolar solvents cannot overcome the strong intermolecular hydrogen bonds of the solute.[5] |
Experimental Protocols & Visualizations
Protocol 1: Systematic Co-Solvent Screening
This protocol provides a methodical way to identify an effective co-solvent system.
Objective: To find a binary solvent mixture that completely dissolves this compound at the desired concentration.
Materials:
-
This compound
-
Primary solvent (the solvent in which solubility is poor)
-
Candidate co-solvents (e.g., THF, Methanol, Acetone, Toluene)
-
Small vials (e.g., 4 mL) and magnetic stir bars
-
Graduated pipettes or syringes
Procedure:
-
Establish Baseline: Add a known mass of this compound to a vial to achieve your target concentration in 1 mL of the primary solvent. For example, for a 0.1 M solution, add 11.8 mg.
-
Add Primary Solvent: Add 0.9 mL of your primary solvent to the vial. Stir for 5 minutes. Observe that the solid is not fully dissolved.
-
Titrate with Co-Solvent: Begin adding a candidate co-solvent dropwise (or in 0.02 mL increments) while stirring.
-
Observe and Record: After each addition, stir for 2-3 minutes and observe for complete dissolution. Record the total volume of co-solvent required.
-
Compare Candidates: Repeat steps 1-4 for each candidate co-solvent. The most effective co-solvent is the one that achieves complete dissolution with the smallest volume added.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process for addressing solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting solubility.
References
- PubChem. This compound.
- Chemistry Stack Exchange. (2020). Solubility of alcohols in non-polar solvents.
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
- Quora. (2021).
- Chemistry LibreTexts. (2019). 4.4 Solubility.
- PubChem. (1,4-Dioxan-2-yl)methanol.
- ResearchGate. (2015).
- PubMed. (1995).
- International Journal of Innovative Research in Technology. (2017). Solubility Enhancement Methods.
- CymitQuimica. * (2S)-1,4-Dioxan-2-yl-methanol*.
- Pharma Excipients. (2022).
- Wiley Online Library. (2023). Co-solvent: Significance and symbolism.
- Agency for Toxic Substances and Disease Registry. Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane.
- BLDpharm. 406913-93-7|this compound.
- ChemicalBook. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7.
- ResearchGate. (2009). Solubility of Organic Systems Containing 1,4Dioxan2-one.
- Prof Steven Abbott. (Co)Solvents | Practical Solubility Science.
Sources
- 1. 406913-93-7|this compound|BLD Pharm [bldpharm.com]
- 2. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]
- 3. This compound | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. quora.com [quora.com]
- 8. ijirt.org [ijirt.org]
- 9. researchgate.net [researchgate.net]
- 10. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 11. Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Stereoselective Reactions
Welcome to the Technical Support Center for Stereoselective Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereoselective transformations. By understanding the underlying principles and common pitfalls, you can significantly minimize byproduct formation and improve the stereochemical purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: My stereoselective reaction is showing low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the most common initial parameters to investigate?
A1: When facing low stereoselectivity, it's best to start with the most influential and easily adjustable parameters. Begin by systematically evaluating the following:
-
Temperature: This is a critical parameter. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher selectivity.[1] A temperature screening (e.g., 0 °C, -20 °C, -78 °C) is highly recommended.[1]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of transition states.[1] A solvent screen covering a range of polarities and coordinating abilities (e.g., Toluene, CH₂Cl₂, THF, Hexanes) is crucial for optimization.[1][2]
-
Catalyst/Ligand Integrity and Loading: Ensure your chiral catalyst or ligand is of high purity, as impurities can act as poisons.[1] Many catalysts are air and moisture sensitive, so rigorous inert techniques are essential. Also, verify that the catalyst loading is optimal; insufficient loading can allow a non-selective background reaction to proceed, lowering the overall ee.
Q2: How can I be sure that my analytical method for determining ee or dr is accurate?
A2: Before spending significant time optimizing the reaction, you must validate your analytical method.
-
For Chiral HPLC/GC: Prepare a racemic sample of your product. A correct analytical method should show two well-resolved, baseline-separated peaks with a 50:50 area ratio.[1] If peaks are not resolved, optimize the mobile phase, flow rate, or column temperature.[1]
-
For NMR Spectroscopy: To determine the diastereomeric ratio, select a pair of unique, well-resolved signals (one for each diastereomer), preferably from ¹H NMR due to faster relaxation times.[3] Careful integration of these signals, after proper baseline correction, will give the ratio.[3] For complex spectra, advanced techniques like 'pure shift' NMR can help resolve overlapping signals.[4]
Q3: What is the difference between kinetic and thermodynamic control, and how does it affect my product distribution?
A3: Understanding this concept is fundamental to controlling reaction outcomes.
-
Kinetic Control: This prevails under irreversible conditions (often at lower temperatures) where the product ratio is determined by the rate of formation. The major product is the one formed via the lowest energy transition state.[5]
-
Thermodynamic Control: This occurs under reversible conditions (often at higher temperatures or with longer reaction times) where an equilibrium is established. The major product is the most stable one, not necessarily the one that forms fastest.
If you are getting an undesired stereoisomer, consider if changing the temperature or reaction time could shift the balance from kinetic to thermodynamic control, or vice versa, to favor your desired product.
Q4: My reaction is clean, but I'm losing stereochemical purity during workup or purification. What could be happening?
A4: Epimerization, the change in configuration at one stereocenter, is a common issue, especially for compounds with acidic protons adjacent to a stereocenter.
-
Workup Conditions: Avoid harsh acidic or basic conditions during the quench and extraction if your product is sensitive. A rapid, mild quench (e.g., with saturated aqueous NH₄Cl or NaHCO₃) is often preferred.
-
Purification: Silica gel can be acidic and may cause epimerization of sensitive compounds. Consider deactivating the silica gel with a base (e.g., triethylamine) or using an alternative stationary phase like alumina. In some cases, crystallization is a milder and more effective method for purification that can also enhance stereoisomeric purity.
Troubleshooting Guides
This section provides in-depth guides for specific issues encountered during common stereoselective reactions.
Guide 1: Low Enantioselectivity in Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool, but its success hinges on the precise interplay between the catalyst, substrate, and reaction conditions.
Problem: The enantiomeric excess (ee%) of my hydrogenated product is consistently low.
This troubleshooting workflow will guide you through a systematic optimization process.
Caption: Troubleshooting workflow for low enantioselectivity in asymmetric hydrogenation.
Causality and In-Depth Solutions:
-
Catalyst Poisoning: This is a primary suspect for failed or low-selectivity reactions.[6] Sulfur, nitrogen-containing compounds, and even trace metals can irreversibly bind to the active sites of noble metal catalysts (e.g., Rh, Ru, Ir).[6][7]
-
Reaction Conditions: The regio- and enantioselectivity of the reaction are highly dependent on the reaction conditions.[9]
-
Pressure: Hydrogen pressure can influence the concentration of active catalytic species and the reaction kinetics. While higher pressure often increases the rate, it can sometimes negatively impact selectivity.
-
Solvent: The solvent choice is critical. For example, iridium-catalyzed hydrogenations can show high efficiency in solvents like methanol or dichloromethane.[9] A screening of both polar and non-polar solvents is essential.
-
-
Substrate Issues: The substrate itself can be the source of the problem.
-
Purity: Impurities in the starting material can inhibit the catalyst.[1] For instance, acidic impurities in an aldehyde can interfere with organocatalysts.[10]
-
Functional Groups: Certain functional groups on the substrate can compete for coordination to the metal center, hindering the desired catalytic cycle.
-
Experimental Protocol: Screening for Optimal Hydrogenation Conditions
-
Setup: In a glovebox, charge an array of parallel pressure reactors or individual vials with the chiral ligand and metal precursor in the chosen solvent to form the catalyst in situ.
-
Substrate Addition: Add a solution of the purified substrate to each reactor.
-
Parameter Variation:
-
Solvent Screen: Use a standard set of conditions (e.g., 1 mol% catalyst, 10 atm H₂, RT) and test a panel of 4-6 solvents (e.g., MeOH, DCM, THF, Toluene, EtOAc, DCE).
-
Pressure Screen: In the best solvent, test a range of H₂ pressures (e.g., 1, 5, 20, 50 atm).
-
Temperature Screen: At the optimal pressure and solvent, test a range of temperatures (e.g., 40°C, 25°C, 0°C).
-
-
Execution: Seal the reactors, purge with H₂, and then pressurize to the target pressure. Stir for a predetermined time (e.g., 12-24 hours).
-
Analysis: Carefully vent the reactors, take an aliquot from each, and analyze by chiral HPLC or GC to determine conversion and ee%.
| Parameter | Conditions to Screen | Rationale |
| Solvent | MeOH, DCM, Toluene, THF, EtOAc | Influences catalyst solubility and conformation.[1] |
| H₂ Pressure | 1, 10, 50, 100 atm | Affects reaction rate and catalyst speciation.[11] |
| Temperature | 0°C, 25°C, 50°C | Balances reaction rate and selectivity; lower T often improves ee.[1] |
| Catalyst Loading | 2 mol%, 1 mol%, 0.5 mol% | Ensures reaction is not limited by catalyst amount and checks for background reactions. |
Guide 2: Poor Diastereoselectivity in Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation, but controlling the relative stereochemistry of the two newly formed chiral centers can be challenging.
Problem: My aldol reaction produces a nearly 1:1 mixture of syn and anti diastereomers.
Low diastereoselectivity often points to issues with enolate geometry or a poorly organized transition state.
Caption: Decision tree for troubleshooting poor diastereoselectivity in aldol reactions.
Causality and In-Depth Solutions:
-
Enolate Geometry (E/Z): For many aldol reactions, the geometry of the enolate is the primary determinant of the product's relative stereochemistry. This is often explained by the Zimmerman-Traxler model, which predicts that Z-enolates lead to syn-aldol products and E-enolates lead to anti-aldol products via a chair-like transition state.
-
Action: To favor the Z-enolate, use a bulky lithium amide base like LDA in a coordinating solvent like THF. To favor the E-enolate, use a less coordinating solvent system or switch to boron enolates with specific reagents.
-
-
Reaction Temperature: Aldol reactions are highly sensitive to temperature.[12]
-
Action: Running the reaction at -78 °C is standard practice. If selectivity is still low, further cooling may be beneficial. This minimizes the thermal energy that could allow the reaction to proceed through a higher-energy, less-selective transition state.
-
-
Lewis Acid/Counterion: The nature of the metal counterion (e.g., Li⁺, B³⁺, Ti⁴⁺) is critical for organizing the transition state.
-
Action: In Mukaiyama aldol reactions, screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). For lithium enolates, the addition of salts like LiCl can break up aggregates and lead to a more defined reactive species, sometimes improving selectivity.
-
Guide 3: Endo/Exo Selectivity and Byproducts in Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings, but it can be plagued by issues of regioselectivity, stereoselectivity (endo/exo), and unwanted polymerization.[5][13]
Problem: My Diels-Alder reaction gives a poor endo:exo ratio or significant polymerization of the diene.
The selectivity and efficiency of a Diels-Alder reaction are governed by orbital interactions, steric effects, and reaction conditions.
-
Improving Endo Selectivity: The endo product is often the kinetically favored product due to secondary orbital interactions between the developing π-system and the dienophile's activating group.[13]
-
Action:
-
Use a Lewis Acid Catalyst: Lewis acids (e.g., AlCl₃, BF₃·OEt₂) coordinate to the dienophile, lowering its LUMO energy and enhancing the secondary orbital interactions, which typically increases both the reaction rate and the endo selectivity.
-
Lower the Temperature: Since the endo product is kinetically favored, running the reaction at lower temperatures will amplify this preference. The exo product is often thermodynamically more stable, so high temperatures can lead to retro-Diels-Alder and isomerization to the exo form.
-
-
-
Minimizing Polymerization: Conjugated dienes, especially electron-rich ones like cyclopentadiene, are prone to polymerization, which competes with the desired cycloaddition.
-
Action:
-
Use Freshly Cracked Diene: For dienes like cyclopentadiene that exist as a dimer at room temperature, "crack" the dimer by distillation immediately before use and keep it cold.
-
Control Stoichiometry and Addition Rate: Add the diene slowly to a solution of the dienophile. This keeps the instantaneous concentration of the diene low, disfavoring polymerization.
-
Inhibitors: For very reactive dienes, adding a small amount of a radical inhibitor like BHT can sometimes suppress polymerization pathways.
-
-
Analytical Troubleshooting
Guide 4: Interpreting Unexpected Results in Chiral HPLC
Problem: My chiral HPLC chromatogram shows more than two peaks, or the retention times are shifting between runs.
Caption: Troubleshooting common issues in chiral HPLC analysis.
-
More than Two Peaks: If your product has only one stereocenter, you should only see two peaks (the enantiomers). If you see more, it could be:
-
Diastereomers: If your molecule has other, pre-existing stereocenters, you may have formed diastereomers, which can often be separated on a chiral column.[14] Confirm this by analyzing the sample on a standard achiral reverse-phase column, which should also separate the diastereomers.[14]
-
Impurity: The extra peak could be an unreacted starting material or a chemical byproduct. Spike your sample with known starting materials to check for co-elution. Use LC-MS to get a mass for the unknown peak to help identify it.
-
-
Shifting Retention Times: Chiral columns can be very sensitive to the mobile phase composition and temperature.[14][15]
-
Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and that your mobile phase is prepared fresh and consistently. Small variations in the percentage of the alcohol modifier (e.g., isopropanol) can cause significant shifts.[15]
-
Temperature: Temperature has a complex role in chiral recognition.[15] A lack of temperature control can lead to inconsistent retention times. Always use a column oven for reliable and reproducible results.[15]
-
References
- A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods. (n.d.). BenchChem. Retrieved January 7, 2026.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). IntechOpen. Retrieved January 7, 2026.
- How to resolve poor enantioselectivity in (-)-Toddanol synthesis. (n.d.). BenchChem. Retrieved January 7, 2026.
- Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. (2018).
- Optimizing the Reaction Conditions of Hydrogenation of 2a with Catalyst (R). (n.d.).
- Technical Support Center: Improving Diastereoselectivity in Reactions with (1-Tosylpiperidin-2-yl)methanol. (n.d.). BenchChem. Retrieved January 7, 2026.
- Catalyst screening and optimization for the asymmetric hydrogenation of (E). (n.d.).
- methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. (n.d.). BenchChem. Retrieved January 7, 2026.
- Chemical Communications - Manchester NMR Methodology Group. (n.d.). University of Manchester. Retrieved January 7, 2026.
- What is the stereochemical impact of using an aryl Grignard reagent... (n.d.). Pearson+. Retrieved January 7, 2026.
- Rational optimization of catalysts for asymmetric hydrogenation. (2017). University of Amsterdam. Retrieved January 7, 2026.
- Troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). BenchChem. Retrieved January 7, 2026.
- Catalytic Enantioselective Conjugate Addition with Grignard Reagents. (2007).
- A Comparative Guide to NMR Analysis for Determining Diastereomeric Ratios of (2R)-2,3,3- Trimethylbutane-1,2-diol. (n.d.). BenchChem. Retrieved January 7, 2026.
- Can any one explain how to determine diastereomeric ratio from NMR spectra? (2014).
- Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025). PubMed Central. Retrieved January 7, 2026.
- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014).
- Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 2-Phenylbutanal. (n.d.). BenchChem. Retrieved January 7, 2026.
- Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. (n.d.). MDPI. Retrieved January 7, 2026.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- A computational study on addition of Grignard reagents to carbonyl compounds. (n.d.). PubMed. Retrieved January 7, 2026.
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (n.d.). ChemRxiv. Retrieved January 7, 2026.
- Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026.
- How Can You Prevent Catalyst Poisoning? (2025). YouTube. Retrieved January 7, 2026.
- Key Concepts in Stereoselective Synthesis. (n.d.). University of Minnesota. Retrieved January 7, 2026.
- Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. (2025).
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved January 7, 2026.
- Unlocking the Mystery of Catalyst Poisoning. (2022). Department of Energy. Retrieved January 7, 2026.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Wattbar Industries. Retrieved January 7, 2026.
- Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. (n.d.). Journal of the American Chemical Society. Retrieved January 7, 2026.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.
- Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry. Retrieved January 7, 2026.
- Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. (n.d.). PubMed Central. Retrieved January 7, 2026.
- Solving Anti Aldol Reaction Issues. (2024). YouTube. Retrieved January 7, 2026.
- Diels–Alder reaction. (n.d.). Wikipedia. Retrieved January 7, 2026.
- Plausible explanation for the low enantioselectivity observed. (n.d.).
- Stereoselectivity. (n.d.). Wikipedia. Retrieved January 7, 2026.
- 26 questions with answers in CHIRAL HPLC | Science topic. (n.d.).
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Technical Support Center: Catalyst Poisoning in Asymmetric Synthesis Using (S)-(1,4-Dioxan-2-yl)methanol Ligands
Welcome to the technical support center for researchers utilizing (S)-(1,4-Dioxan-2-yl)methanol and its derivatives in transition-metal-catalyzed asymmetric reactions. This guide is designed to provide in-depth troubleshooting assistance for common issues related to catalyst deactivation and poisoning. As specialists in the field, we understand that achieving high yield and enantioselectivity is paramount, and catalyst stability is a critical factor in reaching this goal. This document offers a structured, question-and-answer-based approach to diagnose and resolve challenges encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common questions regarding the stability and potential deactivation pathways of catalytic systems employing this compound as a chiral ligand.
Q1: What types of metal catalysts are typically used with this compound, and what are their general vulnerabilities?
A1: this compound, a chiral diol, is most commonly employed as a ligand in conjunction with late transition metals to create a chiral environment for asymmetric reactions. The primary metals used include:
-
Palladium (Pd): Widely used for cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and allylic alkylations. Palladium catalysts are notoriously susceptible to poisoning by sulfur compounds, halides, cyanides, and nitrogen-containing heterocycles.[1][2]
-
Rhodium (Rh) & Iridium (Ir): Predominantly used for asymmetric hydrogenation of ketones, imines, and olefins.[3][4] A common deactivation pathway for these catalysts is the formation of inactive, hydride-bridged dimers or trimers, especially under hydrogen atmosphere.[3][4][5]
-
Ruthenium (Ru): Also employed in hydrogenation and transfer hydrogenation reactions. Similar to other platinum-group metals, Ru catalysts are sensitive to strong coordinating species.
The oxygen atoms within the this compound ligand (both the hydroxyl group and the dioxane ethers) are Lewis basic and essential for coordinating with the metal center to form the active chiral catalyst. However, this Lewis basicity also means that other, stronger Lewis bases present as impurities can competitively bind to the metal, leading to catalyst inhibition or poisoning.
Q2: My reaction has stalled, or the yield is significantly lower than expected, but the enantioselectivity (ee) of the product formed is still high. What is the likely cause?
A2: High enantioselectivity coupled with low conversion strongly suggests an issue with the catalyst's activity or stability over time, rather than a problem with the fundamental mechanism of stereochemical induction.[6] The primary culprits are:
-
Catalyst Deactivation: The active catalytic species is breaking down during the reaction. For Rhodium and Iridium catalysts used in hydrogenations, this often involves the irreversible formation of inactive metal clusters (dimers/trimers).[3][4]
-
Catalyst Poisoning: A substance present in the reaction mixture is binding to the catalyst's active site and shutting down its turnover. This is a common issue with Palladium catalysts, where even trace amounts of sulfur can cause rapid deactivation.[7][8][9]
-
Insufficient Catalyst Loading or Activity: The initial amount of active catalyst may be too low, or its intrinsic turnover frequency (TOF) is insufficient under the current reaction conditions.
Q3: My reaction shows both low yield and low enantioselectivity. Where should I start troubleshooting?
A3: When both yield and enantioselectivity are poor, the problem is often more fundamental and can stem from multiple sources. A systematic approach is required:[6]
-
Purity of All Components: This is the most critical starting point. Impurities in the substrate, solvent, or even the ligand itself can act as catalyst poisons.[6][10] For instance, an un-disclosed nitrogen-containing functional group on a substrate can poison a Palladium catalyst.[2][11]
-
Reaction Conditions: Temperature, pressure, and reaction time are key. Higher temperatures can sometimes decrease enantioselectivity by allowing the reaction to overcome the energy barrier for the formation of the undesired enantiomer.[6]
-
Integrity of the Catalyst/Ligand: Ensure the this compound ligand and the metal precursor are pure and have been stored correctly to prevent degradation. Enantiomeric impurities in the chiral ligand will directly reduce the enantiomeric excess of the product.[10]
-
Solvent Effects: The solvent's polarity and coordinating ability are crucial. A coordinating solvent might compete with the ligand or substrate for a position on the metal center, disrupting the catalytic cycle.
Q4: Can the dioxane ring of the this compound ligand itself cause catalyst deactivation?
A4: While the ether oxygens of the dioxane ring are Lewis bases and participate in coordination, they are generally considered "soft" ligands and are unlikely to be potent catalyst poisons themselves. Their role is to provide a specific steric and electronic environment. However, the Lewis basicity of the dioxane moiety can influence the overall electronic properties of the metal center.[12][13] More critically, if the dioxane ring were to undergo cleavage under harsh reaction conditions (e.g., strong acid or base), the resulting byproducts could potentially interfere with the catalyst. The primary concern for poisoning usually comes from external contaminants rather than the ligand structure itself under typical catalytic conditions.
Section 2: Troubleshooting Guide - Diagnosing and Solving Catalyst Poisoning
This section provides a step-by-step guide to identifying and mitigating catalyst poisoning in your reactions.
Issue 1: Sudden Drop in Reaction Rate or Complete Stalling
This is the classic symptom of acute catalyst poisoning.
Diagnostic Workflow:
Caption: Diagnostic workflow for a stalled reaction.
Causality and Explanation:
-
Reagent Purity: A new bottle of solvent, substrate, or base is the most common source of introducing a catalyst poison. Industrial solvents can contain trace impurities like thiophenes, and substrates may have residual starting materials from their own synthesis (e.g., nitrogen-based reagents).[14][15]
-
Sulfur Poisoning: Sulfur-containing functional groups form very strong bonds with late transition metals like Palladium, irreversibly blocking the active site.[1][7][8][9] This is a major issue in pharmaceutical development where substrates can be complex.
-
Air and Moisture: While not classic "poisons," oxygen and water can lead to the oxidation and degradation of sensitive homogeneous catalysts, particularly Pd(0) species, rendering them inactive.[16]
Corrective Actions:
-
Reagent Purification: If a new reagent batch is suspected, purify it before use. Solvents should be passed through activated alumina, and substrates can be recrystallized or subjected to chromatography.
-
Use of Scavengers: For suspected sulfur or halide contamination, pre-treating the reaction mixture with a scavenger (e.g., silver carbonate for halides) before adding the catalyst can be effective.
-
Rigorous Inert Techniques: Ensure all glassware is oven-dried, solvents are properly degassed, and the reaction is maintained under a positive pressure of a high-purity inert gas (Argon or Nitrogen).
Issue 2: Gradual Decrease in Enantioselectivity Over Time or with Catalyst Recycling
This issue points towards a change in the nature of the active catalytic species.
Diagnostic Workflow:
Caption: Troubleshooting decreased enantioselectivity.
Causality and Explanation:
-
Ligand Degradation: The this compound ligand, while generally stable, could potentially degrade under harsh conditions (e.g., high temperature, strong acid/base), leading to the formation of a less sterically hindered, and therefore less selective, catalyst.
-
Formation of Achiral Species: In palladium catalysis, the active Pd(0) species can agglomerate to form palladium black (nanoparticles), which is catalytically active for some reactions but is not chiral and will therefore produce a racemic product.[17]
-
Temperature Effects: The desired chiral transition state and the undesired one have different activation energies. At higher temperatures, there may be enough thermal energy to overcome both barriers, reducing the difference in their formation rates and thus lowering the ee.[18]
Corrective Actions:
-
Lower Reaction Temperature: This is often the first and most effective step to improve enantioselectivity.[6]
-
Stabilize the Catalyst: For palladium systems, using ligands with stronger binding properties or additives can sometimes prevent agglomeration into palladium black.
-
Re-evaluate Recycling Protocol: If recycling, ensure the workup and recovery procedure does not damage the ligand or the metal complex. Avoid strongly acidic or basic washes if the complex is sensitive.
Section 3: Experimental Protocols for Mitigation and Regeneration
Protocol 1: General Test for Reagent/Solvent Contamination
Objective: To identify which component of the reaction is introducing a catalyst poison.
Methodology:
-
Set up a series of small-scale control reactions in parallel.
-
Reaction A (Baseline): Use all standard, trusted reagents and solvents that have previously given good results.
-
Reaction B (Solvent Test): Use the baseline reagents but substitute the new batch of solvent.
-
Reaction C (Substrate Test): Use the baseline reagents and solvent but introduce the new batch of substrate.
-
Reaction D (Base/Additive Test): Use baseline components but substitute any new base or additive.
-
Run all reactions under identical conditions and monitor their progress (e.g., by TLC or LC-MS) at set time intervals (e.g., 15 min, 1 hr, 4 hr).
-
Compare the reaction rates. A significant drop in rate in one of the test reactions points to the substituted component as the source of contamination.
Protocol 2: Attempted Regeneration of a Poisoned Homogeneous Catalyst
Objective: To recover catalytic activity from a presumed poisoned catalyst. This is often difficult for homogeneous catalysts and is highly system-dependent.
Important Note: Regeneration is not always possible. Strong poisons like sulfur often cause irreversible deactivation.[7] This protocol is more likely to succeed with inhibition by weaker Lewis bases.
Methodology (Example for a Palladium Catalyst):
-
Diagnosis: Confirm poisoning is the likely issue (e.g., reaction stalls upon addition of a specific substrate).
-
Removal of Poison: If the poison is a weakly coordinating species, it may be displaced. After the reaction has stalled, try adding a stronger, catalytically benign ligand (e.g., a bulky phosphine ligand) in a small excess relative to the catalyst. This may displace the poison and restore some activity.
-
Reductive/Oxidative Cycling (Advanced): In some specific cases, a catalyst's activity can be restored by cycling its oxidation state. This should be approached with caution as it can also lead to catalyst decomposition. For a Pd(II) catalyst that has been poisoned, a mild reduction step followed by re-oxidation might clean the metal center. This is highly speculative and requires significant process development.
-
For Iridium/Rhodium Dimers: In some cases, adding a coordinating solvent or a specific additive can help break up inactive dimers and re-enter the catalytic cycle.[5]
Data Summary Table: Common Catalyst Poisons and Their Effects
| Poison Class | Example Compounds | Affected Metals | Typical Effect on Reaction |
| Sulfur Compounds | Thiophenes, Mercaptans, H₂S | Pd, Pt, Rh, Ru, Ir | Severe & often irreversible deactivation.[1][7][9] |
| Nitrogen Compounds | Pyridines, Quinolines, Nitriles | Pd, Rh, Ir | Strong coordination, competitive inhibition.[2][19] |
| Halides | Excess Cl⁻, Br⁻, I⁻ | Pd, Ir | Can alter catalyst activity and selectivity.[2] |
| Carbon Monoxide (CO) | Impurity in H₂ gas | Pd, Rh, Ru | Strong ligand, can block active sites.[2] |
| Water / Oxygen | Atmospheric leaks, wet solvents | Pd(0), other low-valent species | Oxidation of metal center, catalyst degradation.[16] |
References
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- AstraZeneca. (2023). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.
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- Delaunay, T., et al. (2021). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. Membranes, 11(11), 845.
- Khan, I., et al. (2022). Catalytic Effect of 1,4-Dioxane on the Kinetics of the Oxidation of Iodide by Dicyanobis(bipyridine)iron(III) in Water.
- Drexler, H.-J., et al. (2020). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts.
- Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis.
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Bar-Ziv, R., et al. (2016). Hypothesized general mechanism of 1,4-dioxane degradation over Lewis-acidic catalyst surfaces.
- Hutchings, G. J., & Carley, A. F. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection.
- Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization.
- Wang, Y., et al. (2014). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 4. Chirality, 26(10), 601-609.
- Phipps, R. J., et al. (2021). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Accounts of Chemical Research, 54(11), 2608-2622.
- Figoli, N. S., & L'Argentière, P. C. (1997). Deactivation and regeneration of sulfur-poisoned supported palladium complexes.
- Wang, D., et al. (2019). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Wang, D.-C., et al. (2019).
- Gänzler, A. M., et al. (2017). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Pignataro, L. (2010). Guidelines and methodologies in asymmetric synthesis and catalysis. Catalysis Science & Technology, 1(1), 24-35.
- YouTube. (2021, December 29). Asymmetric hydrogenations and reductions using rhodium and ruthenium derived chiral catalysts. Indian Institute of Technology Bombay.
- Phipps, R. J., & Toste, F. D. (2018). Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate.
- Phipps, R. J., & Toste, F. D. (2020). Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. ACS Central Science, 6(9), 1486-1499.
- Paquin, J.-F., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 849-855.
- Liu, B., et al. (2017). Catalyst deactivation caused by functional group coordination.
- Matsumoto, A., et al. (2016). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines.
- Contento, M. L., & Mancho, C. (2022).
- Macmillan Group. (2008). Lewis Base Catalysis in Organic Synthesis.
- Toste, F. D., & Hamilton, G. L. (2013). Enantioselective transition metal catalysis directed by chiral cations. Chemical Society Reviews, 42(13), 5539-5551.
- Canivet, J., et al. (2014). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid.
- Blaser, H.-U., & Pugin, B. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 37(24), 4625-4640.
- Shaw, M. H., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12.
- Bagley, M. C., et al. (2009).
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Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (S)-(1,4-Dioxan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the enantiomeric excess (ee) of chiral molecules is a cornerstone of modern drug development and stereoselective synthesis. For a molecule like (S)-(1,4-Dioxan-2-yl)methanol, a versatile chiral building block, ensuring enantiopurity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this and structurally similar chiral alcohols. We will delve into the causality behind experimental choices, providing field-proven insights to ensure scientifically sound and reproducible results.
The Criticality of Enantiomeric Purity in Chiral Building Blocks
This compound serves as a key intermediate in the synthesis of a variety of complex molecules. As with many chiral compounds, the biological activity of its downstream products can be highly stereospecific. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to toxicity. Therefore, robust and accurate analytical methods to quantify the enantiomeric excess are not just a matter of quality control, but a fundamental aspect of drug safety and efficacy.
This guide will compare three principal methods for determining the enantiomeric excess of this compound:
-
Chiral Gas Chromatography (GC)
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
Each method will be evaluated based on its principle of separation, experimental workflow, performance, and practical considerations for implementation in a research and development setting.
Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For chiral alcohols like this compound, direct analysis can be challenging due to their polarity. Therefore, a common and effective strategy is to derivatize the alcohol to a less polar and more volatile ester. This not only improves chromatographic performance but can also enhance the chiral recognition on the stationary phase.
Principle of Separation
The separation is achieved on a chiral stationary phase (CSP), which is typically a cyclodextrin derivative coated onto a fused silica capillary column. The derivatized enantiomers form transient diastereomeric complexes with the chiral stationary phase. The small differences in the stability of these complexes lead to different retention times, allowing for their separation and quantification.
Experimental Workflow: Derivatization and Analysis
Figure 1: Workflow for enantiomeric excess determination by Chiral GC.
Detailed Experimental Protocol
Step 1: Derivatization to Acetate Esters
-
In a 3 mL amber screw-cap vial, combine the this compound sample (approximately 2 mmol) with acetic acid (3 mmol).
-
Add a catalytic amount of iodine (0.06 mmol) and anhydrous sodium sulfate (0.02 mmol).
-
Seal the vial and stir the mixture at 100°C for 48 hours. The use of acetic acid is preferred over more reactive agents like trifluoroacetic acid to minimize the risk of racemization[1].
-
After cooling to room temperature, dissolve the reaction product in 1 mL of dichloromethane.
-
Filter the solution prior to GC analysis.
Step 2: Chiral GC Analysis
-
Column: CP Chirasil-DEX CB (a modified β-cyclodextrin bonded to a dimethylpolysiloxane), 25 m x 0.25 mm diameter, 0.25 µm film thickness is a suitable choice[1].
-
Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.
-
Injector Temperature: 230°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Temperature Program: Start at a temperature appropriate for the volatility of the acetate derivative (e.g., 80°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature (e.g., 150°C). The optimal temperature program should be determined empirically.
-
Injection: 1 µL of the filtered dichloromethane solution.
Step 3: Data Analysis
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers:
% ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100
Causality and Insights
-
Why Derivatize? Derivatization with a non-chiral agent like acetic acid converts the polar alcohol into a more volatile and less polar ester. This leads to sharper peaks and better resolution on the non-polar stationary phases typically used in GC.
-
Choice of Derivatizing Agent: While more reactive agents can lead to faster reaction times, they can also increase the risk of side reactions or racemization of the chiral center. Acetic acid with an iodine catalyst provides a reliable and mild method for this transformation[1].
-
Column Selection: Cyclodextrin-based chiral stationary phases are well-suited for separating a wide range of chiral compounds and are a good first choice for method development[2].
Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Direct Analysis
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations, particularly for non-volatile compounds[3][4][5]. A significant advantage of HPLC is the potential for direct analysis without the need for derivatization, which simplifies sample preparation and eliminates the risk of altering the enantiomeric composition.
Principle of Separation
Similar to chiral GC, the separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For chiral alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective[6][7]. These CSPs have chiral grooves and cavities where the enantiomers can interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to their separation[8].
Experimental Workflow: Method Development and Analysis
Figure 2: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Experimental Protocol
Step 1: Column and Mobile Phase Screening
-
Prepare a racemic standard of (1,4-Dioxan-2-yl)methanol to facilitate method development.
-
Screen a selection of polysaccharide-based chiral columns. Good starting points include columns with cellulose and amylose derivatives, such as Chiralcel OD-H, Chiralcel OJ-H, Chiralpak AD-H, and Chiralpak AS-H.
-
Use a normal-phase mobile phase system. A common starting point is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol)[9]. Screen different ratios, for example, 98:2, 95:5, and 90:10 (hexane:alcohol).
Step 2: Method Optimization
-
Once a column and mobile phase system that shows some separation is identified, optimize the conditions to achieve a baseline resolution (Rs) of ≥ 1.5[9].
-
Adjust the alcohol modifier concentration: A lower percentage of the alcohol modifier generally increases retention and can improve resolution[9].
-
Vary the alcohol modifier: Sometimes, switching from isopropanol to ethanol, or vice-versa, can significantly impact the selectivity.
-
Optimize the flow rate: A lower flow rate (e.g., 0.5-0.8 mL/min) can increase the efficiency of the separation[9].
-
Adjust the column temperature: Lower temperatures often enhance enantioselectivity, so consider running the analysis at a controlled room temperature or below[9].
Step 3: Sample Analysis and Quantification
-
Sample Preparation: Dissolve the this compound product in the mobile phase.
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.
-
Quantification: Calculate the enantiomeric excess using the peak areas as described for the GC method.
Causality and Insights
-
Why Polysaccharide-Based CSPs? These columns are known for their broad applicability and have proven to be very effective for the separation of chiral alcohols due to their ability to form multiple types of interactions that contribute to chiral recognition[6][9].
-
Normal Phase vs. Reversed Phase: For a polar analyte like (1,4-Dioxan-2-yl)methanol, normal phase chromatography often provides better selectivity and peak shape.
-
The Role of the Alcohol Modifier: The alcohol in the mobile phase competes with the analyte for hydrogen bonding sites on the CSP. By carefully adjusting its concentration, the retention and selectivity can be fine-tuned.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Separation-Free Approach
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess that does not rely on physical separation. Instead, a chiral solvating agent (CSA) is added to the NMR sample to induce a diastereomeric environment for the enantiomers, making them distinguishable in the NMR spectrum[10].
Principle of Enantiodiscrimination
When a chiral analyte is dissolved in a solution containing a chiral, enantiopure solvating agent, transient diastereomeric complexes are formed. These complexes have different magnetic environments, which can lead to different chemical shifts for corresponding protons in the two enantiomers of the analyte[1]. The integration of these now distinct signals allows for the direct quantification of the enantiomeric ratio. Pirkle's alcohol, (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a well-known and effective CSA for a wide range of chiral molecules, including alcohols[11].
Experimental Workflow: Sample Preparation and Spectral Analysis
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A Senior Application Scientist's Guide to Chiral HPLC Analysis of (S)-(1,4-Dioxan-2-yl)methanol Derivatives
<
Abstract
The accurate determination of enantiomeric purity is a cornerstone of modern pharmaceutical development and chemical synthesis. (S)-(1,4-Dioxan-2-yl)methanol and its derivatives represent a class of chiral building blocks whose stereochemical integrity is paramount for the efficacy and safety of downstream products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of these compounds. We delve into the foundational principles of chiral recognition, compare the performance of leading Chiral Stationary Phases (CSPs), and offer detailed, field-proven protocols for robust method development. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient enantioselective analytical methods.
Introduction: The Imperative of Chiral Purity
This compound is a versatile chiral synthon, notable for its cyclic ether and primary alcohol functionalities. These features make it a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer. The inactive or undesired enantiomer can be benign, exhibit different therapeutic effects, or, in the worst case, be toxic. Consequently, the ability to precisely quantify the enantiomeric excess (e.e.) is not merely an analytical task but a critical quality control measure.
Direct analysis via chiral HPLC is the industry-standard approach, offering high accuracy, reproducibility, and the potential for high-throughput screening.[1][2] This guide focuses on the direct separation method, where enantiomers form transient, diastereomeric complexes with a Chiral Stationary Phase (CSP), leading to differential retention times and subsequent separation.[3][4][5]
Foundational Strategy: Selecting the Right Chiral Stationary Phase (CSP)
The success of any chiral separation hinges on the selection of an appropriate CSP. The analyte, this compound, is a polar, neutral molecule with hydrogen bond donor (hydroxyl group) and acceptor (ether oxygens) sites. This structure guides our initial selection towards CSPs that excel at separating such compounds. The most successful and broadly applicable CSPs for a wide range of chiral compounds are the polysaccharide-based and macrocyclic glycopeptide phases.[1][6]
Polysaccharide-Based CSPs: These are the workhorses of chiral separations, based on cellulose or amylose derivatives coated or immobilized on a silica support.[4][7][8] Chiral recognition occurs within "chiral pockets" or grooves of the polysaccharide's helical structure.[3] Interactions are typically a combination of hydrogen bonding, dipole-dipole, and steric effects. Immobilized versions (e.g., CHIRALPAK® IA, IB, IC) are particularly advantageous as they tolerate a much wider range of organic solvents, which can be crucial for optimizing selectivity and analyte solubility.[7][9][10]
Macrocyclic Glycopeptide CSPs: Phases like those based on vancomycin or teicoplanin (e.g., CHIROBIOTIC® V, T) offer a different mechanism.[4][6][11] They possess multiple chiral centers and functional groups, creating a complex surface that can interact with analytes through hydrogen bonding, ionic interactions, and inclusion complexation within their basket-like structures.[4][12] These are highly effective for polar and ionizable compounds.[6][13]
Comparative Performance Analysis of Chiral Stationary Phases
While specific application data for this compound is not widely published, we can extrapolate expected performance based on its structural features and extensive experience with similar polar, cyclic analytes like solketal. The following table presents a comparative guide to screening common CSPs. The data is representative of what a scientist could expect during initial method development screening.
| Chiral Stationary Phase (CSP) | CSP Type | Typical Mobile Phase (v/v) | Expected Resolution (Rₛ) | Expected Selectivity (α) | Key Insights & Rationale |
| CHIRALPAK® IA | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (90/10) | > 2.0 | > 1.3 | Excellent Starting Point. Amylose phases often show high success rates for a broad range of compounds. The aromatic carbamate groups provide π-π and dipole interactions, while the polysaccharide backbone offers hydrogen bonding sites ideal for the analyte's hydroxyl and ether groups.[10] |
| CHIRALCEL® OD-H | Coated Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (85/15) | 1.5 - 2.5 | 1.2 - 1.4 | A classic cellulose-based column. Often provides complementary selectivity to amylose phases. The more ordered structure of cellulose can lead to different steric interactions. Ethanol is chosen as the polar modifier to alter hydrogen bonding characteristics compared to 2-propanol.[14] |
| CHIRALPAK® IC-3 | Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane / 2-Propanol / Diethylamine (80/20/0.1) | 1.2 - 1.8 | 1.1 - 1.3 | The electron-withdrawing chloro groups on the phenylcarbamate can alter chiral recognition. While often used for basic compounds (hence the DEA additive shown), it's worth screening for neutral analytes as it can offer unique selectivity.[10] |
| CHIROBIOTIC® V2 | Vancomycin (Glycopeptide) | Methanol / Acetic Acid / Triethylamine (100/0.05/0.02) | > 1.5 | > 1.2 | Excellent for polar molecules, operating in polar organic or reversed-phase modes.[6] The multiple interaction sites (ionic, H-bonding) make it a strong candidate. The acidic and basic additives are used to control the ionization state of the stationary phase's functional groups to enhance interaction. |
Note: Resolution (Rₛ) is a measure of the separation between two peaks. Rₛ ≥ 1.5 indicates baseline separation. Selectivity (α) is the ratio of retention factors and must be > 1 for any separation to occur.
Systematic Method Development Workflow
Achieving optimal separation requires a logical, systematic approach rather than random trial-and-error.[1][6] The workflow below outlines a proven strategy for developing a robust method for this compound derivatives.
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A Senior Application Scientist's Guide to the Structural Confirmation of (S)-(1,4-Dioxan-2-yl)methanol
Abstract
(S)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block in modern organic synthesis and drug development.[1][2] Its utility is predicated on its precise three-dimensional structure; therefore, unambiguous confirmation of its covalent framework and stereochemistry is a non-negotiable step in quality control and reaction validation. This in-depth guide presents Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool for the comprehensive structural elucidation of this molecule. We will explore the causality behind multi-dimensional NMR strategies, from fundamental 1D experiments (¹H, ¹³C, DEPT-135) to advanced 2D correlation techniques (COSY, HSQC). Furthermore, we will objectively compare the insights derived from NMR with data from orthogonal methods such as chiral chromatography, mass spectrometry, and infrared spectroscopy to provide researchers with a holistic framework for analytical validation.
The Indispensable Role of NMR in Structure Elucidation
While several techniques can provide pieces of the molecular puzzle, NMR spectroscopy is unparalleled in its ability to map out the complete atomic connectivity of a molecule in solution. For a chiral molecule like this compound, NMR not only confirms the presence of the dioxane ring and the hydroxymethyl group but also provides critical information about the spatial relationships between atoms, which arise from the stereocenter at the C2 position.
The strategic workflow for NMR analysis is designed to be a self-validating system. We begin by identifying all unique proton and carbon environments and then use correlation experiments to piece them together, confirming every bond and assignment along the way.
¹H NMR: The Proton Fingerprint
The ¹H NMR spectrum provides the first and most detailed overview of the molecule's structure. Due to the chiral center at C2, the molecule is asymmetric. This has a critical consequence: protons that might appear chemically equivalent in a similar, achiral molecule become non-equivalent (diastereotopic). This is particularly evident for the two protons on the C3 methylene group and the two protons on the hydroxymethyl side chain, leading to more complex splitting patterns than might be naively expected.
Based on published data, the ¹H NMR spectrum in CDCl₃ shows a series of complex multiplets between δ 3.4 and 3.9 ppm.[3]
-
δ ~3.85-3.45 ppm (Multiplets, 9H): This crowded region contains all nine protons of the molecule.
-
-CH₂OH Protons: These two diastereotopic protons are coupled to each other (geminal coupling) and to the C2 proton (vicinal coupling), resulting in a complex multiplet, likely an AB quartet further split by the C2 proton (dd, or doublet of doublets, for each proton).
-
-O-CH(H)-CH₂OH (C2 Proton): This single proton is adjacent to the two C3 protons and the two CH₂OH protons, leading to a complex multiplet.
-
Ring Protons (C3, C5, C6): The remaining six protons on the dioxane ring reside in this region. The C3 protons are diastereotopic and coupled to the C2 proton. The C5 and C6 protons, being further from the chiral center, may exhibit simpler or overlapping multiplets.
-
-
δ ~1.75 ppm (Singlet, 1H): This broad singlet corresponds to the hydroxyl (-OH) proton.[3] Its chemical shift can vary with concentration and temperature, and it typically does not couple with other protons due to rapid chemical exchange.
¹³C NMR and DEPT-135: Mapping the Carbon Skeleton
While the ¹H NMR spectrum can be crowded, the proton-decoupled ¹³C NMR spectrum provides a clear signal for each unique carbon atom. For this compound, we expect five distinct signals.
The DEPT-135 experiment is then used to differentiate carbons based on the number of attached protons.[4][5] In a DEPT-135 spectrum, CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons are absent.[6][7] This provides an invaluable and rapid confirmation of the carbon types.
| Position | Carbon Type | Expected ¹³C Shift (ppm, Estimated) | DEPT-135 Phase | Rationale for Chemical Shift |
| C2 | CH (Methine) | 72 - 78 | Positive | Attached to two electronegative oxygen atoms. |
| CH₂OH | CH₂ (Methylene) | 62 - 68 | Negative | A primary alcohol carbon, deshielded by oxygen. |
| C3 | CH₂ (Methylene) | 65 - 70 | Negative | Ether carbon, adjacent to the chiral center. |
| C5 / C6 | CH₂ (Methylene) | 65 - 70 | Negative | Ether carbons, chemically distinct due to asymmetry. |
Note: Estimated chemical shifts are based on typical values for ethers and alcohols.[8][9] The signal for 1,4-dioxane appears at ~67 ppm.[8]
2D NMR (COSY & HSQC): The Definitive Connection
To resolve ambiguity in the crowded proton spectrum and definitively link the proton and carbon skeletons, 2D NMR is employed.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons).[10] Cross-peaks in the 2D map connect coupled protons. For instance, a COSY spectrum would show a correlation between the C2 proton and the protons on both C3 and the CH₂OH group, confirming the connectivity of the hydroxymethyl substituent.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[11][12] An HSQC spectrum would show a cross-peak connecting the ¹H signal of the C2 proton to the ¹³C signal of the C2 carbon, and so on for every C-H bond. This allows for the unambiguous assignment of every signal in both the ¹H and ¹³C spectra.[10]
Comparison with Orthogonal Analytical Techniques
While NMR is the cornerstone for structural elucidation, a comprehensive analysis often involves orthogonal techniques that provide complementary information. Each technique has distinct strengths and weaknesses for the analysis of this compound.
| Technique | Primary Application | Strengths | Weaknesses |
| NMR Spectroscopy | Unambiguous Structure & Connectivity | Provides complete atomic connectivity, stereochemical information, and can be used for quantification. | Lower sensitivity than MS, can be complex to interpret, requires higher sample amounts. |
| Chiral HPLC/GC | Enantiomeric Purity (ee%) | Gold standard for separating and quantifying enantiomers, high precision and accuracy.[13][14][15] | Provides no structural information beyond retention time, requires method development for each compound. |
| Mass Spectrometry (MS) | Molecular Weight & Formula | Extremely high sensitivity, confirms molecular weight (118.13 g/mol )[1][2] and provides fragmentation data useful for substructure analysis. | Does not provide connectivity information, cannot distinguish between isomers (including enantiomers) without a separation technique (e.g., GC-MS). |
| FTIR Spectroscopy | Functional Group Identification | Fast, simple, and confirms the presence of key functional groups like O-H (broad stretch ~3400 cm⁻¹) and C-O (stretch ~1100 cm⁻¹).[16][17] | Provides minimal information about the overall molecular skeleton or stereochemistry. |
Experimental Protocol: NMR Analysis
This protocol outlines the standard procedure for preparing and analyzing a sample of this compound for structural confirmation.
3.1. Materials
-
This compound sample
-
Deuterated Chloroform (CDCl₃), ≥99.8% D
-
Tetramethylsilane (TMS) or solvent with residual CHCl₃ for reference
-
Glass Pasteur pipettes and vials
3.2. Sample Preparation
-
Causality: The goal is to create a clear, homogeneous solution free of particulate matter, which can degrade spectral quality by interfering with the magnetic field homogeneity.[19][20] Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum and for the instrument's deuterium lock system.[18][21]
-
Weigh approximately 10-20 mg of the sample into a clean, dry vial. This concentration is sufficient for most 1D and 2D experiments on a modern spectrometer.[20][21] For a dedicated ¹³C spectrum, a higher concentration (30-50 mg) may be beneficial.[21]
-
Add approximately 0.6 mL of CDCl₃ to the vial.[19]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a small cotton wool plug at the tip (to act as a filter), transfer the solution into the NMR tube.[20][22] The final solution height should be ~4-5 cm.
-
Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
3.3. Data Acquisition
-
Acquire a standard suite of experiments on a 400 MHz (or higher) spectrometer:
-
¹H NMR: Standard pulse program, 16-32 scans.
-
¹³C NMR: Proton-decoupled pulse program (e.g., zgpg30), 1024-2048 scans.
-
DEPT-135: Standard DEPT pulse program, 256-512 scans.
-
¹H-¹H COSY: Standard gradient-selected COSY (cosygpqf), 2-4 scans per increment.
-
¹H-¹³C HSQC: Standard gradient-selected HSQC (hsqcedetgpsisp2.3), 4-8 scans per increment.
-
3.4. Data Processing and Referencing
-
Process all spectra using appropriate software (e.g., TopSpin, Mnova, NMRium). This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to δ 7.26 ppm or an internal TMS standard to δ 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.
Conclusion
For the definitive structural confirmation of this compound, NMR spectroscopy stands as the most powerful and comprehensive tool available to the research scientist. Through a logical and systematic application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) experiments, it is possible to construct a complete, unambiguous map of the molecule's atomic framework. While orthogonal techniques like chiral chromatography, mass spectrometry, and FTIR provide essential and complementary data regarding enantiomeric purity, molecular weight, and the presence of functional groups, respectively, they cannot replace the detailed structural insight offered by NMR. The integration of these techniques provides a robust, self-validating system for ensuring the identity and quality of this critical chiral intermediate.
References
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A Comparative Analysis of (S)- and (R)-(1,4-Dioxan-2-yl)methanol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or ligand is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an in-depth comparison of the reactivity and applications of the enantiomeric pair, (S)- and (R)-(1,4-Dioxan-2-yl)methanol, versatile building blocks in the synthesis of complex chiral molecules.
While possessing identical physical and chemical properties in an achiral environment, the spatial arrangement of the hydroxymethyl group on the chiral 1,4-dioxane scaffold dictates their behavior in stereoselective transformations. This guide will delve into the nuanced differences in their application as chiral auxiliaries and as precursors for chiral ligands, supported by available data and established synthetic protocols.
Introduction to (S)- and (R)-(1,4-Dioxan-2-yl)methanol
(S)- and (R)-(1,4-Dioxan-2-yl)methanol are chiral molecules belonging to the class of heterocyclic alcohols. Their structure consists of a 1,4-dioxane ring with a hydroxymethyl substituent at the C2 position, which is the stereogenic center.
| Compound | Structure | CAS Number |
| (S)-(1,4-Dioxan-2-yl)methanol | 406913-93-7[1] | |
| (R)-(1,4-Dioxan-2-yl)methanol | 406913-88-0 |
The primary utility of these enantiomers in organic synthesis lies in their ability to introduce chirality into a molecule. This is typically achieved in two main ways:
-
As Chiral Auxiliaries: The chiral alcohol can be temporarily incorporated into a prochiral substrate. The inherent stereochemistry of the auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a preferred configuration. The auxiliary is then cleaved and can often be recovered.
-
As Precursors for Chiral Ligands: The hydroxyl group provides a handle for further chemical modification, allowing for the synthesis of more complex chiral ligands. These ligands can then be coordinated to a metal center to create a chiral catalyst for a wide range of asymmetric transformations.
Comparative Reactivity and Applications
Direct, side-by-side comparative studies on the reactivity of (S)- and (R)-(1,4-Dioxan-2-yl)methanol are not extensively documented in the literature. However, by examining their applications in asymmetric synthesis, we can infer their comparative efficacy. The choice between the (S)- and (R)-enantiomer is fundamentally dictated by the desired stereochemical outcome of the final product. In a well-designed asymmetric synthesis, one enantiomer of the chiral auxiliary or ligand will preferentially lead to the formation of the desired enantiomer of the product, while the other will produce its antipode.
Application in the Synthesis of Chiral Ligands for Asymmetric Catalysis
A significant application of these chiral alcohols is in the synthesis of P-chiral phosphine ligands.[2][3][4] These ligands are crucial components of transition-metal catalysts used in asymmetric hydrogenation, allylic alkylation, and other carbon-carbon bond-forming reactions.[5][6][][8]
The synthesis of a chiral phosphine ligand typically involves the conversion of the hydroxyl group of (S)- or (R)-(1,4-Dioxan-2-yl)methanol to a leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a phosphine derivative. The stereochemistry of the final ligand, and consequently its performance in catalysis, is directly inherited from the starting chiral alcohol.
Illustrative Synthetic Pathway:
Caption: General workflow for the synthesis of a chiral metal catalyst from (1,4-Dioxan-2-yl)methanol.
While no studies directly compare the reaction kinetics of the (S)- and (R)-enantiomers in these ligand syntheses, the success of a particular asymmetric reaction often depends on the "matching" and "mismatching" effects between the chiral ligand and other chiral elements in the reaction. Therefore, having access to both enantiomers of the ligand, derived from both (S)- and (R)-(1,4-Dioxan-2-yl)methanol, is crucial for optimizing enantioselectivity.[9] For instance, in the Rh-catalyzed asymmetric hydrogenation of a prochiral olefin, a ligand derived from the (S)-enantiomer might yield the (R)-product with high enantiomeric excess (ee), while the ligand from the (R)-enantiomer would be expected to produce the (S)-product with a similar high ee.
Application as Chiral Auxiliaries
When used as a chiral auxiliary, the (1,4-Dioxan-2-yl)methanol moiety is attached to a substrate to direct the stereochemistry of a subsequent reaction, such as an alkylation or an aldol reaction.[10][11] The bulky and conformationally constrained dioxane ring creates a specific chiral environment that biases the approach of reagents to one face of the molecule.
Experimental Protocol: Diastereoselective Alkylation using a Chiral Auxiliary
-
Attachment of the Auxiliary: A prochiral carboxylic acid is esterified with either (S)- or (R)-(1,4-Dioxan-2-yl)methanol using a suitable coupling agent (e.g., DCC/DMAP).
-
Enolate Formation: The resulting ester is treated with a strong base (e.g., LDA) at low temperature to form a chiral enolate.
-
Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The stereochemistry of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
-
Cleavage of the Auxiliary: The newly formed chiral ester is hydrolyzed to yield the chiral carboxylic acid and recover the chiral auxiliary.
Caption: Workflow for a diastereoselective alkylation using a chiral auxiliary.
The diastereomeric excess (de) achieved in such reactions is a direct measure of the effectiveness of the chiral auxiliary. While specific data comparing the diastereoselectivity induced by (S)- versus (R)-(1,4-Dioxan-2-yl)methanol is scarce, it is a fundamental principle of asymmetric synthesis that the use of enantiomeric auxiliaries under identical conditions will lead to the formation of enantiomeric products with virtually identical diastereomeric excesses.[12]
Conclusion: A Matter of Stereochemical Goal
In the absence of direct comparative kinetic or extensive side-by-side reactivity studies, the choice between (S)- and (R)-(1,4-Dioxan-2-yl)methanol is not one of superior reactivity but of strategic synthetic planning. Both enantiomers are expected to exhibit identical reactivity profiles in terms of reaction rates and yields under achiral conditions. Their profound difference emerges in the context of asymmetric synthesis, where they serve as mirror-image tools to access enantiomerically pure products.
For the researcher and drug development professional, the key takeaway is the necessity of having both enantiomers available. The selection of either the (S)- or (R)-form is a deliberate choice based on the desired absolute stereochemistry of the target molecule. The principles of stereoselective synthesis predict that if a synthetic route employing the (S)-enantiomer yields the desired product with high stereoselectivity, the corresponding route with the (R)-enantiomer will produce the enantiomeric product with a comparable level of stereocontrol. Therefore, the "better" reagent is entirely dependent on the specific stereochemical goal of the synthesis.
References
- Feng, Q., Ma, X., Bao, W., & Song, Q. (2021). Catalytic Atroposelective Catellani Reaction Enables to Construct Axially Chiral Biaryl Monophosphine Oxides.
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(7), 363-383. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(7), 363–383. [Link]
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(7), 363-383. [Link]
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Semantic Scholar.
- Prieto, E., Infante, R., Nieto, J., & Andrés, C. (2021). Dimethylzinc-mediated enantioselective addition of terminal alkynes to 1,2-diketones using perhydro-1,3-benzoxazines as ligands. Organic & Biomolecular Chemistry, 19(16), 3645-3653. [Link]
- Gao, F., & Wu, X. (2010). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 6, 1118–1141. [Link]
- Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.
- PubChem. (n.d.). (1,4-Dioxan-2-yl)methanol. National Center for Biotechnology Information.
- Evans, D. A., et al. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.
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A Comparative Guide to Alternative Chiral Building Blocks for (S)-(1,4-Dioxan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereochemical outcome, and economic viability of a synthetic route. (S)-(1,4-Dioxan-2-yl)methanol is a valuable synthon, offering a unique combination of a stereocenter adjacent to a primary alcohol and a conformationally distinct dioxane ring. However, a wealth of alternative chiral building blocks exists, each with its own set of advantages and disadvantages. This guide provides an in-depth technical comparison of viable alternatives to this compound, supported by experimental data and protocols to inform your synthetic strategy.
The Central Role of Chiral Building Blocks
The imperative for enantiomerically pure compounds in pharmaceuticals is well-established. The vast majority of biological targets, such as enzymes and receptors, are chiral, leading to stereospecific interactions with drug molecules.[1][2] Consequently, different enantiomers of a drug can exhibit widely varying pharmacological, toxicological, and metabolic profiles.[3][4] The U.S. Food and Drug Administration (FDA) has long emphasized the need to characterize individual stereoisomers in new drug candidates, driving the demand for robust methods to access single-enantiomer compounds.[1][5] Utilizing enantiopure chiral building blocks, often derived from the "chiral pool" or prepared via asymmetric synthesis, is a cornerstone of modern medicinal chemistry, streamlining the construction of complex stereochemistry and minimizing the risks associated with undesirable enantiomers.[2][6]
This compound: A Profile
This compound (Compound 1 ) is a heterocyclic chiral building block featuring a primary alcohol for further functionalization. The dioxane ring imparts specific conformational properties and polarity. Its synthesis can be achieved through methods such as the hydrogenation of precursors like 2-[(phenylmethoxy)methyl]-1,4-dioxane.[7] The 1,4-dioxane scaffold itself is found in a number of biologically active molecules and can serve as a bioisosteric replacement for other cyclic systems like piperidines or morpholines, potentially improving properties such as solubility and metabolic stability.
Key Alternatives and Comparative Analysis
This guide focuses on four primary alternatives to this compound, selected for their structural and functional similarities:
-
(S)-Glycidol (2)
-
(S)-(Tetrahydrofuran-2-yl)methanol (3)
-
(S)-3-Hydroxytetrahydrofuran (4)
-
(S)-Solketal (5)
The following sections will compare these building blocks based on their reactivity in key transformations—namely etherification and esterification—providing experimental protocols and available performance data.
Visualization of Core Structures
Etherification Reactions: A Comparative Overview
Etherification is a fundamental transformation for modifying the hydroxyl group of these building blocks. The Williamson ether synthesis and the Mitsunobu reaction are two of the most common methods employed.
Williamson Ether Synthesis
This classical SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide or other suitable leaving group.[2][8] The reaction is generally reliable for primary alcohols and is sensitive to steric hindrance.[8]
Experimental Protocol: General Williamson Ether Synthesis
-
Alkoxide Formation: Dissolve the chiral alcohol (1.0 eq.) in a suitable aprotic solvent such as THF or DMF.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1-1.5 eq.) to the solution.
-
Heat the reaction mixture (typically 50-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (1-8 hours).[9]
-
Work-up: Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether (among other functional groups) with inversion of configuration at the stereocenter.[10] It proceeds under milder, neutral conditions compared to the Williamson synthesis and is particularly useful for sterically hindered alcohols. The reaction typically employs a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Experimental Protocol: General Mitsunobu Etherification
-
Reaction Setup: Under an inert atmosphere, dissolve the chiral alcohol (1.0 eq.), the acidic nucleophile (e.g., a phenol for O-alkylation, 1.5 eq.), and triphenylphosphine (1.5 eq.) in a suitable anhydrous solvent (e.g., THF, toluene).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath.
-
Add the azodicarboxylate (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the product from the triphenylphosphine oxide and hydrazide byproducts.
Performance Comparison and Mechanistic Rationale
Direct comparative studies across all five building blocks are scarce in the literature. However, we can infer performance based on their intrinsic structural and electronic properties.
| Building Block | Key Structural Feature | Expected Reactivity in Williamson Synthesis | Expected Reactivity in Mitsunobu Reaction | Rationale |
| This compound (1) | Primary alcohol on a dioxane ring | Good | Good | The primary alcohol is unhindered. The dioxane ring may influence solubility and conformation but is unlikely to impede the reaction at the hydroxyl group. |
| (S)-Glycidol (2) | Primary alcohol on an epoxide ring | Complicated | Complicated | The high reactivity of the epoxide ring makes it susceptible to nucleophilic attack by the alkoxide (intramolecularly or intermolecularly) or other nucleophiles present, leading to potential side products and lower yields for the desired etherification at the primary alcohol. |
| (S)-(Tetrahydrofuran-2-yl)methanol (3) | Primary alcohol on a THF ring | Good | Good | Similar to compound 1 , the primary alcohol is readily accessible. The THF ring is generally stable under these conditions. |
| (S)-3-Hydroxytetrahydrofuran (4) | Secondary alcohol within a THF ring | Moderate | Good | As a secondary alcohol, it is more sterically hindered than the primary alcohols, which may slow the rate of SN2 attack in the Williamson synthesis. The Mitsunobu reaction is often more effective for secondary alcohols and will proceed with inversion of configuration. |
| (S)-Solketal (5) | Primary alcohol with a dioxolane protecting group | Good | Good | The primary alcohol is sterically unhindered. The acetal (ketal) is generally stable to the basic conditions of the Williamson synthesis but can be sensitive to the acidic pronucleophiles or trace acids in the Mitsunobu reaction. |
Causality Behind Experimental Choices:
-
For simple etherifications of primary alcohols where inversion of stereochemistry is not required, the Williamson ether synthesis is often preferred due to its cost-effectiveness and straightforward procedure.
-
When dealing with secondary alcohols like (S)-3-Hydroxytetrahydrofuran (4) , or when a specific inversion of stereochemistry is desired, the Mitsunobu reaction is the superior choice, despite the need for stoichiometric reagents and more challenging purification.[10]
-
The high reactivity of (S)-Glycidol (2) makes it a unique building block for introducing a 2,3-dihydroxypropyl or related moiety via epoxide opening, but it is a less ideal candidate for direct etherification of its primary alcohol without careful protection strategies.
Esterification Reactions
Esterification is another common transformation used to functionalize these chiral alcohols. Fischer esterification (acid-catalyzed) and acylation with an acyl chloride or anhydride are standard methods.
Experimental Protocol: General Acid-Catalyzed Esterification (Fischer)
-
Reaction Setup: Dissolve the chiral alcohol (used in excess as the solvent, or with an inert co-solvent like toluene) and the carboxylic acid (1.0 eq.).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium toward the product. Monitor by TLC or GC.
-
Work-up: Cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography or distillation.
Experimental Data: Esterification of Solketal
The esterification of solketal with various fatty acids has been studied, demonstrating its utility as a bio-based building block.
| Fatty Acid | Molar Ratio (Solketal:Acid) | Catalyst (wt%) | Time (h) | Temp (°C) | Yield (%) | Reference |
| Caprylic Acid | 1.5 | 5% PTSA | 4 | 60 | 99 | [11] |
| Lauric Acid | 1.5 | 5% PTSA | 4 | 60 | 95 | [11] |
| Palmitic Acid | 1.5 | 5% PTSA | 4 | 60 | 80 | [11] |
| Stearic Acid | 1.5 | 5% PTSA | 4 | 60 | 85 | [11] |
PTSA: p-toluenesulfonic acid
The data indicates that solketal undergoes efficient esterification under relatively mild, acid-catalyzed conditions, yielding high-purity esters with excellent selectivity and yields.[11] The absence of added solvent is a notable advantage from a green chemistry perspective.[11]
Visualization of a Key Synthetic Transformation
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A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: Navigating the Landscape of Stereoselectivity
In the intricate world of pharmaceutical development and fine chemical synthesis, the precise control of molecular three-dimensional orientation is not merely an academic exercise—it is a critical determinant of biological activity, safety, and efficacy. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, stands as a cornerstone of modern chemistry. At the heart of this discipline lie chiral ligands: small, meticulously designed organic molecules that, when complexed with a metal catalyst, orchestrate the formation of a desired stereoisomer with remarkable precision.
This guide offers an in-depth comparison of the efficacy of several preeminent classes of chiral ligands—BINAP, Salen, and BOX/PyBox—in key asymmetric transformations. Moving beyond a simple catalog of options, we will delve into the mechanistic underpinnings of stereochemical control, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in the rational selection and application of these powerful synthetic tools.
The Central Role of the Chiral Ligand
The efficacy of a chiral ligand is a symphony of steric and electronic effects.[1] The ligand's architecture creates a chiral pocket around the metal center, influencing the trajectory of substrate approach and stabilizing the transition state that leads to the desired enantiomer.[1][2][3] "Privileged ligands" are those that have demonstrated broad applicability across a range of reactions, a testament to their robust and well-defined stereochemical-inducing properties.[2][3] The choice of ligand is therefore a critical parameter in optimizing any asymmetric transformation, directly impacting enantioselectivity (ee%), diastereoselectivity (de%), and overall catalytic efficiency, often measured by turnover number (TON) and turnover frequency (TOF).[4]
I. BINAP and its Analogs: Masters of Asymmetric Hydrogenation
Axially chiral biaryl diphosphines, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are legendary figures in the field of asymmetric catalysis. Their C₂-symmetric backbone provides a well-defined and rigid chiral environment, leading to exceptional levels of enantioselectivity in a variety of reactions, particularly in the hydrogenation of olefins and ketones.[4][5]
Mechanism of Action in Ru-Catalyzed Ketone Hydrogenation
The Ru-BINAP/diamine catalytic system is a workhorse for the asymmetric hydrogenation of a wide array of ketones.[5] The mechanism is a fascinating example of metal-ligand bifunctional catalysis, operating via an "outer sphere" pathway where the substrate does not directly coordinate to the metal center.[5][6]
-
Catalyst Activation: The precatalyst is activated by hydrogen in the presence of a base to form the active RuH₂(BINAP)(diamine) complex.[5]
-
Pericyclic Transition State: The hydrogenation of the ketone proceeds through a six-membered pericyclic transition state. A hydride from the ruthenium and a proton from the NH₂ group of the diamine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively.[6]
-
Stereochemical Induction: The chirality of both the BINAP and the diamine ligands dictates the facial selectivity of the hydride and proton transfer, thereby determining the stereochemistry of the resulting secondary alcohol.
Caption: Catalytic cycle for Ru-BINAP/diamine-catalyzed asymmetric ketone hydrogenation.
Performance Data
The performance of BINAP and its derivatives is highly substrate-dependent. Below is a comparative summary for the asymmetric hydrogenation of various ketones.
| Ligand | Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | ee (%) | Reference |
| (S)-BINAP | Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | 2-Propanol | 28 | 1 | 82 | [6] |
| (R)-MeO-BIPHEP | 1-Tetralone | Ru-complex | Methanol | 50 | 50 | 92 | [7] |
| (S)-BINAP | Naphthacrylic acid | Ru-(S)-BINAP | Not specified | Not specified | 134 | 98 | [7] |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is adapted from the work of Noyori and coworkers.[6]
Materials:
-
trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] (catalyst)
-
Acetophenone (substrate)
-
2-Propanol (solvent)
-
Potassium tert-butoxide (KOt-Bu, optional base additive)
-
Hydrogen gas (H₂)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Catalyst Preparation: In a glovebox, add the Ru-precatalyst to a Schlenk flask.
-
Reaction Setup: Remove the flask from the glovebox and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent and Substrate Addition: Add degassed 2-propanol via cannula, followed by the acetophenone substrate. If using a base, add a solution of KOt-Bu in 2-propanol.
-
Hydrogenation: Purge the flask with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1 atm) with a balloon or regulator.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature). Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, carefully vent the hydrogen gas. Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.
Causality of Choices: The use of an alcohol solvent like 2-propanol is crucial as it can participate in the catalytic cycle.[6] The addition of a base can significantly accelerate the reaction, though it may also influence the mechanism.[6] Rigorous exclusion of oxygen is necessary to prevent catalyst deactivation.
II. Salen Ligands: Versatility in Asymmetric Epoxidation and Ring-Opening
Salen-type ligands, which are Schiff base ligands derived from salicylaldehyde and a chiral diamine, are another class of "privileged ligands."[1] Their metal complexes, particularly with manganese and chromium, are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins and the asymmetric ring-opening of epoxides.[8][9]
Mechanism of Action in Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation utilizes a chiral Mn(III)-Salen complex to catalyze the epoxidation of alkenes with a terminal oxidant, such as NaOCl. The currently accepted mechanism involves a metal-oxo intermediate.
-
Oxidant Activation: The Mn(III)-Salen precatalyst is oxidized by the terminal oxidant to a high-valent Mn(V)-oxo species.
-
Substrate Approach: The olefin approaches the Mn(V)-oxo intermediate. The steric bulk of the Salen ligand, particularly at the 3 and 3' positions, directs the substrate to approach from a specific trajectory.
-
Oxygen Transfer: Oxygen atom transfer occurs in a concerted or stepwise manner, with the latter involving a radical intermediate. The enantioselectivity is determined by the facial selectivity of this step.[10]
-
Catalyst Regeneration: The resulting Mn(III) complex is re-oxidized to regenerate the active Mn(V)-oxo species, completing the catalytic cycle.
Caption: Catalytic cycle for Mn(III)-Salen catalyzed asymmetric epoxidation.
Performance Data
The electronic properties of the Salen ligand can significantly influence enantioselectivity, with electron-donating groups generally leading to higher ee values.[10][11]
| Ligand Type | Substrate | Catalyst System | Oxidant | ee (%) | Reference |
| Jacobsen's Catalyst | Indene | Mn(III)-Salen | NaOCl | 85-88 | [12] |
| Chiral Mn(Salen) | α-methylstyrene | Heterogenized Mn(Salen) | Not specified | 79.7 | [8] |
| Chiral Cr(Salen) | Cyclohexene oxide | Cr(III)-Salen | TMSN₃ (nucleophile) | up to 97 | [9] |
Experimental Protocol: Asymmetric Epoxidation of Indene
This protocol is based on the work of Jacobsen.[12]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Indene (substrate)
-
Dichloromethane (CH₂Cl₂, solvent)
-
Aqueous sodium hypochlorite (NaOCl, bleach)
-
4-(3-phenylpropyl)pyridine N-oxide (P₃NO, optional axial ligand)
-
pH 11.3 buffer
-
Stir bar and round-bottom flask
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a stir bar, add the indene substrate dissolved in dichloromethane.
-
Buffer and Oxidant: Add the pH 11.3 buffer, followed by the aqueous NaOCl solution.
-
Catalyst Addition: Add the Jacobsen's catalyst (and P₃NO if used). The reaction mixture should be biphasic.
-
Reaction: Stir the mixture vigorously at 0 °C to room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Workup: Once the starting material is consumed, separate the organic layer. Wash the organic layer with saturated aqueous Na₂SO₃, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification and Analysis: Purify the resulting indene oxide by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Causality of Choices: The biphasic reaction medium is common for these epoxidations.[11] The addition of an axial ligand like P₃NO can stabilize the catalyst and increase the reaction rate, allowing for lower catalyst loadings.[12] Maintaining the pH with a buffer is important for consistent results.
III. BOX and PyBox Ligands: Excellence in Lewis Acid Catalysis
Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBox) ligands are C₂-symmetric ligands that are readily synthesized from chiral amino alcohols.[13] They are particularly effective in coordinating with Lewis acidic metals like copper, zinc, and iron to catalyze a wide range of asymmetric reactions, including Diels-Alder, aldol, and Michael additions.[13][14]
Mechanism of Action in Cu(II)-BOX Catalyzed Diels-Alder Reaction
In a typical hetero-Diels-Alder reaction catalyzed by a Cu(II)-BOX complex, the ligand and metal form a chiral Lewis acid that activates the dienophile.
-
Catalyst Formation: The BOX ligand coordinates to a Cu(II) salt (e.g., Cu(OTf)₂) to form a square planar or square pyramidal complex.
-
Dienophile Activation: The dienophile (e.g., a glyoxylate ester) coordinates to the chiral copper complex through its carbonyl oxygen(s). This coordination increases the dienophile's reactivity and shields one of its prochiral faces.
-
Diene Approach: The diene approaches the activated dienophile from the less sterically hindered face. The chiral environment created by the BOX ligand dictates the stereochemical outcome of the cycloaddition.
-
Product Release: The product dissociates from the copper center, regenerating the chiral Lewis acid catalyst for the next cycle.
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A Comparative Guide to the Validation of Absolute Configuration for Products of (S)-(1,4-Dioxan-2-yl)methanol
For researchers, medicinal chemists, and professionals in drug development, the stereochemical integrity of a molecule is not an academic detail—it is a critical determinant of biological function, safety, and efficacy. (S)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block used in asymmetric synthesis to construct complex, biologically active molecules.[1][2] However, the introduction of new stereocenters or the manipulation of existing ones necessitates rigorous validation of the final product's absolute configuration. Relying solely on the stereochemistry of the starting material is insufficient due to the potential for unforeseen inversions or epimerization under certain reaction conditions.
This guide provides an in-depth comparison of the primary analytical techniques used to definitively assign absolute configuration. We move beyond mere procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you select the most appropriate validation strategy for your specific research context.
The Central Challenge: Preserving or Transferring Chirality
When this compound is used in a synthesis, its inherent chirality is intended to direct the formation of new stereocenters in a predictable manner. However, multi-step syntheses can introduce risks. For example, a reaction targeting the hydroxyl group could inadvertently lead to conditions that affect the stability of the adjacent stereocenter. Therefore, independent verification of the absolute configuration of the final product, or at least a key intermediate, is a cornerstone of robust chemical science.
Below is a logical workflow for approaching the validation of absolute configuration.
Caption: Decision workflow for selecting an absolute configuration validation method.
Comparative Analysis of Validation Techniques
The choice of method is a strategic decision based on the physical properties of the molecule, available resources, and the required level of certainty.
Single-Crystal X-ray Crystallography: The Definitive Standard
Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][4] The technique relies on the anomalous dispersion effect, where heavy atoms in the crystal interact with X-rays differently, allowing for the distinction between a molecule and its mirror image.[5]
-
Expertise & Causality: This is the gold standard because it provides a direct visualization of the atomic arrangement in space. The primary prerequisite is the ability to grow a high-quality single crystal, which is often the most significant bottleneck.[6] For molecules containing only light atoms (C, H, O, N), determining the absolute configuration can be challenging, though not impossible.[6] The inclusion of a heavier atom (e.g., P, S, Cl, Br) or the formation of a salt with a heavy counterion significantly increases the chances of a successful and reliable determination.[4][6]
-
Advantages:
-
Provides an unambiguous and definitive assignment of both relative and absolute configuration.[4]
-
Yields a complete 3D structure, including bond lengths, angles, and solid-state conformation.
-
-
Limitations:
-
Absolutely requires a single crystal of suitable size and quality, which can be difficult or impossible to obtain.[7]
-
The process of crystal screening and data collection can be time-consuming.
-
NMR-Based Methods: Versatility in Solution
For the vast number of compounds that are reluctant to crystallize, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful solution-state alternatives. These methods work by converting the enantiomeric relationship into a diastereomeric one, which can be distinguished by NMR.
This is one of the most widely used NMR techniques for assigning the absolute configuration of secondary alcohols and amines.[8][9] The method involves derivatizing the chiral alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[8][10] This creates a pair of diastereomeric esters.
-
Expertise & Causality: The core principle is that these diastereomers adopt a specific conformation in solution where the phenyl group of the MTPA moiety creates a distinct anisotropic shielding/deshielding effect on the protons of the parent alcohol.[7] By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a consistent pattern of chemical shift differences (Δδ = δS - δR) emerges. The sign of these Δδ values for protons on either side of the stereocenter directly correlates to its absolute configuration.[9][11] Preparing both diastereomers is a critical self-validating step; if the expected opposing shifts are not observed, the analysis is considered unreliable.[7]
-
Advantages:
-
Applicable to a wide range of secondary alcohols.
-
Performed in solution, bypassing the need for crystallization.
-
The model is well-established and highly reliable for many structures.[8]
-
-
Limitations:
-
Requires chemical derivatization, consuming material and adding synthetic steps.
-
The model can be ambiguous or fail for sterically hindered or highly flexible molecules.
-
Requires careful and unambiguous assignment of proton signals in the NMR spectra.[7]
-
An alternative NMR method involves the use of chiral solvating agents (CSAs). These are chiral molecules that form weak, non-covalent diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube.[12][13]
-
Expertise & Causality: The formation of these transient complexes is driven by interactions like hydrogen bonding or π-π stacking.[13] This association creates a different average chemical environment for the nuclei of each enantiomer, leading to separate signals in the NMR spectrum. The method is non-destructive and rapid. However, the induced chemical shift differences are often small and can be highly dependent on concentration, temperature, and solvent, requiring careful optimization.[14]
-
Advantages:
-
Fast and non-destructive; no chemical derivatization is required.[15]
-
Useful for determining enantiomeric purity.
-
-
Limitations:
-
Induced chemical shift differences can be small and difficult to resolve.
-
The correlation between the sign of the shift and the absolute configuration is not as universally predictable as in Mosher's analysis and often requires comparison with known standards.[12]
-
Vibrational Circular Dichroism (VCD): A Chiroptical Approach
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[16] It has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution.[17][18]
-
Expertise & Causality: The method is based on comparing the experimentally measured VCD spectrum with a theoretical spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers.[17] A match between the signs and relative intensities of the major experimental and calculated bands confirms the absolute configuration.[18] The accuracy of the result is critically dependent on the quality of the computational model, which must accurately represent the conformational landscape of the molecule in solution.[17][19]
-
Advantages:
-
Limitations:
-
Requires access to computational chemistry resources and expertise.
-
Can be complex and time-consuming for molecules with high conformational flexibility.
-
Interpretation can be challenging if the experimental and calculated spectra do not show good agreement.[17]
-
Data-Driven Method Comparison
| Feature | X-ray Crystallography | Mosher's Ester Analysis (NMR) | Chiral Solvating Agents (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous X-ray dispersion[5] | Diastereomer formation (covalent)[8] | Diastereomer formation (non-covalent)[13] | Differential IR absorption[16] |
| Sample State | Single Crystal | Solution | Solution | Solution |
| Sample Prep | Crystallization | Chemical Derivatization | Simple Mixing | Dissolution |
| Certainty | Unambiguous, Definitive[4] | High (if model applies) | Moderate to High | High (if calculation is good)[17] |
| Primary Challenge | Obtaining a suitable crystal[7] | Unambiguous NMR assignment[7] | Small signal separation[14] | Computational modeling[19] |
| Destructive? | No (crystal is recovered) | Yes (sample is consumed) | No | No |
| Time Investment | Days to Weeks | 1-2 Days[9] | Hours | Days (including calculation) |
Detailed Experimental Protocol: Modified Mosher's Ester Analysis
This protocol describes the assignment of absolute configuration for a chiral secondary alcohol (R¹R²CHOH), a common product type derived from this compound after further synthetic transformations.
Objective: To determine the absolute configuration of a chiral secondary alcohol by analyzing the ¹H NMR chemical shift differences (ΔδS-R) of its (R)- and (S)-MTPA esters.
Materials:
-
Chiral alcohol of unknown configuration (~5 mg)
-
(R)-(-)-MTPA chloride
-
(S)-(+)-MTPA chloride
-
Anhydrous pyridine or DMAP/DCC
-
Anhydrous dichloromethane (DCM) or CDCl₃
-
NMR tubes and spectrometer
Procedure:
-
Preparation of the (R)-MTPA Ester: a. In a clean, dry vial, dissolve ~2.5 mg of the chiral alcohol in 0.3 mL of anhydrous DCM. b. Add a small excess (~1.2 equivalents) of anhydrous pyridine. c. Add ~1.2 equivalents of (R)-(-)-MTPA chloride to the solution. d. Cap the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting alcohol. e. Quench the reaction with a small amount of water. Extract the product with DCM, wash with dilute HCl and brine, dry over Na₂SO₄, and concentrate in vacuo. f. Prepare the sample for NMR analysis in CDCl₃.
-
Preparation of the (S)-MTPA Ester: a. Repeat steps 1a-1f in a separate vial using (S)-(+)-MTPA chloride. It is crucial to ensure reaction conditions are as identical as possible to minimize systematic errors.
-
NMR Data Acquisition: a. Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples. b. It is highly recommended to also acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all relevant proton signals.[7]
-
Data Analysis: a. Carefully assign the proton signals for both diastereomers, focusing on the protons (Hα, Hβ, etc.) in the vicinity of the newly formed ester linkage. b. For each assigned proton, calculate the chemical shift difference: Δδ = δ(S-MTPA) - δ(R-MTPA) . c. Tabulate the Δδ values.
-
Configuration Assignment: a. Draw the extended Newman projection of the MTPA esters, with the C=O and C-CF₃ bonds eclipsing. The bulky phenyl and -CF₃ groups, along with the -OCH₃ group, create distinct shielding and deshielding zones. b. Protons that fall under the influence of the phenyl ring in this conformation will be shielded (experience an upfield shift). c. If Δδ values are positive (δS > δR) for protons on one side of the molecule and negative (δS < δR) for protons on the other, the absolute configuration can be assigned based on the established Mosher's model.
Caption: Logical flow for assigning configuration using Mosher's ester analysis.
Conclusion and Recommendations
The validation of absolute configuration is a non-negotiable step in the development of chiral molecules derived from synthons like this compound.
-
For unambiguous, publication-quality proof , Single-Crystal X-ray Crystallography is the ultimate goal. Time spent on crystallization screening is often a worthwhile investment.
-
When crystallization is not feasible, the modified Mosher's ester analysis is the most reliable and widely accepted solution-state method for secondary alcohols. Its internal self-validation (using both MTPA enantiomers) provides a high degree of confidence.
-
Vibrational Circular Dichroism represents the cutting edge of chiroptical analysis and is an excellent choice when the molecule is conformationally rigid and derivatization is undesirable, provided the necessary computational resources are available.
References
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- Allen, F. H. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149–162. [Link][3]
- NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link][7]
- Gant, T. G. (2014). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis 1 (pp. 377-424). Georg Thieme Verlag. [Link][6]
- Nafie, L. A., & Freedman, T. B. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: AC 2 -Symmetric Annelated Heptathiophene and a D 2. Journal of the American Chemical Society, 125(39), 11944–11953. [Link][16]
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. [Link][11]
- Albright, T. A., & White, J. M. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Chirality in Supramolecular Assemblies. Springer. [Link][4]
- Bultinck, P. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link][18]
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- Pescitelli, G., & Di Bari, L. (2014). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link][12]
- Uccello-Barretta, G., et al. (2022). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 27(19), 6598. [Link][13]
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A Comparative Guide to Chiral Dioxane-Based Catalysts versus Literature Standards in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the pursuit of highly efficient and enantioselective catalysts is paramount for the synthesis of chiral molecules, which form the cornerstone of many pharmaceuticals and fine chemicals. This guide provides an in-depth comparison of the performance of novel C2-symmetric catalysts featuring a 1,4-dioxane backbone, derived from (S)-(1,4-Dioxan-2-yl)methanol, against established literature standards, namely Rhodium complexes of DuPhos and BINAP, in the asymmetric hydrogenation of enamides. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal catalytic system for their synthetic needs.
Introduction: The Quest for Superior Chiral Ligands
The asymmetric hydrogenation of prochiral olefins, particularly enamides, is a fundamental transformation for the synthesis of chiral amines and their derivatives. The success of this reaction hinges on the design of the chiral ligand that coordinates to the metal center, typically rhodium. For decades, ligands such as DuPhos and BINAP have been the gold standard, demonstrating high enantioselectivities across a range of substrates.[1][2] However, the development of new ligand scaffolds is driven by the quest for improved performance, broader substrate scope, and novel structural motifs that can offer unique stereochemical control.
Recently, a new class of C2-symmetric diphosphine ligands incorporating a 1,4-dioxane backbone, synthesized from readily available tartaric acid, has emerged as a promising alternative.[3][4][5] These ligands, conceptually derived from the chiral pool, present a rigid and well-defined chiral environment around the metal center, which is hypothesized to enhance enantioselectivity. This guide will dissect the performance of these dioxane-based catalysts in the context of well-established systems.
Performance Benchmark: Asymmetric Hydrogenation of β-Substituted Enamides
The asymmetric hydrogenation of β-substituted enamides serves as a critical benchmark for evaluating the efficacy of chiral catalysts. The following data summarizes the performance of a representative C2-symmetric 1,4-dioxane-based diphosphine ligand in comparison to literature data for Rh-DuPhos and Rh-BINAP catalysts in the hydrogenation of N-acetyl-β-arylenamides.
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| Rh-(Dioxane-based Ligand) | N-acetyl-β-phenylenamide | >99% | [4] |
| N-acetyl-β-(p-methoxyphenyl)enamide | 98% | [4] | |
| N-acetyl-β-(p-chlorophenyl)enamide | 99% | [4] | |
| N-acetyl-β-(2-naphthyl)enamide | 94% | [4] | |
| Rh-DuPhos | N-acetyl-β-phenylenamide | >99% | [6] |
| Rh-BINAP | (E)-β-(acylamino)acrylic acids | Moderate to good | [7] |
The data clearly indicates that the C2-symmetric 1,4-dioxane-based ligands are highly competitive with, and in some cases may exceed, the performance of established literature standards for the asymmetric hydrogenation of β-substituted enamides, consistently delivering enantioselectivities in the high 90s.[4]
Mechanistic Insights: The Role of the Ligand Backbone
The high enantioselectivities observed with the C2-symmetric 1,4-dioxane-based ligands can be attributed to the unique structural features of the ligand backbone. The dioxane ring imparts a rigid C2-symmetric scaffold that, upon chelation to the rhodium center, creates a well-defined and sterically demanding chiral pocket. This rigidity is believed to play a crucial role in stabilizing the metal-ligand chelate conformation, leading to a more effective discrimination between the two enantiotopic faces of the prochiral enamide substrate during the hydrogenation process.[4]
In contrast, while ligands like BINAP also possess C2-symmetry, their atropisomeric chirality and the flexibility of the biaryl backbone can lead to different chelate geometries. The "bite angle" of the diphosphine ligand, which is the P-Rh-P angle, is a critical parameter influencing both the activity and selectivity of the catalyst.[8][9][10] The specific bite angle enforced by the dioxane backbone likely contributes to the formation of a highly organized transition state, thereby enhancing enantioselectivity. Theoretical studies on BINAP-Rh(I)-catalyzed hydrogenations suggest that the reaction proceeds through a "lock-and-key" motif where the major enantiomer is formed via a more stable dihydride-Rh(III)-enamide complex.[11] It is plausible that the rigid dioxane framework of the novel ligands further stabilizes such a favorable transition state.
Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
Caption: Generalized catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides.
Experimental Protocols
Synthesis of Chiral C2-Symmetric 1,4-Dioxane Diphosphine Ligand
The synthesis of the chiral C2-symmetric diphosphine ligands with a 1,4-dioxane backbone originates from commercially available tartrates. A key step in the synthesis involves the application of Ley's "BDA" and "Dispoke" methodologies.[4]
Workflow for Ligand Synthesis
Caption: Synthetic workflow for the preparation of the chiral dioxane-based diphosphine ligand.
General Procedure for Asymmetric Hydrogenation of Enamides
The following is a general experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of β-substituted enamides using the C2-symmetric 1,4-dioxane-based diphosphine ligand. A similar protocol can be adapted for catalysts based on DuPhos and BINAP.
Step-by-Step Protocol:
-
Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral diphosphine ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., methanol, dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: The enamide substrate (1.0 equiv) is added to the flask containing the catalyst precursor.
-
Hydrogenation: The flask is connected to a hydrogen line, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (typically 1-10 atm).
-
Reaction Monitoring: The reaction is stirred vigorously at the specified temperature (e.g., room temperature) until complete conversion is observed (monitored by TLC, GC, or ¹H NMR).
-
Work-up and Purification: Upon completion, the hydrogen pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral product.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Conclusion
The development of C2-symmetric diphosphine ligands with a 1,4-dioxane backbone represents a significant advancement in the field of asymmetric catalysis. Experimental data demonstrates that these catalysts, derived from the readily available chiral pool, exhibit exceptional performance in the asymmetric hydrogenation of β-substituted enamides, achieving enantioselectivities that are on par with, and in some instances superior to, well-established literature standards like Rh-DuPhos. The rigidity and well-defined chiral environment provided by the dioxane scaffold are key to their success. This guide provides researchers with the necessary comparative data and methodological framework to consider these novel catalysts as powerful tools for the efficient and highly enantioselective synthesis of chiral amines and their derivatives.
References
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- Li, W.; Zhang, X. Stereoelectronic Effect in Ligand Design: Enantioselective Rh‐Catalyzed Hydrogenation of Alkyl Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)‐Tofacitinib. Angewandte Chemie International Edition2019, 58 (40), 14199-14203. [Link]
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- van Leeuwen, P. W. N. M.; Kamer, P. C. J.; Reek, J. N. H. 1 Bite Angle Effects of Diphosphines in Carbonylation Reactions. In Aqueous-Phase Organometallic Catalysis; Cornils, B., Herrmann, W. A., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 25–43. [Link]
- Dierkes, P.; van Leeuwen, P. W. N. M. Bite angle effects in diphosphine metal catalysts: steric or electronic? Dalton Transactions1999, (10), 1519-1529. [Link]
- Gridnev, I. D.; Yasutake, M.; Higashi, N.; Imamoto, T. Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society2001, 123 (22), 5268–5276. [Link]
- Zhang, Z.; Zhu, G.; Jiang, Q.; Xiao, D.; Zhang, X. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. The Journal of Organic Chemistry1999, 64 (6), 1774–1775. [Link]
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- Wang, Y.; Tan, J.; Li, Y.; Wang, Z. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry2024, 20, 1111–1139. [Link]
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A Comparative Review of Solvents for Asymmetric Synthesis: A Guide for Researchers
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, the choice of solvent is far from a trivial decision. It is a critical parameter that can profoundly influence the stereochemical outcome of a reaction, dictating the success or failure of a synthetic campaign. This guide provides a comparative review of commonly employed solvents, offering experimental data and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for stereochemical control.
The Solvent's Overture: More Than Just a Medium
The solvent in an asymmetric reaction is not a mere spectator but an active participant, shaping the energetic landscape of the diastereomeric transition states that lead to the formation of enantiomeric products. Its influence is multifaceted, stemming from a combination of physical and chemical properties that can stabilize or destabilize key intermediates and transition states.[1] Factors such as polarity, proticity, coordinating ability, and even the solvent's inherent chirality can dramatically alter reaction rates, yields, and, most importantly, enantioselectivity.[2][3]
A solvent's ability to solvate the catalyst, substrate, and transition state can alter the conformational preferences of these species, thereby influencing the facial selectivity of the reaction.[4] For instance, polar solvents may favor ionic transition states, while nonpolar solvents might promote more concerted pathways, sometimes leading to a complete reversal of enantioselectivity.[5] Furthermore, specific interactions, such as hydrogen bonding between the solvent and the catalyst or reactants, can create a highly organized chiral environment that directs the stereochemical course of the reaction.[6]
A Comparative Analysis of Solvent Classes
The vast arsenal of organic solvents can be broadly categorized into three main classes: aprotic polar, protic, and nonpolar solvents. Each class possesses a unique set of properties that makes it suitable for different types of asymmetric transformations.
Aprotic Polar Solvents: The Workhorses of Asymmetric Catalysis
Aprotic polar solvents, such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dichloromethane (DCM), are among the most frequently used in asymmetric synthesis. They possess moderate to high dielectric constants and are capable of solvating cations, but they lack acidic protons.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 |
Experimental Evidence: Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation. A study on the addition of 2(5H)-furanone to nitroalkenes catalyzed by a dinuclear zinc complex provides a clear example of solvent effects.[7]
| Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| THF | 85 | 17:1 | 95 |
| Toluene | 88 | 10:1 | 95 |
| CH₂Cl₂ | 75 | 8:1 | 92 |
| Et₂O | 80 | 12:1 | 94 |
In this case, THF provided the highest diastereoselectivity, while toluene led to a faster reaction with comparable yield and enantioselectivity.[7] This highlights the subtle interplay between solvent properties and reaction outcomes.
Protic Solvents: The Power of Hydrogen Bonding
Protic solvents, such as methanol (MeOH), ethanol (EtOH), and water, contain acidic protons and are excellent hydrogen bond donors. This property allows them to actively participate in the reaction mechanism, often by stabilizing charged intermediates or by activating electrophiles through hydrogen bonding.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) |
| Methanol (MeOH) | CH₄O | 65 | 32.7 |
| Ethanol (EtOH) | C₂H₆O | 78 | 24.6 |
| Water | H₂O | 100 | 80.1 |
Experimental Evidence: Proline-Catalyzed Asymmetric Aldol Reaction
The proline-catalyzed aldol reaction is a classic example of organocatalysis where the solvent plays a crucial role. While highly polar aprotic solvents like DMSO and DMF are often used, recent studies have shown that mixtures of water and methanol can be exceptionally effective.[1][8] In the reaction between cyclohexanone and 4-nitrobenzaldehyde, a water/methanol mixture (1:1) afforded the aldol product in high yield and enantioselectivity.[8] The protic nature of the solvent is believed to be crucial for the catalytic cycle, particularly in the hydrolysis of the enamine intermediate.[1][9]
Nonpolar Solvents: Minimizing Interactions
Nonpolar solvents, such as toluene, hexane, and diethyl ether, have low dielectric constants and are poor solvators of charged species. They are often chosen when minimal interaction between the solvent and the reacting species is desired, allowing the intrinsic properties of the catalyst and substrates to dominate the stereochemical control.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) |
| Toluene | C₇H₈ | 111 | 2.4 |
| Hexane | C₆H₁₄ | 69 | 1.9 |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 35 | 4.3 |
Experimental Evidence: Asymmetric Hydrogenation
In a study on the cobalt-catalyzed asymmetric hydrogenation of enamides, protic solvents like methanol and ethanol gave the highest yields and enantiomeric purities.[10] However, in other asymmetric hydrogenations, non-basic, non-polar solvents have been shown to provide the highest enantioselectivities.[4] For instance, in a Rh-catalyzed hydrogenation, polar solvents led to the formation of an early transition state where the substrate was far from the chiral environment of the catalyst, resulting in lower selectivity.[4] This demonstrates that the optimal solvent choice is highly dependent on the specific catalytic system.
The Rise of Green Solvents: A Sustainable Approach to Asymmetric Synthesis
In recent years, there has been a significant push towards the development and implementation of "green" solvents, which are derived from renewable resources, are less toxic, and have a smaller environmental footprint.[11][12] Examples include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and deep eutectic solvents (DES).
| Solvent | Source | Boiling Point (°C) | Key Advantages |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass | 80 | Higher boiling point and lower water miscibility than THF |
| Cyclopentyl methyl ether (CPME) | - | 106 | High boiling point, low peroxide formation |
| Deep Eutectic Solvents (DES) | Various renewable sources | Variable | Low volatility, tunable properties |
Comparative Performance
Studies have shown that green solvents can often match or even surpass the performance of traditional solvents in asymmetric reactions.[13] For example, in certain biocatalyzed polyester synthesis, 2-MeTHF and pinacolone (a bio-derived ketone) showed superior performance compared to toluene and THF.[14] The use of green solvents not only aligns with the principles of sustainable chemistry but can also offer practical advantages in terms of reaction performance and product purification.[3]
Experimental Protocols: A Practical Guide
To facilitate the application of the principles discussed, here are representative experimental protocols for solvent screening and a classic asymmetric reaction.
General Protocol for Solvent Screening in Asymmetric Catalysis
-
Preparation: Rigorously dry all glassware. Use freshly distilled and degassed solvents. Prepare stock solutions of the substrate and any achiral reagents to ensure consistent dispensing.
-
Reaction Setup: In an array of reaction vials inside a glovebox, add the chiral ligand and metal precursor (if applicable) to each vial.
-
Solvent Addition: Add a different solvent to each vial.
-
Reaction Initiation: Add the substrate from the stock solution, followed by the final reagent to initiate the reaction.
-
Monitoring and Analysis: Monitor the reactions by TLC or GC/LC. Upon completion, quench the reactions and analyze the yield and enantiomeric excess by chiral HPLC or GC.
Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
-
To a stirred solution of L-proline (0.025 mmol) in the desired solvent (0.5 mL) at the desired temperature (e.g., 2°C), add the aldehyde (0.25 mmol) and acetone (1.25 mmol). [9]
-
Stir the solution for the required reaction time (e.g., 24-72 hours), monitoring the progress by TLC. [9]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. [9]
-
Extract the product with ethyl acetate (3 x 10 mL). [9]
-
Wash the combined organic layers with water and dry over magnesium sulfate. [9]
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel. [9]
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis. [9]
Mechanistic Insights: Visualizing the Solvent's Role
The influence of the solvent on the stereochemical outcome of a reaction can be rationalized by considering its interaction with the key species in the catalytic cycle. Graphviz diagrams can help visualize these complex relationships.
Proline-Catalyzed Aldol Reaction: Solvent-Mediated Enamine Formation
Caption: Solvent molecules can stabilize the enamine intermediate through solvation and hydrogen bonding, influencing its reactivity and the subsequent approach of the aldehyde.
Asymmetric Hydrogenation: Solvent Coordination to the Metal Center
Caption: Coordinating solvents can compete with the substrate for binding to the metal center, affecting catalyst activity and the stereochemical environment of the hydrogenation step.
Conclusion: A Strategic Approach to Solvent Selection
The selection of an appropriate solvent is a critical step in the development of any asymmetric synthesis. A systematic approach, involving the screening of a diverse range of solvents from different classes, is often the most effective strategy for identifying the optimal reaction medium. By understanding the fundamental principles of solvent effects and leveraging the growing body of experimental data, researchers can make more informed decisions, leading to improved stereoselectivity, higher yields, and more sustainable synthetic processes. This guide serves as a starting point, encouraging a deeper exploration of the solvent's role in the fascinating and challenging field of asymmetric synthesis.
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A Senior Application Scientist's Guide to Chiral Diols in Asymmetric Synthesis: Benchmarking (S)-(1,4-Dioxan-2-yl)methanol and its Congeners
For the discerning researcher in drug discovery and development, the selection of a chiral auxiliary or ligand is a critical decision that profoundly influences the stereochemical outcome of a synthetic route. This guide provides an in-depth technical comparison of (S)-(1,4-Dioxan-2-yl)methanol, a versatile chiral building block, against two titans of asymmetric synthesis: BINOL and TADDOL. Our analysis is grounded in experimental data, offering a clear-eyed perspective on the performance of these diols in key asymmetric transformations.
Introduction: The Landscape of Chiral Diols
Chiral diols are indispensable tools in the synthesis of enantiomerically pure compounds. Their ability to form chiral complexes with metal catalysts or to act as organocatalysts themselves allows for the creation of a stereochemically defined environment, guiding the formation of a desired enantiomer. While C2-symmetric diols like 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) have established themselves as the gold standard for a wide array of reactions, the utility of other chiral diols, such as this compound, lies in their unique structural features and their role as valuable chiral synthons.
This compound: A Chiral Building Block in Asymmetric Hydrogenation
This compound, with its inherent chirality and functional handles, is a valuable building block in the synthesis of more complex chiral ligands and molecules. While not typically employed as a standalone catalyst, its derivatives have shown exceptional performance in asymmetric hydrogenation reactions.
The chiral 1,4-dioxane backbone, when incorporated into phosphine ligands, plays a crucial role in stabilizing the metal-ligand chelate conformation, leading to high enantioselectivities.[1][2] A notable application is the rhodium-catalyzed asymmetric hydrogenation of benzo[b][3][4]dioxine derivatives to yield chiral 2-substituted 2,3-dihydrobenzo[3][4]dioxanes, which are important structural motifs in biologically active molecules.[4][5]
Performance Data: Asymmetric Hydrogenation of Benzo[b][3][4]dioxin-2-ylmethanol
| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| Rh/ZhaoPhos | Benzo[b][3][4]dioxin-2-ylmethanol | (S)-(2,3-Dihydrobenzo[b][3][4]dioxin-2-yl)methanol | 95 | >99 | [6] |
This high yield and exceptional enantioselectivity underscore the utility of the chiral 1,4-dioxane scaffold in designing highly effective ligands for asymmetric catalysis.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
A detailed protocol for the Rh-catalyzed asymmetric hydrogenation of a benzo[b][3][4]dioxine derivative is as follows:
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (2.0 mg, 0.005 mmol) and the chiral ligand (e.g., ZhaoPhos, 0.0055 mmol) in dry, degassed solvent (e.g., CH2Cl2, 2 mL) is stirred for 30 minutes.
-
Reaction Setup: The substrate (e.g., benzo[b][3][4]dioxin-2-ylmethanol, 0.5 mmol) is dissolved in the same solvent (3 mL) in a separate vial.
-
Hydrogenation: The substrate solution is transferred to an autoclave, and the catalyst solution is added. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring and Work-up: The reaction is stirred at a specified temperature (e.g., 25 °C) for a designated time (e.g., 12 h). Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.
BINOL and TADDOL: The Benchmarks in Asymmetric Alkylation
BINOL and TADDOL are privileged C2-symmetric chiral diols that have found widespread application in a vast number of asymmetric transformations. A classic benchmark reaction for evaluating the efficacy of chiral ligands is the enantioselective addition of diethylzinc to benzaldehyde.
Performance Data: Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Diol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (R)-BINOL | 5 | Toluene | 0 | 97 | 98 | [7] |
| (4R,5R)-TADDOL | 10 | Toluene | 0 | 95 | 98 | [8][9] |
Both BINOL and TADDOL demonstrate exceptional performance in this reaction, consistently delivering high yields and excellent enantioselectivities. The choice between them often comes down to substrate scope, availability, and cost.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
A general procedure for the titanium-catalyzed enantioselective addition of diethylzinc to benzaldehyde using a chiral diol is as follows:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral diol (e.g., (R)-BINOL or (4R,5R)-TADDOL, 0.1 mmol) is dissolved in an anhydrous solvent (e.g., toluene, 5 mL). To this solution, Ti(OiPr)4 (0.1 mmol) is added, and the mixture is stirred for 30 minutes at room temperature.
-
Reaction Setup: The flask is cooled to the desired temperature (e.g., 0 °C). Benzaldehyde (1.0 mmol) is then added.
-
Addition of Grignard Reagent: A solution of diethylzinc (1.1 M in toluene, 2.0 mmol) is added dropwise over 10 minutes.
-
Reaction Monitoring and Quenching: The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl.
-
Work-up and Purification: The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography.
-
Analysis: The enantiomeric excess of the product, 1-phenyl-1-propanol, is determined by chiral GC or HPLC analysis.
Comparative Analysis and Conclusion
While a direct comparison in a single reaction is elusive, this guide illuminates the distinct yet complementary roles of this compound, BINOL, and TADDOL in asymmetric synthesis.
-
This compound excels as a chiral building block for the synthesis of highly effective ligands, particularly for asymmetric hydrogenation, where its derivatives have demonstrated near-perfect enantioselectivity. Its value lies in the predictable and high levels of stereocontrol it imparts to the ligands derived from it.
-
BINOL and TADDOL remain the undisputed workhorses for a broad spectrum of asymmetric transformations, including the benchmark enantioselective addition of diethylzinc to aldehydes. Their C2 symmetry and rigid structures provide a well-defined chiral environment, leading to consistently high enantioselectivities.
The choice of chiral diol is ultimately dictated by the specific synthetic challenge at hand. For the construction of bespoke chiral ligands for reactions like asymmetric hydrogenation, this compound and its derivatives offer a compelling and highly effective solution. For a wide range of other asymmetric transformations, the proven reliability and extensive literature support for BINOL and TADDOL make them the go-to choices for achieving high enantiopurity.
As Senior Application Scientists, we advocate for a nuanced approach to catalyst and ligand selection, one that is informed by a deep understanding of the reaction mechanism and the specific attributes of each chiral diol. This guide serves as a foundational resource to aid in this critical decision-making process, empowering researchers to advance their synthetic endeavors with confidence and precision.
References
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- Zhang, Z., et al. (2002). Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. The Journal of Organic Chemistry, 67(22), 7618-7623.
- Zhang, Z., et al. (2002). Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation. The Journal of Organic Chemistry, 67(22), 7618-23.
- Dong, X.-Q., et al. (2018). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[3][4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters, 20(14), 4173-4177.
- Dong, X.-Q., et al. (2018). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[3][4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters, 20(14), 4173–4177.
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- Noyori, R., et al. (1995). Asymmetric Addition of Dialkylzincs to Aldehydes Using 3,3′-Bis(2-oxazolyl)-1,1′-bi-2-naphthol (BINOL-Box) Ligands. Journal of the American Chemical Society, 117(28), 7562-7563.
- Yan, X., et al. (2017). Enantioselective addition of diethylzinc to aromatic aldehydes catalyzed by chiral BINOL-functionalized nanoporous graphene oxides. Catalysis Science & Technology, 7(14), 3044-3051.
- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
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A Senior Application Scientist's Guide to the Characterization of Novel Compounds from (S)-(1,4-Dioxan-2-yl)methanol
Introduction: The Chiral Challenge and Opportunity
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. Chiral building blocks, or "chirons," serve as the foundational keystones for constructing complex, three-dimensional molecules with specific biological activities. Among these, (S)-(1,4-Dioxan-2-yl)methanol stands out as a versatile scaffold, offering a stereochemically defined center and multiple points for synthetic elaboration.[1] The derivatives synthesized from this starting material are of significant interest in medicinal chemistry; however, their potential is only as valid as our ability to rigorously characterize them.
This guide provides a comprehensive comparison of the essential characterization techniques required to move a novel compound, derived from this compound, from the reaction flask to a well-defined molecular entity. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the strategic thinking behind the analytical workflow. We will explore why specific techniques are chosen, how their data interlink to form a cohesive structural proof, and how to interpret the results with confidence. This is a self-validating system of analysis where each piece of data corroborates the others, ensuring the scientific integrity of the final structural assignment.
Part 1: Foundational Analysis - Confirming Identity and Purity
Before delving into complex structural elucidation, the first step is always to confirm that the desired reaction has occurred and to assess the purity of the product. This foundational analysis relies on rapid, high-throughput techniques that provide a macroscopic view of the compound's identity.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for determining the molecular weight of a newly synthesized compound.[2][3] Its primary role in the initial workflow is to confirm that the product has the expected mass, providing the first piece of evidence that the desired chemical transformation has taken place.
Causality of Choice: We start with MS because it provides a simple, binary answer: does the molecular ion peak in the spectrum match the calculated molecular weight of the target compound?[4] A mismatch immediately signals a failed reaction, an unexpected side product, or an incorrect starting material, saving invaluable time and resources that would otherwise be spent on more detailed analysis. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a molecular formula by measuring mass with high precision (typically to within 5 ppm), which dramatically narrows down the possibilities for the compound's elemental composition.[5]
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that typically leaves the molecular ion intact, which is ideal for molecular weight determination.[5]
-
Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire spectra in both positive and negative ion modes, as the compound may ionize preferentially as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.
-
Data Interpretation: Look for the peak with the highest mass-to-charge ratio (m/z) that is consistent with the expected molecular weight.[3] For HRMS, the measured mass should be within 0.005% of the calculated mass.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.[7]
Causality of Choice: While MS confirms the mass, FTIR confirms the presence or absence of key functional groups. For instance, if a reaction was intended to convert the primary alcohol of this compound into an ester, the FTIR spectrum should show the disappearance of the broad O-H stretch (around 3300 cm⁻¹) and the appearance of a strong C=O stretch (around 1735 cm⁻¹).[8] This provides orthogonal confirmation of the reaction's success.
-
Sample Preparation: Place a single drop of the purified liquid or oil compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Background Scan: Run a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups expected in the product.[9] Compare this to the spectrum of the starting material to identify key changes.
Part 2: Definitive Structural Elucidation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.[10] A combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential for an unambiguous structural assignment.[11][12]
The logical workflow of NMR experiments is designed to build the molecular structure piece by piece, from individual atoms to the complete framework.
Caption: Logical workflow for NMR-based structural elucidation.
1D NMR: The Initial Blueprint
-
¹H NMR: This is the starting point, providing information on the number of distinct proton environments, their electronic surroundings (chemical shift), relative numbers (integration), and neighboring protons (spin-spin splitting).[10]
-
¹³C NMR & DEPT: These experiments reveal the number of different carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments further distinguish between CH, CH₂, and CH₃ groups, and quaternary carbons.[10]
2D NMR: Connecting the Dots
-
COSY (Correlation Spectroscopy): This experiment maps out proton-proton couplings, revealing which protons are adjacent to each other (typically through 2 or 3 bonds). This is essential for tracing out spin systems within the molecule.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). It is invaluable for assigning carbon signals based on their attached, and more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for assembling the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away, allowing one to connect the individual spin systems identified by COSY.[12]
-
Sample Preparation: Dissolve 5-10 mg of the highly purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, often along with DEPT-135 and DEPT-90 experiments.
-
Acquire 2D spectra (COSY, HSQC, HMBC). These experiments require longer acquisition times but are essential for complex structures.
-
-
Data Interpretation: Systematically analyze the spectra in the order described above. Use the HMBC data to piece together the fragments identified from COSY and assign the full structure.[13]
Part 3: Stereochemical Determination - The Ultimate Proof
Given the chiral nature of this compound, determining the stereochemistry of any new chiral centers formed during synthesis is not just important—it is mandatory. This involves assessing the enantiomeric purity and, ultimately, determining the absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
Chiral HPLC is the workhorse technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a reaction.[14] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times.[15]
Causality of Choice: This method is highly sensitive, requires minimal sample, and provides quantitative data on the ratio of enantiomers.[16] It is the ideal method for screening reaction conditions to optimize enantioselectivity. However, it is a comparative technique; it cannot determine the absolute configuration of an unknown compound without a known standard for comparison.[17]
-
Column Screening: The selection of the correct CSP is empirical.[14] Screen a variety of polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol).
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Optimization: If baseline separation is not achieved, systematically vary the mobile phase composition (e.g., the percentage of alcohol modifier) and the flow rate.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100).
Single Crystal X-Ray Crystallography: The Gold Standard
X-ray crystallography is the only technique that provides an unambiguous, three-dimensional structure of a molecule, including the absolute configuration of all stereogenic centers.[18][19] It relies on analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal of the compound.[20]
Causality of Choice: When an absolute structural proof is required, particularly for a novel compound intended for pharmaceutical development, X-ray crystallography is the ultimate arbiter.[21] The determination of absolute configuration is often possible by measuring anomalous dispersion effects, especially if the molecule contains an atom heavier than oxygen.[18]
Key Limitation: The primary and most significant bottleneck of this technique is the need to grow a single crystal of sufficient size and quality, which can be a challenging and time-consuming process.
Caption: A logical workflow for single-crystal X-ray analysis.
Comparative Summary of Characterization Techniques
To aid in selecting the appropriate analytical tool, the following table summarizes the key attributes of the techniques discussed.
| Technique | Information Provided | Sample Req. | Throughput | Key Advantage | Key Limitation |
| Mass Spectrometry (MS) | Molecular Weight & Formula (HRMS) | µg - ng | High | Confirms mass and elemental composition | Provides no connectivity or stereochemical data |
| FTIR Spectroscopy | Presence of Functional Groups | mg | Very High | Rapid, non-destructive functional group ID | Provides limited structural framework information |
| NMR Spectroscopy | Complete Atomic Connectivity & Relative Stereochemistry | 5 - 10 mg | Low | The most powerful tool for structural elucidation | Requires pure sample; can be time-consuming |
| Chiral HPLC | Enantiomeric Ratio (e.e.) & Purity | µg | High | Excellent for quantitative analysis of enantiomers | Cannot determine absolute configuration without a standard |
| X-Ray Crystallography | Absolute 3D Structure & Configuration | mg (crystal) | Very Low | Unambiguous proof of structure and stereochemistry | Requires a high-quality single crystal |
Conclusion: An Integrated, Multi-Technique Approach
The characterization of novel compounds synthesized from this compound is not a linear process but a synergistic workflow. No single technique can provide a complete picture. The confidence in a structural assignment comes from the convergence of data from multiple, orthogonal methods. A high-resolution mass spectrum confirms the molecular formula, FTIR verifies the expected functional transformations, a full suite of NMR experiments elucidates the precise connectivity, chiral HPLC quantifies the success of the asymmetric synthesis, and finally, X-ray crystallography can provide the ultimate, unambiguous proof of the absolute three-dimensional structure. By strategically employing these techniques and understanding the causality behind each choice, researchers can ensure the scientific rigor required for advancing novel compounds in the competitive field of drug development.
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The Untapped Potential of (S)-(1,4-Dioxan-2-yl)methanol in Asymmetric Catalysis: A Comparative and Prospective Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for novel, efficient, and readily accessible chiral ligands is perpetual. While ligands such as BINOL and TADDOL have established themselves as mainstays in the synthetic chemist's toolbox, the exploration of new chiral scaffolds remains a critical endeavor for advancing stereoselective transformations. This guide focuses on (S)-(1,4-Dioxan-2-yl)methanol, a commercially available chiral building block, and explores its prospective applications in catalysis. A comprehensive review of current literature reveals a notable absence of studies detailing the use of this compound or its derivatives as ligands or catalysts in asymmetric synthesis. This guide, therefore, serves as a comparative and forward-looking analysis, proposing a roadmap for its investigation and benchmarking its potential against established chiral diols.
Introduction to this compound: A Chiral Building Block with Latent Catalytic Promise
This compound is a chiral compound featuring a 1,4-dioxane ring and a primary alcohol.[1][2][3] Its key structural features – a stereogenic center and a hydroxyl group suitable for derivatization – position it as a promising candidate for the synthesis of novel chiral ligands.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol [1] |
| CAS Number | 406913-93-7[1] |
| Appearance | Colorless oil (typical) |
| Chirality | (S)-enantiomer |
The synthesis of this compound can be achieved through various methods, including the hydrogenation of precursor molecules.[4] Its availability from commercial suppliers further enhances its appeal as a starting material for ligand development.[3][5]
A Comparative Framework: Benchmarking Against Established Chiral Diols
To conceptualize the potential of this compound, it is instructive to compare its structural attributes to those of well-established C₂-symmetric chiral diols like BINOL and TADDOL, which are known to form effective chiral environments around metal centers.[6]
| Feature | This compound | BINOL | TADDOL |
| Symmetry | C₁ | C₂ | C₂ |
| Chiral Element | Stereocenter | Axial Chirality | Stereocenters |
| Flexibility | Flexible dioxane ring | Rigid biphenyl backbone | Relatively rigid dioxolane ring |
| Derivatization Site | Primary hydroxyl group | Two hydroxyl groups | Two hydroxyl groups |
While lacking the C₂ symmetry often favored in ligand design, the C₁ symmetry of this compound could offer unique stereochemical control in certain reactions. The flexibility of the dioxane ring, in contrast to the rigidity of BINOL and TADDOL, may allow for a different "bite angle" when coordinated to a metal, potentially leading to novel reactivity or selectivity.
Prospective Catalytic Applications: A Roadmap for Investigation
The primary alcohol of this compound serves as a versatile handle for the synthesis of a variety of ligand classes. Below, we propose several avenues for investigation and suggest benchmark reactions to evaluate their catalytic efficacy.
Synthesis of Chiral Phosphine Ligands
The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by a phosphide anion to yield chiral phosphine ligands.
Proposed Experimental Workflow: Synthesis and Evaluation of a Dioxane-Phosphine Ligand
Caption: Conceptual pathway for the synthesis of C₂-symmetric diol and diamine ligands.
Benchmark Reaction: Asymmetric Transfer Hydrogenation
The resulting diamine, when complexed with a ruthenium precursor, could be evaluated as a catalyst for the asymmetric transfer hydrogenation of prochiral ketones.
Comparison with Alternatives: Data Interpretation
The performance of the newly synthesized catalysts should be rigorously compared with established systems under identical conditions.
Hypothetical Performance Data in Asymmetric Hydrogenation:
| Ligand | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S)-DioxanePhos (Hypothetical) | 1 | >99 | To be determined |
| (R,R)-Me-DuPhos | 1 | >99 | 96 |
| (S,S)-Chiraphos | 1 | >99 | 99 |
The key objective would be to ascertain whether the unique structural features of the dioxane-based ligand offer any advantages in terms of activity, selectivity, or substrate scope compared to existing, highly effective ligands.
Conclusion: A Call for Exploration
This compound represents an underexplored chiral building block with the potential to give rise to a new class of effective ligands for asymmetric catalysis. While the current literature is silent on its catalytic applications, its structural characteristics suggest that it is a promising and readily available starting point for the development of novel catalytic systems. The proposed research avenues—synthesis of phosphine, diol, and diamine ligands and their evaluation in benchmark asymmetric reactions—provide a clear path forward. The insights gained from such studies will be invaluable in determining the true potential of this intriguing chiral molecule and could lead to the development of powerful new tools for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.
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Cost-Benefit Analysis of (S)-(1,4-Dioxan-2-yl)methanol in Synthesis: A Comparative Guide for Drug Development Professionals
As a Senior Application Scientist, the strategic selection of starting materials is a recurring theme that dictates the trajectory of a synthesis project. A decision made at the outset—choosing a specific chiral building block—can ripple through the entire synthetic sequence, impacting everything from step-count and yield to scalability and final cost. This guide provides an in-depth analysis of (S)-(1,4-Dioxan-2-yl)methanol, a versatile and increasingly utilized chiral synthon. We will objectively compare its performance against common alternatives, supported by experimental logic and data, to provide a clear framework for researchers, scientists, and drug development professionals.
The Profile of this compound: A Protected Chiral Glycol
This compound is, in essence, a masked form of (S)-glycerol. Its structure features a primary alcohol, which serves as a reactive handle, and a dioxane ring that acts as a robust protecting group for the vicinal diol. This inherent protection is a key advantage, allowing chemists to perform a wide range of transformations on the primary alcohol without the need for additional protection/deprotection steps for the diol moiety.
The importance of using stereochemically pure building blocks in drug discovery cannot be overstated. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or cause harmful side effects.[1][2] Regulatory bodies like the FDA have issued guidelines requiring that the stereochemistry of chiral drugs be well-defined, making the use of enantiopure starting materials a critical consideration from the earliest stages of development.[3]
A Comparative Analysis: The Synthon vs. The Alternatives
The decision to use a specific building block should always be weighed against other synthetic strategies. Here, we compare this compound against two common alternative approaches for generating a chiral 1,2-diol motif: the use of the chiral epoxide (R)-glycidol, and the de novo creation of chirality via Sharpless Asymmetric Dihydroxylation (AD).
Data Summary: Performance and Cost Metrics
| Feature | This compound | (R)-Glycidol | Asymmetric Dihydroxylation (AD) |
| Initial Cost | Moderate | Low | Low (Olefin) to High (Catalyst System) |
| Procedural Simplicity | High (Direct use of a stable liquid) | Moderate (Requires precise control of epoxide opening) | Low (Requires careful optimization and catalyst handling) |
| Stereochemical Integrity | High (Commercially available with >95% purity)[4] | High (Commercially available) | High to Excellent (Typically >90% ee, but substrate dependent)[5] |
| Scalability | Excellent | Good (Potential for polymerization) | Moderate (Cost and toxicity of OsO₄ are limiting factors)[6] |
| Key Transformation | Deprotection (Acidic Hydrolysis) | Nucleophilic Ring-Opening | Dihydroxylation of an Alkene |
| Safety Profile | Standard handling for an alcohol/ether[7] | Potential mutagenicity, requires careful handling[8][9] | Highly toxic and volatile Osmium Tetroxide catalyst[6] |
| Waste Generation | Low | Low | High (Stoichiometric ferricyanide re-oxidant)[5] |
Expert Analysis of the Alternatives:
-
(R)-Glycidol: As a bifunctional molecule, glycidol is a highly reactive and useful building block.[9] However, its primary drawback is the challenge of regioselectivity. Nucleophilic attack can occur at either of the two epoxide carbons, often leading to a mixture of products that require tedious separation. While conditions can be optimized to favor one regioisomer, this adds development time and may not be completely selective, impacting overall yield.
-
Asymmetric Dihydroxylation (AD): The Sharpless AD is a powerful and Nobel Prize-winning method for installing vicinal diols with high enantioselectivity.[5][10][11] Its main disadvantage lies in the operational complexity and cost. The reaction utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide, which must be regenerated in situ by a stoichiometric co-oxidant.[6] This makes the reaction costly to scale up and introduces significant safety and waste disposal concerns.
The logical flow for choosing between these strategies can be visualized as follows:
Caption: Decision workflow for selecting a chiral source for 1,2-diols.
Experimental Protocols: A Case Study
To provide a tangible comparison, we will outline the synthesis of a hypothetical chiral intermediate, (S)-1-(benzyloxy)propane-2,3-diol , starting from both this compound and (R)-glycidol.
Methodology A: From this compound
This route is a two-step process: benzylation of the primary alcohol followed by acidic deprotection of the dioxane ring.
Caption: Synthesis via the this compound route.
Step-by-Step Protocol:
-
Benzylation: To a stirred suspension of Sodium Hydride (1.2 eq., 60% dispersion in mineral oil) in dry THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in dry THF dropwise. Allow the mixture to stir for 30 minutes. Add Benzyl Bromide (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography.
-
Deprotection: Dissolve the purified benzylated intermediate in a 1:1 mixture of methanol and 2M aqueous HCl. Heat the solution to 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Final Work-up: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Methodology B: From (R)-Glycidol
This route involves the regioselective opening of the epoxide with benzyl alcohol.
Caption: Synthesis via the (R)-glycidol route.
Step-by-Step Protocol:
-
Ring-Opening: To a solution of benzyl alcohol (3.0 eq.) and a Lewis acid catalyst (e.g., Ti(OiPr)₄, 0.1 eq.), add (R)-glycidol (1.0 eq.) dropwise at room temperature. Stir the reaction for 24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will contain the desired product, the undesired regioisomer, and excess benzyl alcohol. This mixture requires careful purification by column chromatography to isolate the target compound.
Authoritative Conclusion: Balancing Cost, Time, and Predictability
While (R)-glycidol may appear more cost-effective based on the price-per-gram of the starting material, this is a narrow view. The cost-benefit analysis for drug development must account for the entire process.[12][13] The synthesis via (R)-glycidol introduces significant challenges: the need for extensive optimization to maximize regioselectivity and a difficult purification step that lowers the overall yield and consumes time and resources.
In contrast, the synthetic route using This compound is predictable and robust. The reactions are high-yielding, and the purifications are straightforward. This reliability translates to significant savings in researcher time and a faster path to the target molecule. For early-stage drug discovery and process development, where speed and certainty are paramount, the upfront cost of a high-quality building block like this compound is a strategic investment that yields substantial returns in efficiency and project timeline.
References
- Source: Journal of Chemical Education (Implied)
- Title: The cost benefit ratio of enantiomeric drugs Source: PubMed URL
- Title: Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product Source: Research and Reviews URL
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- Title: Sharpless asymmetric dihydroxylation Source: Wikipedia URL
- Title: Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review Source: MDPI URL
- Source: Ningbo Inno Pharmchem Co., Ltd.
- Title: How Chiral Building Blocks Drive Advances in Drug Discovery Source: AiFChem URL
- Title: Chemical Discovery Could Lower Prescription Drug Costs Source: Newsweek URL
- Title: (S)-(1,4-Dioxan-2-yl)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-(1,4-Dioxan-2-yl)methanol
Authored for the meticulous standards of research, scientific, and drug development professionals, this guide provides a comprehensive, actionable framework for the safe handling and disposal of (S)-(1,4-Dioxan-2-yl)methanol. Moving beyond a simple checklist, we delve into the chemical principles and regulatory frameworks that govern these procedures, ensuring your laboratory practices are not only compliant but fundamentally safe.
This compound, a derivative of 1,4-Dioxane, shares a hazardous profile that necessitates rigorous disposal protocols. Its classification as a flammable liquid, a potential carcinogen, and a peroxide-former demands a multi-faceted approach to waste management that prioritizes personnel safety and environmental stewardship.
Core Hazard Profile & Risk Assessment
Understanding the inherent risks is the foundation of safe disposal. The hazardous properties of this compound are primarily derived from its parent compound, 1,4-Dioxane.
Critical Risk Factor: Peroxide Formation Like many ethers, 1,4-Dioxane and its derivatives can form explosive peroxides when exposed to air and light over time[1]. This is a critical, often overlooked, hazard. The distillation or evaporation of a solvent containing these peroxides can concentrate them to dangerous levels.
Causality: The ether linkages in the dioxane ring are susceptible to autoxidation. Atmospheric oxygen can insert into a C-H bond adjacent to the ether oxygen, forming hydroperoxides.
Mitigation Protocol:
-
Date all containers upon receipt and upon opening[1].
-
Do not store containers for more than 6-12 months after opening[1].
-
Test for peroxides before any distillation or concentration step if the chemical's history is uncertain.
-
Dispose of any material that shows signs of peroxide formation (e.g., crystal formation, discoloration) as a potentially explosive waste, contacting your institution's Environmental Health & Safety (EHS) office immediately.
Hazard Summary Table
| Hazard Class | GHS Pictogram | Hazard Statement | Primary Concern & Rationale |
|---|---|---|---|
| Flammable Liquid | 🔥 | Highly flammable liquid and vapor. | The low flashpoint presents a significant fire risk. Vapors can travel to an ignition source and flash back. Proper storage and grounding are essential[2][3]. |
| Acute Toxicity | ☠️ | Harmful if swallowed or inhaled[4]. | Inhalation of vapors or accidental ingestion can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys[1]. |
| Health Hazard / Carcinogenicity | Gesundheitsgefahr | Suspected of causing cancer and damaging fertility or the unborn child[5]. | The EPA classifies 1,4-Dioxane as "likely to be carcinogenic to humans"[1][6]. Chronic exposure must be minimized. |
| Irritant | ❗ | Causes serious eye and skin irritation; may cause respiratory irritation[4]. | Direct contact can cause significant irritation. Work must be conducted in a well-ventilated area, such as a chemical fume hood. |
Immediate Safety & Spill Response Protocol
Proper disposal begins with managing unexpected events. A spill must be handled swiftly and safely.
Step-by-Step Spill Response:
-
Assess & Alert: Assess the spill size and immediate risk. Alert all personnel in the immediate area.
-
Evacuate & Ventilate: If the spill is large (>1 L) or in a poorly ventilated area, evacuate immediately[1]. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Eliminate Ignition Sources: Extinguish all nearby flames, turn off hot plates, and remove any potential sources of sparks[3][5].
-
Don PPE: At a minimum, wear the PPE outlined in the next section. For large spills, a respirator may be necessary[1].
-
Contain & Absorb (Small Spills <1 L):
-
Confine the spill using a chemical absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.
-
Work from the outside in to absorb the liquid.
-
-
Collect & Package:
-
Carefully scoop the saturated absorbent material into a compatible, leak-proof container using non-sparking tools[5].
-
Label the container clearly as "Hazardous Waste: this compound Spill Debris."
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution.
-
Dispose: The spill debris container must be disposed of as hazardous waste through your institution's EHS office.
For large spills (>1 L), evacuate the area and contact your institution's emergency response team or EHS office immediately[1].
Personal Protective Equipment (PPE) Mandate
A non-negotiable aspect of handling this chemical is the correct use of PPE.
| Task | Required PPE | Rationale |
| Routine Handling & Waste Transfer | • Nitrile gloves (double-gloving recommended)• Safety glasses with side shields or splash goggles• Flame-retardant laboratory coat | Prevents skin contact, which can cause irritation and systemic absorption[3]. Protects eyes from splashes, which cause serious irritation. Provides a barrier against splashes and fire. |
| Spill Cleanup | • All items for routine handling• Chemical-resistant apron and shoe covers• Air-purifying respirator with organic vapor cartridges (if ventilation is inadequate)[1] | Offers enhanced body protection from widespread contamination. Protects against inhalation of high vapor concentrations[3]. |
Step-by-Step Waste Collection & Segregation Protocol
The disposal of liquid this compound waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA)[7].
Step 1: Designate a Satellite Accumulation Area (SAA)
-
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area[8][9].
-
This area must be under the control of the laboratory personnel generating the waste[10].
-
Keep the SAA clean, organized, and away from drains or ignition sources.
Step 2: Select a Compatible Waste Container
-
Material: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE). Do not use metal containers for any acidic or basic solutions[11].
-
Integrity: The container must be in good condition with a secure, leak-proof screw-top cap[9].
-
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion[9][11].
-
Secondary Containment: Place the waste container in a secondary bin to contain any potential leaks.
Step 3: Label the Waste Container (Prior to Use)
-
Under EPA regulations, every hazardous waste container must be clearly labeled[8][12].
-
The label MUST include:
Step 4: Segregate the Waste Stream
-
Do not mix incompatible waste streams.
-
Collect this compound waste separately.
-
Critical: Do not mix non-halogenated solvent waste (like dioxane) with halogenated solvent waste (like dichloromethane or chloroform) unless they are part of the same process. Co-mingling significantly increases disposal costs and complexity[13].
Step 5: Transferring Waste Safely
-
Perform all waste transfers inside a certified chemical fume hood.
-
Use a funnel to prevent spills.
-
For transfers of quantities greater than 5 gallons, OSHA requires that containers be grounded and bonded to prevent static electricity discharge, which can ignite flammable vapors[5][14].
-
Keep the waste container closed at all times except when actively adding waste[9].
Disposal of Empty Containers
Empty containers that held this chemical are also considered hazardous waste until properly cleaned.
-
Triple Rinse: The standard procedure is to rinse the empty container three times with a suitable solvent (e.g., methanol or acetone)[15].
-
Collect Rinsate: Crucially, this rinsate is now hazardous waste. It must be collected and added to your this compound or a compatible non-halogenated solvent waste stream[15].
-
Deface Label: After triple-rinsing, completely deface or remove the original label.
-
Final Disposal: The rinsed, unlabeled container can now typically be disposed of in the appropriate laboratory glass or plastic recycling bin. Consult your institutional policy.
Final Disposal Workflow: The Path to Compliance
The ultimate disposal of this compound is not performed by laboratory personnel. It must be managed by a licensed hazardous waste vendor who will transport the waste off-site for high-temperature incineration or other advanced treatment methods. The following workflow diagram illustrates the complete lifecycle of this chemical waste within your facility.
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Navigating the Safe Handling of (S)-(1,4-Dioxan-2-yl)methanol: A Practical Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. (S)-(1,4-Dioxan-2-yl)methanol, a key building block in various synthetic pathways, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), as well as protocols for operational handling and disposal, grounded in established safety science.
Understanding the Hazard Profile
This compound is classified with several key hazards that dictate the necessary safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Some sources also indicate potential for harm if swallowed or inhaled.[2] The "Warning" signal word associated with this chemical underscores the need for diligent application of safety measures.[1][2]
The primary routes of exposure are through skin contact, eye contact, and inhalation of vapors or mists. Therefore, the cornerstone of a robust safety plan is the implementation of a multi-layered PPE strategy that addresses each of these potential exposure pathways.
Core Protective Measures: A Step-by-Step Operational Guide
The following protocols are designed to provide a clear, actionable plan for researchers handling this compound. The causality behind each step is explained to foster a deeper understanding of the safety rationale.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls should be in place to minimize ambient exposure.
-
Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood.[3] This is critical for preventing the accumulation of potentially harmful vapors in the laboratory atmosphere, directly addressing the inhalation hazard.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that may escape primary containment.[5]
-
Closed Systems: For larger scale operations or continuous processes, the use of a closed system for transfers is recommended to minimize the release of vapors.[4][6]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this chemical.
| Task / Scale | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (e.g., weighing, transfers in fume hood) | Safety glasses with side shields or safety goggles.[4] | Nitrile or neoprene gloves. Inspect for integrity before use.[4] | Standard laboratory coat. | Not typically required if handled in a fume hood. |
| Large-Scale Operations or Potential for Splashing | Chemical safety goggles and a face shield.[6] | Chemical-resistant gloves (e.g., butyl rubber, Viton™). Double gloving may be appropriate. | Chemical-resistant apron over a lab coat or chemical-resistant coveralls.[5] | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or in case of a spill.[7] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls.[8] | A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.[4][8] |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include procedures for handling and disposal.
Safe Handling and Storage
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][6]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5] Recommended storage temperature is between 2-8°C.[1][4] Keep away from heat, sparks, and open flames.[5]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][6]
Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid introducing ignition sources.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Waste Disposal
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: Collect all waste, including empty containers and contaminated disposables, in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal Protocol: Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not pour this chemical down the drain.[4] All disposal activities must comply with local, state, and federal regulations.[4]
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.
References
- ((2S)-1,4-Dioxan-2-yl)methanol | CAS#:406913-93-7. Chemsrc. [Link]
- SAFETY DATA SHEET.
- Hazards Classific
- SAFETY DATA SHEET.
- (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091. PubChem - NIH. [Link]
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- Safety D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
